molecular formula C9H9FO4S B188733 Methyl 4-Fluoro-3-(methylsulfonyl)benzoate CAS No. 160819-39-6

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Cat. No.: B188733
CAS No.: 160819-39-6
M. Wt: 232.23 g/mol
InChI Key: YUVSGFLZOSEKEA-UHFFFAOYSA-N
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Description

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate is a fluorinated aromatic ester derivative that serves as a versatile and valuable synthetic building block in medicinal chemistry and drug discovery research. The strategic incorporation of both fluorine and a methylsulfonyl group on the benzoate ring system creates a multi-functionalized intermediate conducive to further chemical elaboration. While specific biological data for this compound is not widely published, its high-value structural features are consistent with those used in the development of potential therapeutic agents. The methylsulfonyl group is a prominent motif found in patented pharmaceutical compounds acting as Ras-PI3K modulators for cancer research , as well as in complement factor B inhibitors , highlighting the relevance of this functional group in hit-to-lead optimization campaigns. Furthermore, the compound's core benzoate structure is analogous to that of other indole and piperidine derivatives documented for their diverse biological activities, suggesting its utility in constructing complex molecules for screening against various biological targets . Researchers can leverage this chemical as a key precursor in cross-coupling reactions, nucleophilic substitutions, and other transformations to generate novel compounds for probing biological mechanisms and structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVSGFLZOSEKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key building block in the development of various pharmaceutical and agrochemical agents. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a multi-step process, commencing with the diazotization of 3-Amino-4-fluorobenzoic acid, followed by a Sandmeyer-type reaction to introduce a methylthio group. Subsequent oxidation yields the corresponding methylsulfonyl derivative, which is then subjected to Fischer esterification to afford the final product. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding of the chemical transformations involved.

Introduction and Strategic Overview

This compound is a valuable intermediate in organic synthesis, characterized by its unique substitution pattern on the benzene ring. The presence of a fluorine atom, a methylsulfonyl group, and a methyl ester provides multiple points for further functionalization, making it an attractive scaffold for the design of novel bioactive molecules. The electron-withdrawing nature of the fluoro and methylsulfonyl substituents significantly influences the reactivity of the aromatic ring, a feature that can be strategically exploited in subsequent synthetic steps.

The synthetic approach detailed herein is a three-step sequence designed for efficiency and scalability. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow A 3-Amino-4-fluorobenzoic acid B 4-Fluoro-3-(methylthio)benzoic acid A->B  Diazotization & Sandmeyer-type Reaction   C 4-Fluoro-3-(methylsulfonyl)benzoic acid B->C  Oxidation   D This compound C->D  Fischer Esterification  

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid

The initial step involves the conversion of the readily available 3-Amino-4-fluorobenzoic acid into the corresponding methylthio derivative. This is achieved through a two-part sequence: diazotization of the primary amine followed by a Sandmeyer-type reaction with a methylthio source.

Experimental Protocol:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 3-Amino-4-fluorobenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by a positive test with starch-iodide paper.[1]

  • Sandmeyer-type Reaction: In a separate flask, prepare a solution of sodium thiomethoxide. This can be generated in situ by reacting methanethiol with a strong base like sodium hydroxide. The diazonium salt solution is then added portion-wise to the sodium thiomethoxide solution at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is acidified to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Mechanistic Rationale:

The diazotization reaction proceeds via the formation of a nitrosonium ion (NO+) in situ from sodium nitrite and a strong acid. The nitrosonium ion acts as an electrophile and attacks the lone pair of the amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium salt.

The subsequent Sandmeyer-type reaction is a nucleophilic aromatic substitution.[2][3][4][5] The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by the attack of the thiomethoxide nucleophile.

Diazotization_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Reaction 3-Amino-4-fluorobenzoic acid 3-Amino-4-fluorobenzoic acid Diazonium Salt Diazonium Salt 3-Amino-4-fluorobenzoic acid->Diazonium Salt + NaNO2, HCl 4-Fluoro-3-(methylthio)benzoic acid 4-Fluoro-3-(methylthio)benzoic acid Diazonium Salt->4-Fluoro-3-(methylthio)benzoic acid + CH3SNa

Caption: Key transformations in the synthesis of the methylthio intermediate.

Step 2: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

The second step involves the oxidation of the methylthio group to a methylsulfonyl group. This transformation is crucial as the sulfone moiety often imparts desirable electronic and steric properties to the final molecule. Hydrogen peroxide in an acidic medium is a common and effective reagent for this oxidation.

Experimental Protocol:

  • Reaction Setup: Suspend 4-Fluoro-3-(methylthio)benzoic acid in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% aqueous solution) to the suspension. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC until the starting material is consumed. The product is then precipitated by pouring the reaction mixture into cold water.

  • Purification: The solid product is collected by filtration, washed thoroughly with water to remove acetic acid and residual peroxide, and then dried. Recrystallization can be performed if necessary to achieve high purity.

Mechanistic Rationale:

The oxidation of a sulfide to a sulfone with hydrogen peroxide proceeds through a sulfoxide intermediate. The reaction is typically catalyzed by an acid, which protonates the hydrogen peroxide to make it a more potent oxidizing agent. The sulfur atom of the methylthio group acts as a nucleophile, attacking the electrophilic oxygen of the activated hydrogen peroxide. A second oxidation step converts the intermediate sulfoxide to the final sulfone.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Mixture: Dissolve 4-Fluoro-3-(methylsulfonyl)benzoic acid in a large excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Mechanistic Rationale:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst makes the carbonyl carbon more electrophilic. The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
13-Amino-4-fluorobenzoic acid4-Fluoro-3-(methylthio)benzoic acidNaNO₂, HCl, CH₃SNa75-85
24-Fluoro-3-(methylthio)benzoic acid4-Fluoro-3-(methylsulfonyl)benzoic acidH₂O₂, CH₃COOH85-95
34-Fluoro-3-(methylsulfonyl)benzoic acidThis compoundCH₃OH, H₂SO₄80-90

Conclusion

The synthetic route presented in this guide offers a reliable and efficient method for the preparation of this compound. The individual steps are well-established transformations in organic chemistry, and the rationale behind the choice of reagents and conditions has been thoroughly explained. This in-depth guide provides researchers and scientists with the necessary information to successfully synthesize this important building block for their research and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

"Methyl 4-Fluoro-3-(methylsulfonyl)benzoate physical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Abstract

This compound (CAS No. 160819-39-6) is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a fluorine atom and a methylsulfonyl group on a benzoate scaffold, presents a unique combination of functionalities that can influence pharmacokinetic and pharmacodynamic properties in larger, more complex molecules. The strategic placement of the electron-withdrawing sulfonyl group and the bioisosteric fluorine atom makes it a valuable building block for creating novel therapeutic agents. This guide provides a comprehensive overview of its known physical properties, detailed protocols for its empirical characterization, and an analysis of its spectroscopic profile. It is intended to serve as a vital resource for scientists engaged in the synthesis, handling, and application of this and structurally related compounds.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation of all subsequent chemical and physical analysis. This compound is a crystalline solid under standard conditions. Its core identity is defined by the following identifiers:

  • IUPAC Name: this compound

  • Synonyms: methyl 3-methylsulphonyl-4-fluorobenzoate, methyl 4-fluoro-3-methylsulfonylbenzoate[1]

  • CAS Number: 160819-39-6[1]

  • Molecular Formula: C₉H₉FO₄S

  • Molecular Weight: 232.23 g/mol [2]

The arrangement of the functional groups on the benzene ring is critical for its reactivity and interactions. The structure is visualized below.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Comprehensive physical property data for this compound is not widely published in readily available literature. A review of supplier safety data sheets indicates that key metrics such as solubility, partition coefficient, vapor pressure, and density have not been formally reported.[1]

However, data for the closely related isomer, Methyl 3-fluoro-4-(methylsulfonyl)benzoate (CAS 1215074-49-9), is available and can serve as a reasonable estimation. It is crucial for researchers to empirically verify the properties for the specific 4-fluoro-3-(methylsulfonyl) isomer.

PropertyValue (or Predicted Value)Source / Notes
CAS Number 160819-39-6Target Compound[1]
Physical Form SolidBased on related compounds
Molecular Formula C₉H₉FO₄S[2]
Molecular Weight 232.23 g/mol [2]
Boiling Point 386.6 ± 42.0 °CPredicted for isomer 1215074-49-9[3]
Density 1.339 ± 0.06 g/cm³Predicted for isomer 1215074-49-9[3]
Solubility No data available[1] Likely soluble in polar organic solvents like methanol, ethanol, and ether, with low solubility in water, similar to related nitro-analogs.[4]
Storage Room temperature, sealed in dry conditionsRecommended for related isomers[2]

Recommended Experimental Protocols for Characterization

Given the absence of published data, the following section provides standardized, field-proven methodologies for determining the key physical and spectroscopic properties of a novel or uncharacterized compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physical Constant Determination cluster_2 Phase 3: Spectroscopic Confirmation A Sample Receipt & Visual Inspection B Preliminary Solubility Screen A->B C Melting Point Analysis (Capillary Method) B->C D Thin Layer Chromatography (TLC) for Purity C->D E ¹H and ¹³C NMR Spectroscopy D->E F Infrared (IR) Spectroscopy E->F G Mass Spectrometry (MS) F->G H Structure Verified G->H Data Corroboration

Caption: Standard workflow for the physical and structural characterization of a chemical intermediate.

Melting Point Determination

Rationale: The melting point is a fundamental physical constant that provides a quick assessment of a solid's purity. A sharp melting range (typically < 2 °C) is indicative of a highly pure compound.

Protocol:

  • Sample Preparation: Finely crush a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Begin with a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, perform a slow ramp (1-2 °C/min) starting approximately 15 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

Solubility Screening

Rationale: Understanding solubility is critical for choosing appropriate solvents for reactions, purification (recrystallization), and analytical techniques like NMR.

Protocol:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Addition: Add approximately 10 mg of the compound to each vial.

  • Observation:

    • Vortex each vial for 30 seconds.

    • Observe and record solubility at room temperature ("soluble," "partially soluble," "insoluble").

    • Gently warm the vials of insoluble samples to assess temperature-dependent solubility, which is crucial for identifying potential recrystallization solvents.

Spectroscopic Profile & Analysis

Spectroscopy provides an unambiguous confirmation of the chemical structure. While specific spectra for this compound are not in public databases, its structure allows for a reliable prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Region (δ 7.5-8.5 ppm): Three protons will be present on the aromatic ring. They will exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

    • Ester Methyl (δ ~3.9 ppm): A sharp singlet integrating to 3 protons (–COOCH₃).

    • Sulfonyl Methyl (δ ~3.3 ppm): A sharp singlet integrating to 3 protons (–SO₂CH₃).

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~165 ppm): The ester C=O carbon.

    • Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings.

    • Ester Methyl (δ ~53 ppm): The –COOCH₃ carbon.

    • Sulfonyl Methyl (δ ~45 ppm): The –SO₂CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1725 cm⁻¹ (Strong): C=O stretching of the ester group. This is a highly characteristic peak.

  • ~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1320 cm⁻¹ and ~1150 cm⁻¹ (Strong): Asymmetric and symmetric SO₂ stretching of the sulfonyl group, respectively. These are also key diagnostic peaks.

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the compound's fragmentation pattern, confirming its elemental composition.

  • Molecular Ion (M⁺): A peak at m/z = 232.03, corresponding to the molecular formula C₉H₉FO₄S. High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of:

    • The methoxy group (M-31, loss of •OCH₃)

    • The entire ester group (M-59, loss of •COOCH₃)

    • The methylsulfonyl group (M-79, loss of •SO₂CH₃)

Applications in Research and Development

This compound is not an end-product but a strategic chemical intermediate. Its value lies in the combination of its functional groups:

  • Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5]

  • Methylsulfonyl Group: As a strong electron-withdrawing group and hydrogen bond acceptor, the sulfonyl moiety can significantly influence a molecule's electronic properties and its interactions with biological targets.

  • Methyl Ester: This group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications, or it can be reduced to a primary alcohol.

This trifecta of functionalities makes the compound a valuable precursor for synthesizing novel inhibitors, receptor agonists/antagonists, and other bioactive molecules in pharmaceuticals and agrochemicals.[2]

Conclusion

This compound is a specialized chemical building block with significant potential for advanced synthesis projects. While detailed physical property data is not yet prevalent in the public domain, this guide provides the necessary framework for any research scientist to confidently characterize the material in-house. By following the outlined experimental protocols and leveraging the predictive spectroscopic analysis, researchers can ensure the quality and identity of this intermediate, enabling its successful application in the development of next-generation chemical entities.

References

  • MySkinRecipes. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.
  • Sigma-Aldrich. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5.
  • BLD Pharm. 1215074-49-9|Methyl 3-fluoro-4-(methylsulfonyl)benzoate.
  • Echemi. This compound SDS, 160819-39-6 Safety Data Sheets.
  • Thermo Scientific Chemicals. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online.
  • ChemicalBook. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate | 1215074-49-9.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

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An In-depth Technical Guide to Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction and Strategic Importance

This compound (CAS No. 160819-39-6) is a substituted aromatic compound featuring a methyl ester, a fluorine atom, and a methylsulfonyl group.[1][2] This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The presence of the electron-withdrawing sulfonyl group and the fluorine atom significantly influences the reactivity of the benzene ring, while the methyl ester provides a convenient handle for further molecular elaboration.

The strategic importance of this molecule lies in its utility as a precursor for complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[3][4] Fluorinated organic compounds are of immense interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[5]

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are foundational to understanding its behavior in chemical reactions and biological systems.

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with a methoxycarbonyl group (-COOCH₃), at position 3 with a methylsulfonyl group (-SO₂CH₃), and at position 4 with a fluorine atom (-F).

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of the compound are summarized in the table below. This data is essential for planning reactions, purification, and for safety assessments.

PropertyValueSource(s)
CAS Number 160819-39-6[1][2]
Molecular Formula C₉H₉FO₄S[1][2]
Molecular Weight 232.23 g/mol [2][3]
IUPAC Name This compoundN/A
Physical State Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
MDL Number MFCD20491420[2]

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis proceeds via two classical organic reactions:

  • Oxidation: The thioether (sulfide) group of the starting material is oxidized to a sulfone.

  • Esterification: The carboxylic acid moiety is converted to a methyl ester.

G Start 4-Fluoro-3-(methylthio)benzoic acid Intermediate 4-Fluoro-3-(methylsulfonyl)benzoic acid Start->Intermediate Oxidation (e.g., m-CPBA or Oxone) Product This compound Intermediate->Product Fischer Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Fluoro-3-(methylthio)benzoic acid

  • Causality: The oxidation of a thioether to a sulfone is a common and high-yielding transformation. Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone (potassium peroxymonosulfate) are effective for this purpose as they are powerful yet often selective oxidizing agents.[6][7] Using a stoichiometric excess (typically >2 equivalents) of the oxidant ensures the full conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

  • Protocol:

    • Dissolve 4-fluoro-3-(methylthio)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the oxidizing agent (e.g., m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite.

    • Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-(methylsulfonyl)benzoic acid, which can be purified by recrystallization if necessary.

Step 2: Fischer Esterification to this compound

  • Causality: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10] Using the alcohol (methanol) as the solvent drives the equilibrium towards the product side, ensuring a high yield. A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Protocol:

    • To a round-bottom flask, add the 4-Fluoro-3-(methylsulfonyl)benzoic acid (1.0 eq) obtained from the previous step.

    • Add a large excess of anhydrous methanol to serve as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the final compound, this compound, by column chromatography on silica gel or by recrystallization.

Spectral Analysis and Characterization

Characterization using spectroscopic methods is crucial for confirming the identity and purity of the synthesized compound. While experimentally obtained spectra are the gold standard, the following data is predicted based on the known effects of the functional groups on a benzene ring.

Spectroscopy Expected Signals / Peaks
¹H NMR Aromatic Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). Expect complex splitting patterns (doublet of doublets, etc.) due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the ester will be the most downfield, while the proton between the fluoro and sulfonyl groups will also be significantly downfield. Methyl Ester Protons (-OCH₃): A singlet around δ 3.9-4.0 ppm. Methyl Sulfonyl Protons (-SO₂CH₃): A singlet around δ 3.2-3.4 ppm.
¹³C NMR Carbonyl Carbon (-C=O): A signal around δ 164-166 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-145 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. Methyl Ester Carbon (-OCH₃): A signal around δ 52-53 ppm. Methyl Sulfonyl Carbon (-SO₂CH₃): A signal around δ 43-45 ppm.
IR Spectroscopy C=O Stretch (Ester): Strong absorption band around 1720-1730 cm⁻¹. S=O Stretch (Sulfone): Two strong absorption bands, one asymmetric (~1310-1350 cm⁻¹) and one symmetric (~1140-1160 cm⁻¹). C-O Stretch (Ester): Strong absorption band around 1250-1300 cm⁻¹. C-F Stretch: Strong absorption band around 1100-1200 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 232. Key Fragments: Loss of methoxy group (-OCH₃) at m/z = 201; Loss of the entire ester group (-COOCH₃) at m/z = 173.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. IR frequencies are in cm⁻¹.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value chemical sectors.

  • Pharmaceutical Synthesis: This compound serves as a key building block for Active Pharmaceutical Ingredients (APIs).[5] Its structural motifs are found in molecules targeting a range of diseases, including cancer, inflammation, and infectious diseases.[5] The sulfone group can act as a hydrogen bond acceptor, while the fluorine atom can modulate the electronic properties and metabolic stability of the final drug molecule. An isomer, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, is noted for its use in developing anti-inflammatory and anticancer compounds.[3]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used in the synthesis of modern pesticides and herbicides.[4] The fluorinated sulfone moiety can contribute to the bioactivity and environmental stability of crop protection agents.

  • Materials Science: Substituted benzoic acids and their esters are used in the development of specialty polymers and liquid crystals. The polarity and rigidity imparted by the fluoro and sulfonyl groups can be exploited to create materials with specific thermal or electronic properties.[5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is a summary based on available Safety Data Sheet (SDS) information for this compound.[11]

  • Hazard Identification: While specific toxicity data is largely unavailable, similar compounds are classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust/vapors are generated.[11]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Ecological Information: No data is available on the ecological effects of this compound. It should not be released into the environment.[11]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. A thorough understanding of its physicochemical properties, spectral characteristics, and safety protocols is essential for its effective and safe utilization in the laboratory and in industrial applications.

References

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  • Chemsrc. (2025). Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Retrieved from [Link]

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  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • University of Calgary. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

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  • NIST. (n.d.). Benzoic acid, methyl ester. WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical synthesis. Low aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation strategies. This document details the foundational principles of solubility, outlines a robust strategy for solvent selection, and provides field-proven, step-by-step protocols for the experimental determination of thermodynamic (equilibrium) solubility using the gold-standard shake-flask method. Furthermore, it describes validated analytical quantification techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The guide emphasizes the causality behind experimental choices and addresses critical factors that influence solubility, such as polymorphism and temperature, to ensure researchers can generate accurate, reproducible, and meaningful data for drug development and process chemistry applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a vital building block in medicinal chemistry. Its structural motifs, featuring a fluorine atom and a methylsulfonyl group, are often incorporated into drug candidates to enhance metabolic stability and target binding affinity. However, the successful transition of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, chief among them being solubility.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, dictates the bioavailability of orally administered drugs and governs the design of parenteral formulations.[1][2] A compound with poor solubility can lead to unpredictable absorption, suboptimal therapeutic efficacy, and significant formulation challenges.[3] Therefore, a thorough understanding and precise measurement of the solubility of intermediates like this compound are not merely procedural steps but cornerstones of a successful drug development program. This guide provides the theoretical context and practical methodologies required to perform these critical assessments.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5] The key physicochemical parameters for this compound are summarized below.

PropertyValue / DataSource / Comment
IUPAC Name This compound-
CAS Number 160819-39-6[6][7]
Molecular Formula C₉H₉FO₄S[8]
Molecular Weight 232.23 g/mol [8]
Physical State Solid (presumed at 25°C)Inferred from typical organic compounds of this size.
Melting Point No data availableThis is a critical parameter. A high melting point often correlates with lower solubility due to strong crystal lattice energy.
Boiling Point No data available[7]
Calculated LogP No specific data found.LogP (octanol-water partition coefficient) is a key measure of lipophilicity. A positive value would suggest a preference for nonpolar environments.
pKa No data availableThe molecule lacks strongly acidic or basic functional groups, suggesting its solubility will be less dependent on pH compared to ionizable compounds.

Note: The lack of publicly available experimental data for properties like melting point and LogP highlights the necessity for experimental determination as outlined in this guide.

The Theoretical Framework of Solubility

Thermodynamics of Dissolution

The dissolution process involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions (an endothermic process) and the energy released upon forming new solute-solvent interactions (an exothermic process). The net enthalpy change determines whether solubility increases or decreases with temperature. Most solids exhibit endothermic dissolution, meaning their solubility increases as temperature rises.[9]

The Influence of Crystal Structure: Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[10] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, crucially, solubility.[11][12]

  • Metastable Forms: These forms are thermodynamically less stable and typically exhibit higher solubility.[13] However, they can convert to a more stable, less soluble form over time, which can have disastrous consequences for a drug's bioavailability.[3]

  • Stable Forms: The most stable polymorph has the lowest energy and the lowest solubility.[11] Drug development typically focuses on identifying and utilizing the most stable form to ensure product consistency and performance.[10]

Given that this compound is a solid, the potential for polymorphism must be considered. Any solubility measurement should ideally be performed on a well-characterized, stable crystalline form.

Strategic Solvent Selection

Choosing the right solvent is critical for both solubility determination and downstream applications like crystallization and formulation.[14] The selection process should be guided by both theoretical principles and practical considerations.

Key Criteria for Solvent Selection:

  • Polarity Matching ("Like Dissolves Like"): Solvents and solutes with similar polarities tend to be miscible. A range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol, water) should be screened.[4][15]

  • Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact. Guides are available that rank solvents based on these factors.[16]

  • Boiling Point: A solvent with a relatively low boiling point (<100°C) is often preferred, as it can be easily removed from the solid product after processes like crystallization.[15]

  • Reactivity: The solvent must be inert and not react with the solute.[15]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[17]

Overall Experimental Workflow

The diagram below illustrates the comprehensive workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_result Phase 4: Finalization Compound Characterize Compound (Purity, Polymorph) Equilibrate Equilibration (Shake-Flask Method) Compound->Equilibrate Solvent Select Solvents (Polarity, Safety) Solvent->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate 24-48h @ const. Temp Quantify Quantification Separate->Quantify Collect clear filtrate HPLC HPLC Method Quantify->HPLC UV UV-Vis Method Quantify->UV Calculate Calculate Solubility (mg/mL or mol/L) HPLC->Calculate UV->Calculate Report Report Data Calculate->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol is designed to establish a saturated solution at thermodynamic equilibrium.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Addition of Solute: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

  • Addition of Solvent: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed. Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours.[1] This extended time is crucial to ensure that the system is not in a transient, supersaturated state but has reached true equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean collection vial.[9] This step is critical to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis: Immediately dilute a known volume of the clear filtrate with a suitable mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration within the linear range of the analytical method's calibration curve.

Analytical Quantification Methods

Once the saturated solution is prepared, its concentration must be accurately measured. HPLC and UV-Vis spectroscopy are the most common techniques.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method, making it ideal for accurately quantifying the solute, especially in complex matrices.[18][19]

Protocol for HPLC Quantification:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is often a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and detection wavelength (determined by a UV scan of the analyte) must be optimized.

  • Calibration Curve Preparation:

    • Prepare a primary stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform a series of dilutions to create at least five standard solutions spanning the expected concentration range of the diluted solubility samples.[18]

    • Inject each standard in triplicate and plot the peak area against the known concentration.

  • Self-Validation: The calibration curve must be linear, with a correlation coefficient (R²) of >0.999. This ensures the trustworthiness of the quantification.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

  • Calculation: Use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.[18] Remember to multiply this value by the dilution factor to determine the final solubility in the original solvent.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a faster, simpler alternative to HPLC, suitable for pure compounds with a strong chromophore.[20][21]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength to maximize sensitivity.[21]

  • Calibration Curve Preparation:

    • Prepare a stock solution and a series of at least five dilutions, similar to the HPLC procedure.

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus known concentration. According to the Beer-Lambert law, this relationship should be linear.

  • Self-Validation: Ensure the calibration curve has a correlation coefficient (R²) of >0.995.

  • Sample Analysis: Measure the absorbance of the diluted filtrate.

  • Calculation: Use the calibration curve's regression equation to determine the concentration of the diluted sample and multiply by the dilution factor to find the final solubility.

Data Presentation and Factors Influencing Solubility

Solubility data should be presented clearly in a tabular format, specifying the solvent, temperature, and the measured solubility in standard units (e.g., mg/mL and mol/L).

Template for Reporting Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Experimental ValueCalculated ValueShake-Flask/HPLC
Ethanol25Experimental ValueCalculated ValueShake-Flask/HPLC
Ethyl Acetate25Experimental ValueCalculated ValueShake-Flask/HPLC
Toluene25Experimental ValueCalculated ValueShake-Flask/HPLC
Acetonitrile25Experimental ValueCalculated ValueShake-Flask/HPLC
Additional Solvents37Experimental ValueCalculated ValueShake-Flask/HPLC
Interplay of Factors Affecting Solubility

The solubility of this compound is not a single value but a property dependent on several interconnected factors.

Caption: Key Factors Influencing Solubility.

  • Temperature: As a solid, the solubility of this compound is expected to increase with temperature. Measuring solubility at both ambient (25°C) and physiological (37°C) temperatures is highly relevant for pharmaceutical applications.

  • Solvent Polarity: The molecule possesses both polar (ester, sulfonyl) and nonpolar (aromatic ring) regions. Its solubility will likely be highest in moderately polar to polar aprotic solvents (like ethyl acetate or acetone) and polar protic solvents (like ethanol). Its aqueous solubility is anticipated to be low.

  • Polymorphism: This is the most significant potential variable. If different batches of the compound crystallize in different forms, they will exhibit different solubilities. It is imperative to characterize the solid form being tested (e.g., via XRPD or DSC) to ensure data consistency.[10]

Conclusion

This guide has provided a comprehensive, scientifically grounded approach to determining the solubility of this compound. By integrating theoretical principles with robust, validated experimental protocols, researchers can generate high-quality, reliable solubility data. Adherence to the detailed shake-flask method coupled with precise HPLC or UV-Vis quantification is essential for obtaining true thermodynamic solubility values. Understanding the profound impact of factors like solvent choice and crystal polymorphism is critical for interpreting these results and making informed decisions in the complex process of drug development.

References

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 12(2), 164. [Link]

  • Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Wiley-VCH. (2022). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. In Pharmaceutical Crystals: Science and Engineering. [Link]

  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Pharmaceutical Science & Emerging Drugs. [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

  • PubChem. Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. National Center for Biotechnology Information. [Link]

  • Aakash Institute. Solvent Extraction. Aakash Institute. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • PCBIS. Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. ResearchGate. [Link]

  • Khan Academy. Solubility of organic compounds. Khan Academy. [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

  • Organomation. Solvent Extraction Techniques. Organomation. [Link]

  • Chemsrc. Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Chemsrc. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ACS Green Chemistry Institute. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Chemsrc. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5. Chemsrc. [Link]

  • Mol-Instincts. Methyl 2-fluoro-4-(2-methylpropoxy)benzoate. Mol-Instincts. [Link]

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Spectroscopic Characterization of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions, Google AI Division

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical and agrochemical research. Due to the current absence of publicly available, verified experimental spectra for this specific compound, this document synthesizes predictive data based on the analysis of structurally related molecules. Furthermore, it outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, establishing a self-validating framework for researchers. This guide is intended for scientists and professionals in drug development and chemical research who require a robust understanding of the spectroscopic properties of this and similar compounds.

Introduction

This compound (CAS 1215163-63-7) is an aromatic ester of significant interest in synthetic chemistry. Its trifunctionalized benzene ring, featuring a fluoro, a methylsulfonyl, and a methyl ester group, makes it a versatile building block for the synthesis of complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound during synthesis and downstream applications.

This guide provides an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the established principles of spectroscopy and a comparative analysis of experimentally determined data for structurally analogous compounds. Additionally, this document furnishes detailed experimental protocols to enable researchers to acquire high-quality spectroscopic data for this and similar molecules.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic signatures of this compound. These predictions are based on the known effects of the individual functional groups on the spectroscopic properties of aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (H-2)8.2 - 8.4Doublet of doublets (dd)~2.5, ~1.0Deshielded by the adjacent electron-withdrawing sulfonyl and ester groups. Coupled to H-5 and H-6.
Ar-H (H-6)8.0 - 8.2Doublet of doublets (dd)~8.5, ~2.5Deshielded by the ester group and coupled to H-5 and H-2.
Ar-H (H-5)7.3 - 7.5Triplet (t) or Doublet of doublets (dd)~8.5Shielded relative to H-2 and H-6. Coupled to the adjacent fluorine and H-6.
-OCH₃3.9 - 4.0Singlet (s)-Typical chemical shift for a methyl ester.
-SO₂CH₃3.2 - 3.4Singlet (s)-Typical chemical shift for a methyl sulfone.

Note: Predicted chemical shifts are relative to TMS (0 ppm) and are based on data from structurally similar compounds.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O164 - 166Typical chemical shift for an ester carbonyl carbon.
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant.
C-SO₂135 - 140Aromatic carbon attached to the electron-withdrawing sulfonyl group.
C-COOCH₃130 - 135Aromatic carbon attached to the ester group.
C-H (Ar)125 - 135Aromatic carbons bonded to hydrogen.
C-H (Ar)115 - 120 (d, ²JCF ≈ 20 Hz)Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling.
-OCH₃52 - 54Methyl ester carbon.
-SO₂CH₃43 - 45Methyl sulfone carbon.

Note: Predicted chemical shifts are relative to TMS (0 ppm) and are based on data from structurally similar compounds. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to show characteristic absorption bands for the carbonyl group, the sulfonyl group, the C-F bond, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)1720 - 1740Strong
S=O (Sulfone)1320 - 1350 and 1150 - 1170Strong, two bands (asymmetric and symmetric stretching)
C-O (Ester)1250 - 1300Strong
C-F (Aromatic)1100 - 1250Strong
C-H (Aromatic)3000 - 3100Medium to weak
C-H (Methyl)2850 - 3000Medium to weak
C=C (Aromatic)1450 - 1600Medium, multiple bands
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zFragment IonRationale for Formation
232[M]⁺Molecular ion
201[M - OCH₃]⁺Loss of the methoxy radical from the ester.[1]
172[M - COOCH₃]⁺Loss of the carbomethoxy radical.
153[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical.
125[C₆H₃F-CO]⁺Subsequent loss of CO from the [M - SO₂CH₃]⁺ fragment.[2]
77[C₆H₅]⁺Phenyl cation, a common fragment for benzene derivatives.[1][2]

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality NMR, IR, and MS data for a solid aromatic compound like this compound.

NMR Spectroscopy Protocol

This protocol is for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

3.1.1. Sample Preparation

  • Weigh the sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Choose a deuterated solvent: A suitable solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic esters.

  • Dissolve the sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenize the solution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

3.1.2. Spectrometer Setup and Data Acquisition

  • Insert the sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H Spectrum:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • Acquire ¹³C Spectrum:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set a suitable relaxation delay (e.g., 2 seconds).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process integrate Integrate & Calibrate process->integrate

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol (Thin Solid Film Method)

This method is a common and straightforward way to obtain an IR spectrum of a solid sample.[3]

  • Prepare the Salt Plate: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe.

  • Prepare the Sample Solution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

  • Cast the Film: Using a pipette, apply a drop of the solution to the center of the salt plate. Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[3]

  • Acquire the Spectrum: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Solid in Volatile Solvent cast Cast Film on Salt Plate dissolve->cast evaporate Evaporate Solvent cast->evaporate place Place Plate in Spectrometer evaporate->place acquire Acquire IR Spectrum place->acquire

Caption: Workflow for IR data acquisition (Thin Film Method).

Mass Spectrometry Protocol (Electron Ionization - EI)

This protocol describes the general procedure for obtaining an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range (1-10 µg/mL).

  • Instrument Setup:

    • Set the GC parameters (if using GC-MS) to ensure the compound elutes as a sharp peak. This includes selecting an appropriate column, temperature program, and injection volume.

    • For a direct insertion probe, the sample is placed in a capillary tube and introduced directly into the ion source.

    • Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • If using GC-MS, the spectrum is typically extracted from the chromatographic peak corresponding to the compound.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition & Analysis dissolve Prepare Dilute Solution gc GC Injection dissolve->gc probe Direct Insertion Probe dissolve->probe ionize Electron Ionization (70 eV) gc->ionize probe->ionize analyze Mass Analysis ionize->analyze detect Detection & Spectrum Generation analyze->detect interpret Identify Molecular Ion & Fragmentation Pattern detect->interpret

Caption: Workflow for Mass Spectrometry data acquisition (EI-MS).

Conclusion

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

  • Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Department of Chemistry and Biochemistry. Retrieved from [Link]

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"Methyl 4-Fluoro-3-(methylsulfonyl)benzoate safety and handling"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and fine chemical synthesis, novel molecular entities are the currency of innovation. This compound, a bespoke building block, is one such entity, finding its utility in the intricate assembly of pharmaceutical agents.[1] Its trifunctional nature—a fluoro group, a methylsulfonyl moiety, and a methyl ester—offers a versatile platform for synthetic transformations.[2] However, this structural complexity also necessitates a nuanced and rigorous approach to its safe handling. This guide is crafted not as a mere checklist of precautions but as a technical resource for the discerning scientist. It aims to elucidate the "why" behind the "how," grounding every recommendation in the fundamental principles of chemical reactivity and toxicology. As senior application scientists, our commitment is not only to the advancement of research but to the unwavering protection of those who make it possible.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the bedrock of its safe manipulation. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

PropertyValueSource
CAS Number 160819-39-6Echemi
Molecular Formula C9H9FO4SMySkinRecipes
Molecular Weight 232.23 g/mol MySkinRecipes
Appearance Not explicitly stated, likely a solidGeneral chemical knowledge
Storage Temperature Room temperature, dryMySkinRecipes

Section 2: Hazard Identification and Toxicological Profile

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[3][4]

Anticipated Health Effects:

  • Skin Irritation: Aromatic compounds containing activating groups can be irritants. Prolonged contact may lead to redness and discomfort.[4][5]

  • Eye Irritation: As with most fine chemicals in powder form, dust can cause serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of airborne particles may irritate the mucous membranes and respiratory tract.[4][5]

  • Unknown Systemic Effects: Due to the lack of specific toxicological studies, the potential for systemic effects upon absorption is unknown. It is prudent to minimize exposure.

Section 3: The Cornerstone of Safety: Engineering and Administrative Controls

Before resorting to personal protective equipment, the hierarchy of controls prioritizes the implementation of engineering and administrative measures to minimize potential exposure.

Engineering Controls: Your First Line of Defense
  • Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area.[3] For weighing and transferring operations that may generate dust, a chemical fume hood or a powder containment hood is mandatory.

  • Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[5]

Administrative Controls: Safe Work Practices
  • Restricted Access: The area where this compound is handled should be clearly demarcated, with access restricted to authorized and trained personnel.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][6]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and appropriate hazard warnings.

Section 4: Personal Protective Equipment (PPE) - The Last Barrier

PPE is not a substitute for robust engineering and administrative controls but serves as the final, critical barrier between the researcher and the chemical. The selection of PPE must be informed by a thorough risk assessment.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[3] A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the aromatic nature of the compound, nitrile or neoprene gloves are a suitable choice. Always inspect gloves for signs of degradation or perforation before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental skin contact.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[3] For higher concentrations or in situations where vapors may be present, a full-face respirator may be required.[3]

Caption: Personal Protective Equipment Ensemble.

Section 5: Reactivity, Stability, and Incompatibility

Understanding the chemical's reactivity is paramount to preventing hazardous situations.

  • Stability: The compound is expected to be stable under recommended storage conditions (room temperature, dry).[7]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including:

    • Carbon oxides (CO, CO2)[7]

    • Hydrogen fluoride (HF)[7]

    • Sulfur oxides (SOx)

    • Nitrogen oxides (NOx)[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

The sulfonyl fluoride moiety is generally more stable than its chloride counterpart, being more resistant to hydrolysis and thermolysis.[2] However, it can still participate in reactions, particularly with strong nucleophiles, a property leveraged in "click chemistry" and covalent drug design.[1][8] The aryl fluoride can be subject to nucleophilic aromatic substitution under certain conditions.[2] These latent reactivities underscore the importance of avoiding unintended contact with other reagents.

Section 6: Protocols for Safe Handling and Storage

Adherence to meticulous protocols is non-negotiable.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.

  • Weighing: Conduct weighing operations within a chemical fume hood or a powder containment enclosure to minimize dust dispersion. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly and with stirring to prevent splashing.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[7]

  • Store in a locked cabinet or an area with restricted access.[6]

Section 7: Emergency Procedures - Preparedness is Key

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3] Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material into a labeled container for disposal. Avoid dry sweeping that creates dust; if necessary, gently moisten the material with a suitable inert liquid.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.

Caption: Accidental Spill Response Workflow.

Section 8: Disposal Considerations

Chemical waste disposal must be handled responsibly to protect the environment.

  • Product: Dispose of this material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow it to enter drains or sewer systems.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill.[3]

Conclusion: A Culture of Safety

The responsible use of this compound, as with any chemical, is not merely a matter of following rules but of cultivating a deeply ingrained culture of safety. By understanding the chemical's properties, recognizing its potential hazards, and rigorously applying the controls and protocols outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of scientific discovery.

References

  • Methyl 4-Fluoro-3-(Methylsulfonyl)
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid - AK Scientific, Inc. ()
  • SAFETY D
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Public
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. ()
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. ()
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. ()
  • Methyl 3-Fluoro-4-(methylsulfonyl)
  • Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applic

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A Comprehensive Technical Guide to Methyl 3-Fluoro-4-(methylsulfonyl)benzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a particularly valuable fluorinated building block, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate , a versatile intermediate in the synthesis of a range of therapeutic agents.

While the initially specified regioisomer, Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, is a less commonly documented compound, its close relative, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, has emerged as a key component in the development of innovative pharmaceuticals, particularly in the realms of anti-inflammatory and anticancer therapies. This guide will provide an in-depth exploration of the synthesis, properties, and applications of Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The structural features of Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, including the presence of a fluoro group, a methylsulfonyl group, and a methyl ester, contribute to its unique reactivity and utility.

PropertyValueSource
CAS Number 1215074-49-9[1]
Molecular Formula C₉H₉FO₄S[1]
Molecular Weight 232.23 g/mol [1]
Storage Room temperature, dry[1]

The electron-withdrawing nature of both the fluorine and methylsulfonyl groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions at specific positions. The methyl ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.

Synthesis of Methyl 3-Fluoro-4-(methylsulfonyl)benzoate: A Step-by-Step Approach

The synthesis of Methyl 3-Fluoro-4-(methylsulfonyl)benzoate is typically achieved through a multi-step sequence, starting from readily available precursors. The following is a representative synthetic pathway, outlining the key transformations and the underlying chemical principles.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid cluster_1 Step 2: Oxidation to the Sulfone cluster_2 Step 3: Esterification A Chlorobenzonitrile C Methylthiobenzonitrile A->C Nucleophilic Aromatic Substitution B Sodium Methyl Mercaptide B->C D Sodium Methylthiobenzoate C->D Hydrolysis (NaOH) E 3-Fluoro-4-(methylthio)benzoic acid D->E Acidification (HCl) F 3-Fluoro-4-(methylthio)benzoic acid G 3-Fluoro-4-(methylsulfonyl)benzoic acid F->G Oxidation (e.g., m-CPBA or H2O2) H 3-Fluoro-4-(methylsulfonyl)benzoic acid J Methyl 3-Fluoro-4-(methylsulfonyl)benzoate H->J Fischer Esterification (H2SO4 catalyst) I Methanol (MeOH) I->J

Caption: Synthetic pathway for Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-(methylthio)benzoic Acid

This initial step involves the synthesis of the key thioether intermediate. A common approach is the reaction of a suitable chlorobenzonitrile derivative with sodium methyl mercaptide, followed by hydrolysis of the nitrile group.[2][3]

  • Materials: 3-Fluoro-4-chlorobenzonitrile, Sodium methyl mercaptide, Organic solvent (e.g., DMF or DMSO), Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve 3-Fluoro-4-chlorobenzonitrile in an appropriate organic solvent.

    • Slowly add a solution of sodium methyl mercaptide to the reaction mixture at a controlled temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, add a solution of sodium hydroxide and heat the mixture to hydrolyze the nitrile functionality.

    • After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the desired 3-Fluoro-4-(methylthio)benzoic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Oxidation of 3-Fluoro-4-(methylthio)benzoic Acid to 3-Fluoro-4-(methylsulfonyl)benzoic Acid

The thioether is then oxidized to the corresponding sulfone. This transformation is a critical step in imparting the desired electronic properties to the molecule.

  • Materials: 3-Fluoro-4-(methylthio)benzoic acid, Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide), Solvent (e.g., dichloromethane or acetic acid).

  • Procedure:

    • Dissolve 3-Fluoro-4-(methylthio)benzoic acid in a suitable solvent.

    • Carefully add the oxidizing agent to the solution, maintaining the reaction temperature with an ice bath if necessary.

    • Stir the reaction mixture until the oxidation is complete, as indicated by TLC analysis.

    • Work up the reaction by quenching any excess oxidizing agent and extracting the product into an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain 3-Fluoro-4-(methylsulfonyl)benzoic acid.

Step 3: Esterification to Methyl 3-Fluoro-4-(methylsulfonyl)benzoate

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a classic and effective method for this transformation.[4][5][6]

  • Materials: 3-Fluoro-4-(methylsulfonyl)benzoic acid, Methanol, Concentrated sulfuric acid (catalyst).

  • Procedure:

    • Suspend or dissolve 3-Fluoro-4-(methylsulfonyl)benzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.

    • Purify the product by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

Methyl 3-Fluoro-4-(methylsulfonyl)benzoate serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its utility is particularly evident in the development of anti-inflammatory and anticancer agents.[1]

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The structural motifs present in Methyl 3-Fluoro-4-(methylsulfonyl)benzoate are often found in the core structures of these inhibitors. The fluoro and methylsulfonyl groups can contribute to enhanced binding affinity and selectivity for the target kinase.[7][8]

Intermediate for Anti-inflammatory Drugs

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is an ongoing area of research. The 4-methylsulfonylphenyl moiety is a key pharmacophore in several selective COX-2 inhibitors.[9] Methyl 3-Fluoro-4-(methylsulfonyl)benzoate provides a valuable starting material for the synthesis of new analogues with potentially improved pharmacological profiles.[10][11][12]

Applications A Methyl 3-Fluoro-4-(methylsulfonyl)benzoate B Amidation / Further Functionalization A->B C Kinase Inhibitors B->C D Anti-inflammatory Agents B->D E Anticancer Agents C->E D->E

Caption: Applications of Methyl 3-Fluoro-4-(methylsulfonyl)benzoate in drug discovery.

Spectroscopic Characterization

Accurate characterization of synthetic intermediates is essential for quality control and for confirming the successful outcome of a chemical reaction. The following are the expected spectroscopic data for Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl sulfonyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the fluorine and sulfonyl groups will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl group of the ester (around 1720 cm⁻¹), the sulfonyl group (strong absorptions around 1300 and 1150 cm⁻¹), and the C-F bond.

Note: While specific, publicly available spectra for Methyl 3-Fluoro-4-(methylsulfonyl)benzoate are limited, the expected data can be inferred from the analysis of closely related structures and general principles of spectroscopy.

Conclusion and Future Perspectives

Methyl 3-Fluoro-4-(methylsulfonyl)benzoate has established itself as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its strategic combination of a fluorine atom, a methylsulfonyl group, and a reactive methyl ester functionality provides medicinal chemists with a powerful tool for the design and development of new therapeutic agents. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the importance of key intermediates like Methyl 3-Fluoro-4-(methylsulfonyl)benzoate is set to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and related fluorinated building blocks, as well as their application in the synthesis of next-generation targeted therapies.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Global Scientific Journals. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • New Drug Approvals. (2016). RO-5126766. Retrieved from [Link]

  • Future Science. (n.d.). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of ... (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of fluoroacylshikonin as an anticancer agent. Retrieved from [Link]

  • PubMed. (n.d.). New steroidal anti-inflammatory antedrugs.... Retrieved from [Link]

  • PubChem. (2025). Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][13][14]benzothiazinium Chloride as Anticancer Agent. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Retrieved from [Link]

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An Investigator's Handbook for a Novel Chemical Entity: A Proposed Research Program for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a defined chemical entity available commercially as a synthetic intermediate. A thorough review of the scientific literature and patent databases reveals a significant gap: there is currently no publicly available data on the biological activity of this compound. It is primarily characterized as a building block for the synthesis of more complex molecules. This guide, therefore, deviates from a traditional whitepaper on known activities. Instead, it serves as a comprehensive, technically-detailed research program—a strategic handbook for any researcher, scientist, or drug development professional aiming to conduct the first systematic investigation into the potential biological effects of this molecule. We will outline a logical, multi-tiered workflow, from initial computational profiling to advanced mechanism of action studies, providing the scientific rationale and detailed protocols necessary to thoroughly characterize this compound.

Part 1: Foundational Profiling: Physicochemical and In Silico Assessment

Before committing to expensive and time-consuming wet-lab experiments, a foundational understanding of the molecule's properties is essential. This initial phase focuses on characterizing the compound's drug-like potential and predicting its likely biological targets computationally.

Physicochemical Characterization

The first step is to verify the identity and purity of the compound and assess its fundamental physicochemical properties, which are critical determinants of its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 1: Predicted and Essential Physicochemical Properties

PropertyPredicted Value / Experimental GoalRationale & Importance
Molecular Weight 232.23 g/mol (Calculated)Influences diffusion and absorption; generally, <500 Da is preferred for oral bioavailability (Lipinski's Rule).
LogP (Octanol/Water) ~1.8 - 2.5 (Predicted)Measures lipophilicity. Affects membrane permeability and solubility. Values between 1 and 3 are often optimal.
Aqueous Solubility To be Determined (TBD)Critical for compound handling, assay development, and absorption. Poor solubility is a major hurdle in drug development.
pKa TBD (Predicted to be non-ionizable)The ester and sulfone groups are not expected to be readily ionizable in physiological pH ranges.
Chemical Purity >98% (Required)Ensures that any observed biological activity is due to the compound itself and not impurities. Verified by NMR, LC-MS.
Chemical Stability TBDAssessment of stability in DMSO stock, aqueous buffer, and assay media is crucial for data reliability.

Experimental Protocol: Aqueous Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM nominal concentration.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.

  • Separation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Analysis: The measured concentration is the kinetic solubility.

In Silico Target Prediction

Computational tools can predict potential biological targets by comparing the compound's structure to databases of known active molecules. This provides a hypothesis-generating step to guide initial screening efforts.

Workflow: Target Prediction using Publicly Available Tools

  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for the compound is COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C.

  • Utilize Prediction Servers: Input the SMILES string into servers like SwissTargetPrediction or SuperPred. These tools operate on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets.

  • Analyze Results: The output will be a ranked list of potential protein targets (e.g., kinases, GPCRs, proteases).

  • Prioritize Targets: Prioritize the highest-probability targets that belong to therapeutically relevant protein families for initial in vitro screening. The presence of the sulfone group, for instance, might suggest potential interactions with enzymes that bind sulfonamides.

Part 2: A Proposed Strategy for Primary In Vitro Screening

With foundational data in hand, the next phase is a broad, unbiased screen to identify any potential biological activity. The goal is not to define a mechanism but to detect a "hit"—a reproducible, concentration-dependent effect on a biological system.

Rationale for Panel Selection

A tiered approach is recommended. Begin with broad-based cell viability screening to identify cytotoxicity, followed by targeted panel screening based on the in silico predictions.

Diagram: Tiered Screening Workflow

G A Compound Acquisition & QC (>98% Purity) B Physicochemical Characterization (Solubility, Stability) A->B C In Silico Target Prediction B->C D Broad Cytotoxicity Screen (e.g., NCI-60 Panel) C->D Inform Panel Selection E Target-Focused Panel Screen (e.g., Kinase or GPCR Panel) C->E F Concentration-Response Curve (IC50/EC50) D->F If Cytotoxic Hit E->F If Target Hit G Orthogonal & Cellular Assays F->G

Caption: A proposed workflow for investigating a novel chemical entity.

Protocol: General Cell Viability Assay (MTS Assay)

This assay provides a baseline for cytotoxicity. A compound that is broadly cytotoxic at low concentrations is generally not a good candidate for further development, unless the intended application is in oncology.

  • Cell Plating: Seed a 96-well plate with a cancer cell line (e.g., HeLa or A549) at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).

Part 3: Hit Validation and Cellular Mechanism of Action

If a reproducible "hit" is identified in the primary screens, the next steps are to confirm this activity and begin investigating its mechanism in a more biologically relevant context.

Validating a Primary Hit

A hit must be confirmed through multiple experiments. This involves generating a full concentration-response curve to determine potency (IC50 or EC50) and using an orthogonal assay—a different experimental method—to ensure the observed effect is not an artifact of the primary assay technology.

Table 2: Hit Validation Strategy Example (Hypothetical Kinase Hit)

StepAssay TypePurpose
Primary Hit Biochemical Kinase Assay (e.g., ADP-Glo)Initial identification of enzyme inhibition.
Confirmation Concentration-Response Curve (CRC)Determine the potency (IC50) of the inhibition.
Orthogonal Assay Biophysical Binding Assay (e.g., SPR or DSF)Confirm direct physical binding of the compound to the target protein, ruling out assay interference.
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)Verify that the compound can enter cells and bind to its intended target in a cellular environment.
Diagram: Cellular Signaling Pathway Investigation

If the compound is found to inhibit a specific cellular target (e.g., a kinase like MEK1), the downstream consequences of this inhibition must be measured.

G compound Methyl 4-Fluoro-3- (methylsulfonyl)benzoate MEK1 MEK1 compound->MEK1 Inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 (Active) ERK1_2->pERK1_2  p Transcription Gene Transcription (e.g., c-Fos, c-Jun) pERK1_2->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation

The Emerging Role of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. This technical guide delves into the significant, yet underexplored, potential of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate as a versatile building block in medicinal chemistry. We will explore its intrinsic chemical properties, postulate viable synthetic routes, and illuminate its promising applications in the design of next-generation therapeutic agents, with a particular focus on kinase inhibitors for oncology and novel anti-inflammatory drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into leveraging this compound for innovative therapeutic design.

Introduction: The Strategic Importance of Fluorinated Sulfonyl Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Similarly, the methylsulfonyl group is a key pharmacophore present in a number of successful drugs, recognized for its ability to act as a hydrogen bond acceptor and to impart favorable physicochemical properties. The combination of these two functionalities on a benzoate scaffold, as seen in this compound, presents a compelling starting point for the synthesis of novel drug candidates. This guide will dissect the therapeutic potential of this molecule by examining its constituent parts and their synergistic contributions to drug design.

Physicochemical Properties and Synthetic Considerations

This compound is a trifunctionalized aromatic compound, offering multiple avenues for synthetic elaboration. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. The true synthetic power of this scaffold, however, lies in the strategic positioning of the fluoro and methylsulfonyl groups, which direct further substitutions on the aromatic ring.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

  • Esterification of 4-Fluoro-3-nitrobenzoic acid:

    • Dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).

    • Add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC.[3]

    • Upon completion, cool the mixture and pour it onto ice water.

    • Collect the precipitated product, Methyl 4-fluoro-3-nitrobenzoate, by filtration and dry under vacuum.[3]

  • Reduction of the Nitro Group:

    • Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Methyl 3-amino-4-fluorobenzoate.

  • Diazotization and Sulfonylation (Sandmeyer-type Reaction):

    • Dissolve Methyl 3-amino-4-fluorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

    • Stir the reaction at room temperature for several hours.

    • Work up the reaction by extraction with an organic solvent to isolate the sulfonyl chloride intermediate.

  • Methylation of the Sulfonyl Chloride:

    • Dissolve the resulting sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

    • Add a methylating agent, such as methylmagnesium bromide or trimethylaluminum, at low temperature.

    • Quench the reaction carefully with an aqueous solution and extract the product.

    • Purify the crude product by column chromatography to obtain this compound.

Application in Kinase Inhibitor Design

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] Several approved kinase inhibitors feature a fluorinated phenyl moiety, which often enhances binding to the ATP pocket of the kinase. The 4-fluoro-3-(methylsulfonyl)phenyl scaffold is an attractive starting point for the synthesis of novel kinase inhibitors.

Rationale for Use in Kinase Inhibitors

The fluorine atom can form favorable interactions with the kinase hinge region, while the methylsulfonyl group can be modified to project into solvent-exposed regions, allowing for the tuning of solubility and pharmacokinetic properties. Furthermore, the ester functionality provides a convenient handle for coupling with various heterocyclic cores commonly found in kinase inhibitors (e.g., pyrimidines, quinazolines).[4][5]

Synthetic Workflow for a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound could be utilized in the synthesis of a generic kinase inhibitor.

G A This compound B Hydrolysis to Carboxylic Acid (LiOH, THF/H2O) A->B C 4-Fluoro-3-(methylsulfonyl)benzoic acid B->C D Amide Coupling (HATU, DIPEA) C->D F Kinase Inhibitor Candidate D->F E Heterocyclic Amine Core (e.g., aminopyrimidine) E->D G A This compound B Reduction to Aldehyde (DIBAL-H) A->B C 4-Fluoro-3-(methylsulfonyl)benzaldehyde B->C D Condensation with Hydrazine Derivative C->D F Condensation with Hydroxylamine Derivative C->F E Pyrazole-based COX-2 Inhibitor D->E G Isoxazole-based COX-2 Inhibitor F->G

Caption: Pathways to potential COX-2 inhibitors.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for derivatives of this compound is not yet available, general principles can be applied to guide the design of new analogues.

MoietyPositionPotential Impact of Modification
Methyl Ester Para to FluoroConversion to amides or other functional groups can modulate solubility and provide additional interaction points with the target protein.
Methylsulfonyl Meta to FluoroThe size and electronics of this group are critical for selectivity in targets like COX-2. Modifications could fine-tune this selectivity.
Aromatic Ring Core ScaffoldIntroduction of additional substituents could further modulate the electronic properties and steric profile of the molecule.

Systematic exploration of these modifications would be crucial in optimizing the biological activity of any lead compounds derived from this scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its unique combination of a fluorine atom, a methylsulfonyl group, and a reactive ester functionality makes it an ideal starting point for the synthesis of novel kinase inhibitors and anti-inflammatory agents. The synthetic strategies and design principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold. Future work should focus on the development of a robust and scalable synthesis for this compound and the systematic exploration of its derivatives in various biological assays to unlock its full therapeutic potential.

References

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The Strategic Utility of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel bioactive compounds. Among the vast arsenal of available synthons, Methyl 4-fluoro-3-(methylsulfonyl)benzoate has emerged as a highly versatile and valuable intermediate. Its unique constellation of functional groups—a nucleophilic substitution--activatable fluoride, an electron-withdrawing sulfone, and a modifiable methyl ester—offers a powerful handle for medicinal chemists and process developers to forge intricate molecular architectures with high precision and predictability. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key building block, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Structural Rationale

This compound (CAS No. 160819-39-6) is a crystalline solid at room temperature. Its strategic value is rooted in the electronic interplay of its substituents on the benzene ring.

PropertyValue
CAS Number 160819-39-6
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
Appearance White to off-white solid

The key to this molecule's utility lies in the powerful electron-withdrawing nature of the methylsulfonyl group at the 3-position. This group, in concert with the methyl ester at the 1-position, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position, being the most electronegative halogen, serves as an excellent leaving group in SNAr reactions. This predictable reactivity makes this compound a superior substrate for the introduction of a wide array of nucleophiles at the C-4 position.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a straightforward two-step process starting from 4-fluorotoluene. The initial step involves chlorosulfonation followed by methylation to introduce the methylsulfonyl group. The subsequent step is the oxidation of the methyl group to a carboxylic acid, which is then esterified.

Synthesis_of_Methyl_4_fluoro_3_methylsulfonyl_benzoate Start 4-Fluorotoluene Intermediate1 4-Fluoro-3-(methylthio)toluene Start->Intermediate1 1. ClSO3H 2. Na2SO3, NaHCO3 3. (CH3)2SO4 Intermediate2 4-Fluoro-3-(methylsulfonyl)toluene Intermediate1->Intermediate2 Oxidation (e.g., H2O2) Intermediate3 4-Fluoro-3-(methylsulfonyl)benzoic acid Intermediate2->Intermediate3 Oxidation (e.g., KMnO4) Product This compound Intermediate3->Product CH3OH, H+ cat. SNAr_Mechanism Reactant This compound + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack (Rate-determining) Product Substituted Product + F- Meisenheimer->Product Loss of Fluoride

Caption: Generalized mechanism for the SNAr reaction.

This reactivity allows for the facile introduction of a diverse range of functionalities, including:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Amines (primary and secondary) to form substituted anilines.

  • S-Nucleophiles: Thiols to form thioethers.

Application in Drug Discovery: Synthesis of Pyrazole-Based Kinase Inhibitors

A compelling example of the utility of this compound is found in the synthesis of pyrazole derivatives that act as kinase inhibitors, which are crucial in oncology research. A patent by AstraZeneca describes the use of the corresponding carboxylic acid, 4-fluoro-3-(methylsulfonyl)benzoic acid, as a key building block for such compounds. The methyl ester would be used in a similar fashion or can be easily hydrolyzed to the acid as needed.

The core of the synthesis involves the reaction of 4-fluoro-3-(methylsulfonyl)benzoic acid with a substituted pyrazole amine. This is a classic SNAr reaction where the pyrazole nitrogen acts as the nucleophile, displacing the fluoride.

Kinase_Inhibitor_Synthesis BuildingBlock 4-Fluoro-3-(methylsulfonyl)benzoic acid Intermediate N-Aryl Pyrazole Intermediate BuildingBlock->Intermediate SNAr Reaction (e.g., K2CO3, DMA) Pyrazole Substituted Pyrazole Amine (Nucleophile) Pyrazole->Intermediate FinalProduct Kinase Inhibitor Scaffold Intermediate->FinalProduct Amide Coupling

Caption: Key SNAr step in the synthesis of a kinase inhibitor scaffold.

This strategic SNAr reaction forges a key carbon-nitrogen bond, linking the two critical pharmacophoric elements. The resulting intermediate can then be further elaborated, for instance, by converting the carboxylic acid to an amide, to yield the final kinase inhibitor. The methylsulfonyl group in the final molecule often plays a crucial role in binding to the target kinase, for example, by acting as a hydrogen bond acceptor.

Experimental Protocol: A Representative SNAr Reaction

The following is a representative, self-validating protocol for the SNAr reaction of this compound with a generic primary amine, based on established methodologies for this type of transformation.

Synthesis of Methyl 4-(alkylamino)-3-(methylsulfonyl)benzoate

ReagentM.W. ( g/mol )AmountMoles
This compound232.232.32 g10.0 mmol
Alkylamine--12.0 mmol
Potassium Carbonate (K₂CO₃)138.212.07 g15.0 mmol
Dimethylformamide (DMF)-20 mL-

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.32 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Add anhydrous dimethylformamide (20 mL) to the flask.

  • Add the alkylamine (12.0 mmol, 1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water (2 x 20 mL) and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to afford the desired Methyl 4-(alkylamino)-3-(methylsulfonyl)benzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Rationale for Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction, which involves charged intermediates.

  • Base: Potassium carbonate is a mild base used to scavenge the hydrofluoric acid (HF) that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the rate-determining nucleophilic attack on the aromatic ring.

  • Workup: The precipitation in ice-water is an effective method for isolating the typically solid, water-insoluble product from the DMF and inorganic salts.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient entry point for the synthesis of complex, substituted aromatic compounds. Its predictable reactivity in nucleophilic aromatic substitution reactions, driven by the synergistic effects of the fluoro and methylsulfonyl groups, makes it an invaluable tool for medicinal chemists. The successful application of its corresponding acid in the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs. As the demand for novel therapeutics with tailored properties continues to grow, the utility of such well-defined and versatile intermediates will undoubtedly expand.

References

  • AstraZeneca AB. (2005). Preparation of pyrazole derivatives as kinase inhibitors. WO2005012293A1.

An In-depth Technical Guide to Methyl 4-Fluoro-3-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a widely employed strategy to enhance pharmacological and pharmacokinetic properties. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a halogenated aromatic sulfone, represents a key building block in the synthesis of complex bioactive molecules. Its unique substitution pattern offers medicinal chemists a versatile platform for structural modifications, influencing parameters such as metabolic stability, binding affinity, and lipophilicity.

This technical guide provides a comprehensive overview of this compound, from its logical synthetic construction to its physicochemical properties and potential applications. The narrative is framed from the perspective of synthetic strategy, detailing the causality behind experimental choices and providing robust protocols for its preparation and characterization.

A Note on the History of Discovery

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of fluorinated and sulfonated building blocks in organic synthesis. The synthesis and application of such compounds have been an evolutionary process, driven by the increasing demand for sophisticated intermediates in drug discovery programs. The logical and reliable synthetic routes presented herein reflect the culmination of established and well-understood organic transformations, rather than a singular moment of invention.

Synthetic Pathways and Methodologies

The synthesis of this compound is most logically approached as a multi-step sequence, commencing with commercially available starting materials. The overall strategy involves the introduction of the methylthio group, followed by its oxidation to the sulfone, and concluding with the esterification of the carboxylic acid.

Synthesis_Workflow A 4-Fluoro-3-aminobenzoic acid B 4-Fluoro-3-thiocyanatobenzoic acid A->B  Sandmeyer Thiocyanation   C 4-Fluoro-3-(methylthio)benzoic acid B->C  Methylation   D 4-Fluoro-3-(methylsulfonyl)benzoic acid C->D  Oxidation   E This compound D->E  Esterification  

Figure 1: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid

The initial phase of the synthesis focuses on the introduction of a methylthio (-SCH₃) group onto the 4-fluorobenzoic acid backbone. A common and effective method involves a Sandmeyer-type reaction on 4-fluoro-3-aminobenzoic acid.

Step 1.1: Diazotization of 4-Fluoro-3-aminobenzoic acid

The conversion of the amino group to a diazonium salt is a critical first step. This is typically achieved by treating the starting amine with sodium nitrite in the presence of a strong acid at low temperatures to ensure the stability of the diazonium intermediate.

Step 1.2: Thiocyanation of the Diazonium Salt

The diazonium salt is then reacted with a thiocyanate salt, such as potassium or sodium thiocyanate, in the presence of a copper(I) catalyst to introduce the thiocyanate group onto the aromatic ring.

Step 1.3: Reduction and Methylation to form 4-Fluoro-3-(methylthio)benzoic acid

The resulting thiocyanate is subsequently reduced and methylated in situ. A reducing agent, such as sodium borohydride, can be used to generate the thiol, which is then immediately reacted with a methylating agent, like methyl iodide or dimethyl sulfate, under basic conditions to yield 4-Fluoro-3-(methylthio)benzoic acid[1].

Part 2: Oxidation to 4-Fluoro-3-(methylsulfonyl)benzoic acid

The conversion of the methylthio group to the methylsulfonyl group is a crucial transformation that significantly alters the electronic properties of the molecule. This oxidation is a well-established process in organic synthesis.

Experimental Protocol: Oxidation of 4-Fluoro-3-(methylthio)benzoic acid

  • Dissolution: Dissolve 4-Fluoro-3-(methylthio)benzoic acid in a suitable organic solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Cool the solution in an ice bath and slowly add an oxidizing agent. A common and effective choice is hydrogen peroxide (30% aqueous solution). Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used for a more controlled oxidation.[2][3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess oxidizing agent. If acetic acid was used as the solvent, the product may precipitate upon addition of water.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure 4-Fluoro-3-(methylsulfonyl)benzoic acid.

The choice of oxidizing agent is critical. While hydrogen peroxide is cost-effective, m-CPBA can offer better control and milder reaction conditions, which can be advantageous for sensitive substrates.[2]

Part 3: Esterification to this compound

The final step in the sequence is the esterification of the carboxylic acid group. The Fischer esterification is a classic and reliable method for this transformation.[4][5][6]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, suspend 4-Fluoro-3-(methylsulfonyl)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4][7]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

The use of a large excess of methanol serves to drive the equilibrium of the Fischer esterification towards the product side, in accordance with Le Chatelier's principle.[4]

Fischer_Esterification A 4-Fluoro-3-(methylsulfonyl)benzoic acid B Protonated Carboxylic Acid A->B  Protonation (H+)   C Tetrahedral Intermediate B->C  Nucleophilic Attack (CH3OH)   D Protonated Ester C->D  Proton Transfer & Elimination of H2O   E This compound D->E  Deprotonation  

Figure 2: Simplified mechanism of Fischer Esterification.

Physicochemical Properties and Characterization Data

The structural features of this compound impart it with specific physicochemical properties that are important for its application in synthesis.

PropertyValue
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
Appearance White to off-white solid
Solubility Soluble in most common organic solvents (e.g., DCM, EtOAc, Acetone)
Melting Point Not widely reported, expected to be a crystalline solid with a defined melting point

Spectroscopic Data (Predicted):

  • ¹H NMR: Resonances corresponding to the aromatic protons, the methyl ester protons, and the methyl sulfonyl protons would be expected. The fluorine atom would cause characteristic splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: Signals for the aromatic carbons (with C-F coupling), the ester carbonyl carbon, the methyl ester carbon, and the methyl sulfonyl carbon would be present.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, the S=O stretches of the sulfone, and the C-F stretch would be observed.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 232, along with characteristic fragmentation patterns.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

  • Pharmaceuticals: The presence of the fluoro and sulfonyl groups can enhance the metabolic stability and binding affinity of drug candidates. This building block can be utilized in the synthesis of inhibitors for various enzymes or receptors.

  • Agrochemicals: The unique electronic properties conferred by the substituents can be exploited in the design of novel herbicides, fungicides, and insecticides with improved efficacy and selectivity.

The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for the facile diversification of molecular scaffolds.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the combination of its fluoro, sulfonyl, and ester functional groups. While its specific "discovery" is not documented as a singular event, its synthesis is readily achievable through a logical sequence of well-established organic reactions. This guide has provided a detailed, technically grounded overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development. The methodologies described herein are robust and can be readily implemented in a laboratory setting, providing access to this versatile building block for the advancement of chemical research.

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Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and derivatization of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This core scaffold is a key building block in modern medicinal chemistry, offering a unique combination of functionalities that are attractive for the design of novel therapeutic agents.

Introduction: The Strategic Importance of the 4-Fluoro-3-(methylsulfonyl)benzoate Moiety

The strategic incorporation of fluorine and sulfonyl groups into small molecules is a cornerstone of contemporary drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] Similarly, the methylsulfonyl group, a versatile hydrogen bond acceptor and metabolic stalwart, enhances solubility and provides a rigid structural element for precise ligand-target interactions.

This compound combines these advantageous features in a synthetically accessible scaffold. The ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of a diverse chemical space. This guide will provide a detailed exposition of the synthesis of this core molecule and explore the landscape of its derivatives, with a focus on their potential therapeutic applications.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthetic strategy hinges on the initial esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine, which then serves as a precursor for the introduction of the methylsulfonyl group.

Step 1: Esterification of 4-Fluoro-3-nitrobenzoic Acid

The initial step involves the conversion of 4-fluoro-3-nitrobenzoic acid to its corresponding methyl ester. This is a standard Fischer esterification reaction, typically carried out in methanol with a catalytic amount of strong acid.

Experimental Protocol: Synthesis of Methyl 4-fluoro-3-nitrobenzoate [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5.55 g of 4-Fluoro-3-nitro-benzoic acid in 50 ml of methanol.

  • Catalyst Addition: Carefully add 6.4 ml of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto ice.

  • Isolation: Collect the precipitated product by suction filtration and dry in vacuo to yield Methyl 4-fluoro-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

The nitro group of Methyl 4-fluoro-3-nitrobenzoate is then reduced to an amine to furnish Methyl 3-amino-4-fluorobenzoate. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation or metal-mediated reductions being common choices.

Experimental Protocol: Synthesis of Methyl 3-amino-4-fluorobenzoate

  • Reaction Setup: To a solution of Methyl 4-fluoro-3-nitrobenzoate in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-fluorobenzoate.

Step 3: Introduction of the Methylsulfonyl Group

The final step involves the conversion of the amino group to the methylsulfonyl group. This is typically achieved via a Sandmeyer-type reaction. The amine is first diazotized, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form a sulfonyl chloride, which is then methylated. A more direct approach involves the reaction of the diazonium salt with sodium methanesulfinate.

Experimental Protocol: Synthesis of this compound

  • Diazotization: Dissolve Methyl 3-amino-4-fluorobenzoate in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • Sulfonylation: In a separate flask, prepare a solution of sodium methanesulfinate in water. Add a catalytic amount of a copper(I) salt. To this solution, add the freshly prepared diazonium salt solution dropwise at a controlled temperature.

  • Work-up and Isolation: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzoic Acid B Methyl 4-fluoro-3-nitrobenzoate A->B  MeOH, H2SO4 (cat.) Reflux   C Methyl 3-amino-4-fluorobenzoate B->C  H2, Pd/C   D This compound C->D  1. NaNO2, HBF4 2. NaSO2Me, Cu(I)  

Caption: Synthetic route to this compound.

Derivatization Strategies and Therapeutic Applications

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Furthermore, the aromatic ring can be subjected to further functionalization, although the existing substituents will direct any subsequent electrophilic aromatic substitution.

The true value of this core lies in its incorporation into more complex molecular architectures. The 4-fluoro-3-(methylsulfonyl)phenyl moiety has been identified as a key pharmacophore in several classes of biologically active compounds, particularly in the realm of oncology.

Protein Kinase Inhibitors

The 4-fluoro-3-(methylsulfonyl)phenyl motif has been successfully incorporated into the design of potent protein kinase inhibitors. For instance, a patent for compounds and compositions as protein kinase inhibitors describes derivatives containing a "5-chloro-2-fluoro-3-(propane-1-sulfonamido)phenyl" fragment, highlighting the utility of this substitution pattern in targeting these enzymes.[3] The methylsulfonyl group often occupies a key pocket in the ATP-binding site of kinases, forming crucial hydrogen bonds and van der Waals interactions.

A notable example is the structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor.[4] The inhibitor, 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea, showcases the strategic placement of the methylsulfonylphenyl group to achieve high potency and selectivity.[4]

Derivatization_Strategy Core This compound Acid 4-Fluoro-3-(methylsulfonyl)benzoic Acid Core->Acid  Hydrolysis (LiOH)   PKIs Protein Kinase Inhibitors Core->PKIs  Multi-step Synthesis   Other Other Bioactive Molecules Core->Other  Further Functionalization   Amides Amide Derivatives Acid->Amides  Amine, Coupling Agent  

Caption: Derivatization pathways from the core scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a library of direct derivatives of this compound is not publicly available, analysis of related compounds in the patent literature provides valuable insights.

Compound/Fragment Modification Impact on Activity Reference
5-Chloro-2-fluoro-3-(propane-1-sulfonamido)phenylIntroduction of chloro and fluoro groupsPotent protein kinase inhibition[3]
3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenylIncorporation into a pyrazolopyridine scaffoldHigh potency and selectivity as a PLK4 inhibitor[4]

Table 1: SAR Insights from Related Compounds

The data suggests that the 4-fluoro-3-(methylsulfonyl)phenyl moiety is well-tolerated and can be a key contributor to the biological activity of larger, more complex molecules. The electronic properties of the fluorine and methylsulfonyl groups likely play a significant role in modulating the pKa of adjacent functionalities and influencing ligand-receptor interactions.

Characterization and Analytical Methods

The synthesis and purification of this compound and its derivatives require rigorous analytical characterization to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the aromatic protons, the methyl ester, the methylsulfonyl group, and the fluorine atom provide unambiguous structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl of the ester (around 1720 cm-1) and the sulfonyl group (strong absorptions around 1300 and 1150 cm-1).

  • Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) is employed to assess the final purity of the compounds.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its unique combination of functional groups provides a solid foundation for the development of novel therapeutic agents. The demonstrated success of incorporating the 4-fluoro-3-(methylsulfonyl)phenyl moiety into potent and selective kinase inhibitors underscores the potential of this scaffold in oncology and other therapeutic areas.

Future research in this area will likely focus on the exploration of a broader range of derivatives, including the synthesis of diverse amide libraries and the incorporation of this scaffold into other classes of bioactive molecules. Further elucidation of the structure-activity relationships of these derivatives will undoubtedly pave the way for the discovery of new and improved drug candidates.

References

  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Available at: [Link]

  • Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • PubMed. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. Available at: [Link]

Sources

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate: A Guide to Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and its isomers are highly valuable building blocks in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a methylsulfonyl group onto a benzoic acid scaffold offers a unique combination of physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview for researchers, focusing on the practical challenges of sourcing this specific regioisomer, evaluating commercial suppliers for its close analogue, proposing a viable synthetic route, and outlining critical quality control procedures. We further delve into its potential applications, drawing from the established utility of fluorinated compounds in modern drug development.

Introduction: The Sourcing Challenge and Isomeric Landscape

The precise arrangement of substituents on an aromatic ring is critical to its function as a pharmaceutical intermediate. While the general class of fluorinated methylsulfonyl benzoates is recognized for its utility, a direct search for commercial, off-the-shelf suppliers of This compound reveals its scarcity. This compound is not commonly listed in major chemical catalogs, suggesting it is likely a custom-synthesis item or a niche intermediate with limited stock.

However, extensive sourcing inquiries reveal the ready commercial availability of its regioisomer, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate (CAS No. 1215074-49-9) .[1] For many research and development programs, this isomer can serve as a suitable, and immediately accessible, alternative. This guide will focus on the commercially available isomer while also providing a framework for the custom synthesis of the 4-fluoro-3-(methylsulfonyl) variant, empowering researchers with multiple pathways to their target molecules.

The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, while the methylsulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, further modulating the molecule's properties.[2][3]

Commercial Availability & Supplier Evaluation for Methyl 3-Fluoro-4-(methylsulfonyl)benzoate

When sourcing critical intermediates like Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, a thorough evaluation of suppliers is paramount to ensure the integrity and timeline of a research project. The following table summarizes known suppliers for the available isomer.

SupplierProduct NameCAS NumberNotes
BLD PharmMethyl 3-fluoro-4-(methylsulfonyl)benzoate1215074-49-9Listed as an organic building block.[1]
MySkinRecipesMethyl 3-Fluoro-4-(methylsulfonyl)benzoate1215074-49-9Marketed for research in organic synthesis.[4]

Key Supplier Selection Criteria:

  • Purity Specification: Request a Certificate of Analysis (CoA) to verify purity, typically determined by HPLC and NMR. A purity of >97% is generally acceptable for early-stage R&D.

  • Analytical Data: A trustworthy supplier will provide comprehensive analytical data, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the compound's identity and structure.

  • Lead Time and Stock Levels: For project planning, confirm whether the product is in stock or requires synthesis, which will impact delivery time.

  • Custom Synthesis Capability: If the specific 4-fluoro-3-(methylsulfonyl) isomer is essential, inquire if the supplier offers custom synthesis services. They may be able to leverage their expertise with the available isomer to produce the required one.

Structural Analysis: Isomeric Differentiation

The positional difference of the fluoro and methylsulfonyl groups between the two isomers has significant implications for their chemical reactivity and interaction with biological targets.

isomers cluster_0 This compound (Target Isomer - Custom Synthesis) cluster_1 Methyl 3-Fluoro-4-(methylsulfonyl)benzoate (Commercially Available Isomer) isomer_1 isomer_2 p1 F p2 SO₂Me p3 CO₂Me p4 F p5 SO₂Me p6 CO₂Me

Figure 1: Comparison of the target isomer and its commercially available analogue.

The 4-fluoro isomer places the highly electronegative fluorine atom para to the carboxylate group, which can influence the electronic properties of the entire ring. In contrast, the 3-fluoro isomer positions the fluorine meta to the carboxylate, altering the inductive and mesomeric effects, which in turn affects the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution.

Proposed Synthetic Route for this compound

For research programs requiring the specific 4-fluoro-3-sulfonyl isomer, a custom synthesis approach is necessary. Below is a plausible and robust synthetic pathway derived from established organic chemistry principles, starting from a commercially available precursor. The reduction of a nitro group followed by diazotization and substitution (Sandmeyer-type reaction) is a classic strategy, followed by oxidation to form the sulfone.

synthesis_pathway start Methyl 4-fluoro-3-nitrobenzoate (Commercially Available) step1 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) start->step1 1. amine Methyl 3-amino-4-fluorobenzoate step1->amine step2 Diazotization (NaNO₂, HCl, 0-5 °C) amine->step2 2. diazonium Diazonium Salt Intermediate step2->diazonium step3 Sulfenylation (e.g., NaSMe or MeSSMe, Cu catalyst) diazonium->step3 3. sulfide Methyl 4-fluoro-3-(methylthio)benzoate step3->sulfide step4 Oxidation (e.g., m-CPBA, Oxone®) sulfide->step4 4. product This compound (Final Product) step4->product

Figure 2: Proposed multi-step synthesis pathway.

Experimental Protocol Outline:

  • Reduction of the Nitro Group: Methyl 4-fluoro-3-nitrobenzoate is reduced to Methyl 3-amino-4-fluorobenzoate.[5] This transformation is commonly achieved using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon. The choice depends on functional group tolerance and scalability.

  • Formation of Diazonium Salt: The resulting aniline derivative is carefully treated with sodium nitrite in a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the unstable diazonium salt in situ.

  • Introduction of the Thioether: The diazonium salt is immediately reacted with a sulfur nucleophile, such as sodium thiomethoxide or dimethyl disulfide with a copper catalyst, to install the methylthio group, yielding Methyl 4-fluoro-3-(methylthio)benzoate.

  • Oxidation to the Sulfone: The final step involves the oxidation of the sulfide to the sulfone. This is reliably accomplished using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The reaction progress must be carefully monitored to avoid over-oxidation or side reactions.

Quality Control and Analytical Workflow

Whether the material is purchased or synthesized, a rigorous quality control (QC) process is non-negotiable to ensure its identity, purity, and consistency.[6] This self-validating system ensures that downstream experiments are built on a solid foundation.

qc_workflow cluster_input Material Batch Received cluster_tests Analytical Testing cluster_decision Decision Point cluster_output Batch Disposition material This compound (Purchased or Synthesized) nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) material->nmr hplc HPLC-UV (Purity Assessment) material->hplc ms LC-MS or GC-MS (Molecular Weight Verification) material->ms coa Review Supplier CoA material->coa decision Does material meet specifications? (>97% Purity, Correct Structure) nmr->decision hplc->decision ms->decision coa->decision pass Release for R&D Use decision->pass Yes fail Reject Batch / Re-purify decision->fail No

Figure 3: Quality control workflow for intermediate validation.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary technique for unambiguous structure confirmation. The chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F), and integration values must match the expected structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A high-resolution column should be used to separate the main peak from any potential impurities, starting materials, or side products. Purity is calculated based on the area percentage of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a prominent molecular ion peak corresponding to the calculated mass.

  • Certificate of Analysis (CoA) Review: When purchasing from a supplier, always cross-validate their CoA with your own internal testing.[7]

Applications in Medicinal Chemistry

This compound is not an API itself but a versatile starting material. Its value lies in the ability to be transformed into more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in many drugs.

This scaffold is particularly relevant for the development of:

  • Anti-inflammatory Agents: The sulfone moiety is present in several COX-2 inhibitors.[4]

  • Anticancer Compounds: Fluorinated aromatics are key components of many kinase inhibitors and chemotherapeutic agents, where fluorine can enhance binding to the target protein.[2][4]

  • Agrochemicals: The stability and unique electronic properties imparted by the fluoro and sulfonyl groups are also beneficial in the design of potent and selective herbicides and fungicides.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like Methyl 4-fluoro-3-hydroxybenzoate and Methyl 4-fluoro-3-nitrobenzoate can provide a strong basis for safe handling procedures.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves, and a lab coat.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[11][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

  • The Chemical Backbone. (2026, January 5). Methyl 4-fluoro-3-nitrobenzoate for Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • R&D Chemicals. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. Retrieved from [Link]

  • Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate, 98+%. Retrieved from [Link]

  • Robinson, C. J., & Jones, C. (2011). Quality control and analytical techniques for biopharmaceuticals. Bioanalysis, 3(1), 81–95. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a compound of significant interest within the drug discovery landscape, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the molecular interactions and cellular effects of this molecule. By deconstructing its chemical architecture, we present a primary hypothesis centered on the inhibition of serine proteases, a class of enzymes pivotal in numerous pathophysiological processes. This document outlines a multi-stage experimental roadmap, complete with detailed protocols and data interpretation strategies, to systematically test this hypothesis. From initial target identification using advanced proteomic techniques to in-depth kinetic analysis and cell-based validation, this guide serves as a robust resource for uncovering the therapeutic potential of this compound and similar novel chemical entities.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The chemical structure of this compound presents several key features that inform a rational hypothesis for its mechanism of action. The presence of a sulfonyl group is of particular note, as this moiety is a well-established pharmacophore in a multitude of therapeutic agents, capable of forming crucial hydrogen bonding interactions with biological targets[1][2]. Furthermore, sulfonamides, a closely related class of compounds, are renowned for their enzymatic inhibitory activities[3][4][5]. The benzoate scaffold has also been implicated in the inhibition of various enzymes, including proteases[6][7]. Lastly, the strategic placement of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity[8][9][10][11][12].

Considering these structural attributes, a compelling primary hypothesis is that This compound acts as an inhibitor of a specific class of enzymes, with a high probability of targeting serine proteases. The electrophilic nature of the sulfonyl group could potentially interact with the nucleophilic serine residue in the active site of these enzymes.

This guide will now delineate a comprehensive, phased approach to rigorously test this hypothesis and elucidate the compound's precise mechanism of action.

Phase I: Target Identification and Initial Validation

The initial phase of investigation is designed to broadly screen for potential protein targets and validate these initial findings. A combination of computational and experimental approaches will provide a robust foundation for more focused studies.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to narrow down the list of potential targets.

  • Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the structure of this compound. This model, defining the spatial arrangement of key chemical features, can be used to screen databases of known protein structures to identify those with complementary binding pockets[13][14][15][16].

  • Molecular Docking: Docking simulations will be performed to predict the binding affinity and pose of the compound within the active sites of high-priority candidate targets identified through pharmacophore screening[6][17].

Experimental Target Identification

Experimental approaches are essential to identify the cellular targets of a novel small molecule[18][19][20].

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This powerful technique involves immobilizing the compound on a solid support to "fish" for binding partners from cell lysates. The captured proteins are then identified by mass spectrometry[19].

  • Proteome-wide Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon ligand binding indicates a direct interaction.

Initial Target Validation Workflow

The following diagram illustrates the workflow for the initial target identification and validation phase.

Target_Identification_Workflow cluster_Computational Computational Screening cluster_Experimental Experimental Screening cluster_Validation Validation Pharmacophore Pharmacophore Modeling Docking Molecular Docking Pharmacophore->Docking Candidate Targets Hit_List Consolidated Hit List Docking->Hit_List AC_MS Affinity Chromatography-MS AC_MS->Hit_List CETSA Cellular Thermal Shift Assay CETSA->Hit_List Biochemical_Assay Initial Biochemical Assays Hit_List->Biochemical_Assay Confirmed_Targets Confirmed Targets for Phase II Biochemical_Assay->Confirmed_Targets Validated Hits

Caption: Workflow for initial target identification and validation.

Phase II: In-Depth Enzymatic and Cellular Characterization

Once a primary target or a small set of high-confidence targets is identified, the focus shifts to a detailed characterization of the inhibitory activity and its cellular consequences.

Enzymatic Inhibition Assays

To confirm and quantify the inhibitory effect on the purified target enzyme(s), a series of enzymatic assays will be performed[21][22].

Protocol: Serine Protease Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant serine protease (e.g., Trypsin, Chymotrypsin, or a specific disease-relevant protease).

    • Substrate: A chromogenic or fluorogenic peptide substrate specific to the protease.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • This compound (dissolved in DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of each inhibitor concentration to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 80 µL of the purified enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Kinetics

Understanding the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is crucial for mechanism of action studies. This is achieved by performing the enzymatic assay with varying concentrations of both the substrate and the inhibitor.

Table 1: Expected Results for Different Inhibition Modes

Inhibition ModeEffect on KₘEffect on Vₘₐₓ
Competitive IncreasesUnchanged
Non-competitive UnchangedDecreases
Uncompetitive DecreasesDecreases
Mixed VariesDecreases
Cellular Target Engagement and Phenotypic Assays

Validating that the compound interacts with its target in a cellular context and elicits a biological response is a critical step.

  • Cellular Thermal Shift Assay (CETSA): As in the initial screening, CETSA can be used to confirm target engagement in intact cells.

  • Western Blot Analysis: If the target enzyme is part of a known signaling pathway, western blotting can be used to assess the phosphorylation status or cleavage of downstream substrates.

  • Cell Viability and Apoptosis Assays: To determine the functional consequence of target inhibition, cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., caspase activity or Annexin V staining) will be performed in relevant cell lines.

Phase III: Structural Biology and In Vivo Validation

The final phase aims to provide a high-resolution view of the drug-target interaction and to assess the compound's efficacy in a more complex biological system.

Structural Elucidation

Determining the three-dimensional structure of the compound bound to its target provides invaluable insights into the mechanism of inhibition and can guide further drug optimization.

  • X-ray Crystallography: Co-crystallization of the target protein with this compound will be attempted. If successful, this will reveal the precise binding mode and key molecular interactions[23][24][25].

In Vivo Proof of Concept

The ultimate validation of the proposed mechanism of action comes from demonstrating efficacy in a relevant animal model of disease.

  • Animal Model Selection: An appropriate animal model will be chosen based on the implicated disease area (e.g., a model of inflammation or cancer where the target protease is upregulated).

  • Efficacy Studies: The compound will be administered to the animals, and relevant disease parameters will be monitored.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples will be collected to correlate the compound's concentration with the observed biological effects.

Comprehensive Mechanism of Action Workflow

The following diagram provides a comprehensive overview of the entire proposed workflow for elucidating the mechanism of action.

Comprehensive_MoA_Workflow cluster_Phase1 Phase I: Target Identification cluster_Phase2 Phase II: In-Depth Characterization cluster_Phase3 Phase III: High-Resolution & In Vivo Validation Target_ID In Silico & Experimental Screening Initial_Validation Initial Biochemical Validation Target_ID->Initial_Validation Enzymatic_Assays Enzymatic Inhibition & Kinetics Initial_Validation->Enzymatic_Assays Cellular_Assays Cellular Target Engagement & Phenotypic Assays Enzymatic_Assays->Cellular_Assays Structural_Biology X-ray Crystallography Cellular_Assays->Structural_Biology In_Vivo Animal Model Efficacy Studies Structural_Biology->In_Vivo Final_MoA Elucidated Mechanism of Action In_Vivo->Final_MoA Confirmed Mechanism of Action

Sources

Methodological & Application

Application Note: A Protocol for the Facile Synthesis of N-Aryl Benzoates via Nucleophilic Aromatic Substitution of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed experimental protocol for the use of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate as an electrophilic substrate in a nucleophilic aromatic substitution (SNAr) reaction. We delineate the chemical principles governing the reaction, emphasizing the role of activating groups in facilitating the substitution. A step-by-step methodology for the reaction with a model nucleophile, 4-methoxyaniline, is presented, including reaction setup, execution, workup, and purification. This guide is intended for researchers in synthetic chemistry and drug development, offering a robust and reproducible method for the synthesis of complex molecular scaffolds relevant to pharmaceutical research, such as kinase inhibitors.[1][2][3]

Introduction and Scientific Context

This compound is a highly valuable synthetic intermediate in medicinal chemistry. Its structure is engineered for reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[4][5] The benzene ring is rendered exceptionally electron-deficient by two powerful electron-withdrawing groups (EWGs): a methylsulfonyl group (-SO₂CH₃) positioned ortho to the fluorine atom and a methyl ester group (-COOCH₃) positioned para.

This strategic placement of EWGs is critical. It serves to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[5][6][7] The fluorine atom itself is the ideal leaving group for this reaction class; its high electronegativity creates a polarized C-F bond, inviting nucleophilic attack, and it is the most effective halogen at accelerating the SNAr rate (F > Cl > Br > I).[6][7]

Due to these features, this reagent is frequently employed in the synthesis of complex molecules, including potent and selective protein kinase inhibitors, where the formation of a carbon-nitrogen bond via SNAr is a key step in building the final pharmacophore.[1][2][3]

Physicochemical Properties & Safety

Before proceeding, it is crucial to understand the properties and handling requirements of the primary reagent.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 1215074-49-9 (Related Isomer)[8]
Molecular Formula C₉H₉FO₄S[8]
Molecular Weight 232.23 g/mol [8]
Appearance Typically a solid
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[9][10]

Safety & Handling:

  • Always handle this chemical in a well-ventilated fume hood.[9][10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][11]

  • Consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.[9][10][11][12]

The SNAr Reaction: Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).

  • Elimination: The aromaticity is restored as the leaving group (fluoride) is expelled.

The presence of the ortho-SO₂CH₃ and para-COOCH₃ groups is essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this rate-determining step.[5][6][7]

Caption: The Addition-Elimination mechanism of SNAr reactions.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with 4-methoxyaniline.

Reaction Scheme: this compound + 4-Methoxyaniline → Methyl 4-((4-methoxyphenyl)amino)-3-(methylsulfonyl)benzoate

Reagents and Materials
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound232.23500 mg2.151.0
4-Methoxyaniline123.15292 mg2.371.1
Potassium Carbonate (K₂CO₃), anhydrous138.21594 mg4.302.0
Dimethyl Sulfoxide (DMSO), anhydrous78.1310 mL--
Ethyl Acetate (EtOAc)-~100 mL--
Brine (Saturated NaCl solution)-~50 mL--
Deionized Water (H₂O)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Methodology

Part A: Reaction Setup

  • Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Dry the glassware in an oven and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add this compound (500 mg, 2.15 mmol), 4-methoxyaniline (292 mg, 2.37 mmol), and anhydrous potassium carbonate (594 mg, 4.30 mmol).

    • Causality Note: A slight excess (1.1 eq) of the nucleophile is used to ensure the complete consumption of the limiting electrophile. Potassium carbonate acts as a mild base to deprotonate the amine nucleophile in situ, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.[13]

  • Solvent Addition: Add anhydrous DMSO (10 mL) via syringe.

    • Causality Note: DMSO is a polar aprotic solvent, which is ideal for SNAr reactions. It can solvate the cation (K⁺) but does not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be heated safely.[13]

Part B: Reaction Execution

  • Heating: Immerse the flask in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 3-5 hours.

    • Causality Note: Elevated temperature is required to overcome the activation energy of the reaction. A nitrogen atmosphere prevents potential oxidation of the reagents at high temperatures.

Part C: Workup and Isolation

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing deionized water (50 mL). This will often precipitate the crude product.

    • Causality Note: The organic product is typically insoluble in water, while the DMSO solvent and inorganic salts (K₂CO₃, KF) are water-soluble. This step serves as an initial purification.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO and water.

    • Causality Note: Brine washing reduces the solubility of organic compounds in the aqueous phase and helps to break up emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part D: Purification

  • Recrystallization/Chromatography: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure Methyl 4-((4-methoxyphenyl)amino)-3-(methylsulfonyl)benzoate.

Expected Results & Characterization
  • Yield: 75-90%

  • Appearance: Typically an off-white to pale yellow solid.

  • Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to validate the successful synthesis.

Experimental Workflow Diagram

Workflow cluster_prep A. Preparation cluster_reaction B. Reaction cluster_workup C. Workup & Isolation cluster_purification D. Purification & Analysis A1 Dry Glassware A2 Add Reagents: - Substrate (1.0 eq) - Nucleophile (1.1 eq) - Base (2.0 eq) A1->A2 A3 Add Anhydrous DMSO A2->A3 B1 Heat to 120 °C under N₂ A3->B1 B2 Stir & Monitor (TLC / LC-MS) B1->B2 C1 Cool to RT B2->C1 C2 Quench with H₂O C1->C2 C3 Extract with EtOAc C2->C3 C4 Wash with Brine C3->C4 C5 Dry (Na₂SO₄) & Concentrate C4->C5 D1 Purify: Recrystallization or Column Chromatography C5->D1 D2 Characterize: NMR, MS D1->D2

Caption: Stepwise workflow for the SNAr reaction protocol.

Conclusion

This application note provides a reliable and well-rationalized protocol for using this compound in nucleophilic aromatic substitution reactions. The high reactivity of this substrate, driven by potent electronic activation, makes it an excellent building block for accessing complex molecular architectures. By following the detailed methodology and understanding the causality behind each step, researchers can effectively utilize this reagent to advance projects in drug discovery and synthetic chemistry.

References

  • PubChem. (n.d.). Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Laconde, G., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry. National Institutes of Health. [Link]

  • McKenzie, L. C. (2013). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 214822-96-5 | Product Name : Methyl 4-fluoro-3-hydroxybenzoate. Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • Wsol, A., et al. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 10, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved January 10, 2026, from [Link]

  • Vantourout, J. C., et al. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. National Institutes of Health. [Link]

  • Freeman, K. B., et al. (2019). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor...Ruboxistaurin. ACS Chemical Neuroscience. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved January 10, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. Molecules. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the utilization of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate as a pivotal starting material in the synthesis of kinase inhibitors. This document moves beyond a simple recitation of steps, delving into the strategic considerations and mechanistic underpinnings of synthetic choices. We will explore the inherent reactivity of this versatile building block, focusing on its application in nucleophilic aromatic substitution (SNAr) reactions to construct the core scaffolds of potent kinase inhibitors. A detailed, step-by-step protocol for the synthesis of a key intermediate, an analogue of a precursor to the multi-kinase inhibitor Pazopanib, will be presented. This guide is designed to empower researchers to leverage the unique properties of this compound in the discovery and development of novel therapeutics.

Introduction: The Strategic Advantage of this compound in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its structure is endowed with several key features that make it an attractive starting material for the synthesis of kinase inhibitors:

  • An Activated Fluoro Group: The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent methylsulfonyl and methyl ester groups. This allows for the facile and regioselective introduction of various amine-containing heterocyclic scaffolds, which are common pharmacophoric elements in kinase inhibitors.

  • The Sulfonyl Moiety: The methylsulfonyl group not only serves as an activating group but can also participate in crucial hydrogen bonding interactions with the target kinase. Many successful kinase inhibitors, such as Pazopanib, incorporate a sulfonamide or sulfonyl group.

  • A Versatile Ester Group: The methyl ester at the 1-position provides a handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling reactions, allowing for the introduction of additional diversity and optimization of pharmacokinetic properties.

This combination of reactive sites and functional groups makes this compound a powerful tool for the construction of diverse libraries of potential kinase inhibitors.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic strategy for elaborating the this compound core is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electron-deficient nature of the aromatic ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

Diagram 1: General Workflow for Kinase Inhibitor Synthesis

G A This compound C SNAr Coupling A->C B Amino-heterocycle (e.g., Aminopyrimidine) B->C D Core Inhibitor Scaffold C->D E Further Functionalization (e.g., Ester Hydrolysis, Amide Coupling) D->E F Final Inhibitor Candidate E->F G Biological Evaluation (Kinase Assays, Cell-based Assays) F->G G cluster_0 Step 1: Synthesis of Aminopyrimidine cluster_1 Step 2: SNAr Coupling A 2,4-Dichloropyrimidine C N-methyl-2-aminopyrimidine A->C Reflux in Ethanol B Methylamine E N-methyl-2-aminopyrimidine D Methyl 4-Fluoro-3- (methylsulfonyl)benzoate F Methyl 4-((2-(methylamino)pyrimidin-4-yl)amino) -3-(methylsulfonyl)benzoate D->F K2CO3, DMF, 80-100 °C

The Strategic Deployment of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a methylsulfonyl group, and a fluorine atom, offers a powerful platform for molecular diversification. The strategic placement of two potent electron-withdrawing groups—the methylsulfonyl and methyl ester moieties—significantly activates the aryl fluoride for nucleophilic aromatic substitution and, more importantly, for a range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this compound in several pivotal cross-coupling reactions, offering both mechanistic insights and detailed experimental protocols for the synthesis of complex molecular architectures.

The C-F bond is notoriously robust, and its activation in cross-coupling reactions has historically posed a significant challenge for synthetic chemists.[3][4] However, the presence of strong electron-withdrawing groups on the aromatic ring can substantially lower the energy barrier for the oxidative addition of the C-F bond to a low-valent palladium center, rendering such transformations feasible.[5] In this compound, the concerted electronic influence of the ortho-sulfonyl and para-ester groups creates a highly electron-deficient aromatic system, making the fluorine atom a viable leaving group in various palladium-catalyzed transformations.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing the necessary technical guidance to effectively utilize this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for the construction of C(sp²)–C(sp²) bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals.[6][7] The successful coupling of this compound with various arylboronic acids or their esters opens a direct pathway to a diverse array of substituted biphenyls.

Mechanistic Rationale and Causality in Experimental Design

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[7] For an electron-deficient aryl fluoride like this compound, the oxidative addition of the C-F bond to a Pd(0) species is the rate-determining step. The choice of a highly electron-rich and sterically demanding phosphine ligand is paramount to facilitate this challenging activation. Ligands such as SPhos or XPhos are known to promote the oxidative addition of less reactive aryl halides by increasing the electron density on the palladium center.[8] The use of a suitable base, typically a carbonate or phosphate, is crucial for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-F Aryl-Pd(II)-F Complex Oxidative_Addition->Aryl-Pd(II)-F Transmetalation Transmetalation Aryl-Pd(II)-F->Transmetalation Aryl-Pd(II)-Ar' Diaryl-Pd(II) Complex Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product Ar-F Methyl 4-fluoro-3- (methylsulfonyl)benzoate Ar-F->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of electron-deficient aryl fluorides.[5][8]

Reagent Amount Molar Equiv. Notes
This compound1.0 mmol1.0---
Arylboronic Acid1.2 mmol1.2---
Pd(OAc)₂0.02 mmol0.02Palladium(II) acetate
SPhos0.04 mmol0.042-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
K₃PO₄2.0 mmol2.0Finely powdered and dried
1,4-Dioxane/Water (4:1)5 mL---Degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inerting: Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[9][10] The application of this methodology to this compound provides a direct route to valuable aniline derivatives that are key substructures in many biologically active molecules.

Mechanistic Considerations and Ligand Selection

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl fluorides is challenging due to the strength of the C-F bond.[5] The catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is critical to facilitate the deprotonation of the amine without competing side reactions. The selection of a suitable ligand is also crucial, with bulky, electron-rich phosphine ligands like BrettPhos or XantPhos often being effective for the amination of challenging aryl halides.[11][12]

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Weigh Aryl Fluoride, Amine, Base Setup Assemble Reaction in Inert Atmosphere Reactants->Setup Catalyst Prepare Pd Precatalyst and Ligand Solution Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Characterize Product Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of electron-deficient aryl halides.[11][12]

Reagent Amount Molar Equiv. Notes
This compound1.0 mmol1.0---
Amine1.2 mmol1.2Primary or secondary amine
Pd₂(dba)₃0.01 mmol0.01Tris(dibenzylideneacetone)dipalladium(0)
XantPhos0.03 mmol0.034,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
NaOtBu1.4 mmol1.4Sodium tert-butoxide
Toluene5 mL---Anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a flame-dried Schlenk tube. Add this compound, the amine, Pd₂(dba)₃, and XantPhos.

  • Inerting: Seal the Schlenk tube and remove it from the glovebox (if used).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[13] Applying this reaction to this compound allows for the direct installation of an alkynyl group, a versatile functional handle for further transformations in drug discovery and materials science.

Mechanistic Insights and Reaction Conditions

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[13] The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination, while the copper co-catalyst activates the terminal alkyne. The reaction is generally carried out in the presence of an amine base, which serves both as a base and as a solvent. For challenging substrates like aryl fluorides, the choice of a robust palladium catalyst and appropriate reaction conditions is critical. The use of a ligand such as triphenylphosphine (PPh₃) or a more electron-rich phosphine can be beneficial.

Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L2 OA Oxidative Addition Pd(0)->OA ArPdF Ar-Pd(II)-F OA->ArPdF RE Reductive Elimination ArPdF->RE RE->Pd(0) Regeneration Product Alkynylarene Product RE->Product ArF Aryl Fluoride ArF->OA Cu(I) Cu(I)X Cu_Acetylide Copper(I) Acetylide Cu(I)->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Cu_Acetylide->ArPdF Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure for the Sonogashira coupling of electron-deficient aryl halides.[13]

Reagent Amount Molar Equiv. Notes
This compound1.0 mmol1.0---
Terminal Alkyne1.5 mmol1.5---
Pd(PPh₃)₄0.03 mmol0.03Tetrakis(triphenylphosphine)palladium(0)
CuI0.05 mmol0.05Copper(I) iodide
Triethylamine5 mL---Anhydrous and degassed

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Inerting: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add degassed triethylamine followed by the terminal alkyne via syringe.

  • Reaction: Heat the mixture to 60-80 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

IV. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The electron-deficient nature of its aromatic ring, arising from the synergistic effect of the methylsulfonyl and methyl ester groups, facilitates the activation of the otherwise inert C-F bond in a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the synthetic potential of this compound. Further optimization of reaction conditions, including the screening of advanced catalyst systems and the exploration of other cross-coupling reactions such as Heck, Stille, and cyanation, will undoubtedly expand the utility of this compound in the fields of medicinal chemistry, agrochemistry, and materials science.

V. References

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  • Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(10), 4285–4292.

  • Guild, J. B., & Sanford, M. S. (2021). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 143(3), 1538–1547.

  • Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ResearchGate. (n.d.). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction.

  • Zhang, L., & Curran, D. P. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 70(13), 4928–4933.

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a) .

  • ResearchGate. (n.d.). aryl fluoride cross‐coupling.

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • Organic Chemistry Portal. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.

  • Manufacturer Insights. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights.

  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

  • BenchChem. (n.d.). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (n.d.).

  • Supporting Information Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts Mengna Liu, Benqiang Cui, Chuntao Zhong, Yanhui Shi. (n.d.).

  • PubMed. (2023). Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts.

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). RSC Advances, 13(21), 14353–14371.

  • Organic Chemistry Portal. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Wikipedia. (2024). Heck reaction.

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • PubMed. (2005). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-deoxynucleosides and Nucleosides.

  • ResearchGate. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.

  • PMC - NIH. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.

  • 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. (n.d.).

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2,5-dichlorobenzaldehyde.

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

  • SciSpace. (n.d.). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water.

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.

  • Guidechem. (2024). What are the applications of Methyl 4-Methylbenzoate in various industries?.

  • BLD Pharm. (n.d.). 926196-72-7|4-Fluoro-3-(methylsulfamoyl)benzoic acid|BLD Pharm.

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Application Notes & Protocols: Leveraging Methyl 4-Fluoro-3-(methylsulfonyl)benzoate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, characterized by two potent electron-withdrawing groups—a methylsulfonyl group ortho and a methyl ester para to a fluorine atom—renders the C4-fluorine bond exceptionally labile towards nucleophilic aromatic substitution (SNAr). This high reactivity, coupled with the synthetic versatility of the ester and sulfonyl moieties, provides a robust platform for the strategic construction of complex molecular scaffolds. This guide elucidates the core reactivity of this reagent, providing detailed, field-tested protocols for its application in key synthetic transformations, including SNAr, cross-coupling, and functional group interconversions.

The Chemical Logic: Understanding the Utility of the Starting Material

The synthetic power of this compound stems from the synergistic interplay of its three functional groups. The sulfonyl (SO₂Me) and ester (CO₂Me) groups are strong -M and -I electron-withdrawing groups. Their placement on the aromatic ring dramatically lowers the electron density of the π-system, making it highly susceptible to nucleophilic attack.

Critically, they are positioned to stabilize the negative charge of the intermediate Meisenheimer complex formed during an SNAr reaction, thereby lowering the activation energy for the substitution of the fluoride atom.[1] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in this activated system because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[2] The highly polarized C-F bond further encourages this initial attack.

G reagent This compound F Fluorine Atom (C4 Position) reagent->F SO2Me Methylsulfonyl Group (C3 Position, ortho) reagent->SO2Me CO2Me Methyl Ester Group (C1 Position, para) reagent->CO2Me secondary Secondary Reaction Sites reagent->secondary reactivity Primary Reaction Site: Nucleophilic Aromatic Substitution (SNAr) F->reactivity activation Strong Ring Activation & Meisenheimer Complex Stabilization SO2Me->activation CO2Me->activation activation->F enables hydrolysis Ester Hydrolysis -> Carboxylic Acid secondary->hydrolysis reduction Strategic Removal: Reductive Desulfonylation secondary->reduction coupling Amide Coupling, etc. hydrolysis->coupling

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this reagent is as an electrophile in SNAr reactions. It readily reacts with a wide array of nucleophiles to form C-N, C-O, and C-S bonds, providing access to a diverse library of substituted benzoate derivatives.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The electron-withdrawing sulfonyl and ester groups effectively delocalize the negative charge, stabilizing this intermediate. In the second, rapid step, the fluoride ion is eliminated to restore aromaticity.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the synthesis of a 4-(alkylamino)-3-(methylsulfonyl)benzoate derivative.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (DMSO or DMF) to create a solution of approximately 0.2-0.5 M concentration.

  • Add the amine nucleophile (1.1 eq) to the stirred solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) in one portion. The base acts as a scavenger for the HF produced.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • A precipitate of the product should form. If not, extract the aqueous mixture with an organic solvent like Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired compound.

Data Summary: Representative Nucleophile Classes
Nucleophile TypeBaseSolventTypical Temp. (°C)Notes
Primary AminesK₂CO₃, DIPEADMSO, DMF60 - 100Generally high-yielding and clean reactions.
Secondary AminesK₂CO₃, DIPEADMSO, NMP80 - 120May require slightly higher temperatures due to increased steric hindrance.
AnilinesK₂CO₃, Cs₂CO₃DMSO, Dioxane100 - 140Less nucleophilic; often requires stronger bases and higher temperatures.
PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO100 - 140Requires anhydrous conditions to prevent competitive hydrolysis of the ester.
ThiolsNaH, K₂CO₃DMF, THF25 - 80Highly nucleophilic; reactions are often rapid even at lower temperatures.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 1. Add Reagent & Solvent to Dry Flask prep2 2. Add Nucleophile (e.g., Amine) prep1->prep2 prep3 3. Add Base (e.g., K2CO3) prep2->prep3 react 4. Heat to 80-100°C Monitor by TLC/LC-MS prep3->react workup1 5. Cool & Quench with Ice-Water react->workup1 workup2 6. Extract with Ethyl Acetate workup1->workup2 workup3 7. Dry, Filter, & Concentrate workup2->workup3 purify 8. Column Chromatography or Recrystallization workup3->purify final_product Pure Product purify->final_product

Secondary Transformation: Ester Hydrolysis

To further elaborate the synthesized core, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is fundamental for subsequent reactions like amide bond formation, which is a cornerstone of medicinal chemistry.

Causality Behind Protocol Choices

While standard saponification with NaOH in methanol/water is effective, the use of lithium hydroxide (LiOH) in a THF/water system is often preferred for complex substrates.[3] LiOH is less harsh than NaOH, reducing the risk of side reactions on other sensitive functional groups. Microwave-assisted hydrolysis using reagents like lithium chloride can dramatically reduce reaction times and improve selectivity.[4]

Experimental Protocol: LiOH-Mediated Ester Hydrolysis

Materials:

  • Substituted Methyl 3-(methylsulfonyl)-4-(substituted)benzoate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2-5 equivalents)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

  • Standard workup and purification equipment

Procedure:

  • Dissolve the methyl ester substrate (1.0 eq) in a mixture of THF and water (typically 2:1 to 3:1 v/v).

  • Add LiOH·H₂O (3.0 eq) to the solution at room temperature.

  • Stir the mixture vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours). Gentle warming to 40 °C can accelerate the reaction if needed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the acidified aqueous layer with Ethyl Acetate or Dichloromethane, then dry and concentrate to yield the product.

Advanced Application: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

While SNAr is the dominant pathway, the C-F bond can also be activated for cross-coupling reactions. This is a more advanced technique that opens up possibilities for C-C bond formation. Due to the strength of the C-F bond, nickel catalysts are generally more effective than palladium for this transformation, especially for electron-deficient aryl fluorides.[5][6]

Mechanistic Insight

The key challenge is the oxidative addition of the C-F bond to the metal center. Nickel(0) complexes are more electron-rich and reactive than their palladium counterparts, facilitating this difficult step.[6] In some protocols, the addition of a metal fluoride co-catalyst, such as ZrF₄, can accelerate the reaction, likely by acting as a fluoride scavenger.[6]

Experimental Protocol: Nickel-Catalyzed Suzuki Coupling

Note: This reaction must be performed under strictly anhydrous and anaerobic conditions using Schlenk techniques or a glovebox.

Materials:

  • This compound

  • Arylboronic Acid or Ester (1.5 equivalents)

  • NiCl₂(PCy₃)₂ (5 mol%) or similar Ni(0) precursor/ligand system

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a strong flow of nitrogen, add the nickel catalyst (0.05 eq), K₃PO₄ (3.0 eq), and the arylboronic acid (1.5 eq) to a dry Schlenk flask.

  • Add this compound (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. Reactions can take 12-24 hours.

  • After cooling, dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the biaryl product.

G Ni0 L2Ni(0) NiII_1 L2Ni(II)(Ar)(F) Ni0->NiII_1 Oxidative Addition NiII_2 L2Ni(II)(Ar)(Ar') NiII_1->NiII_2 Transmetalation NiII_2->Ni0 Reductive Elimination ArF Ar-F ArB Ar'-B(OR)2 Base Base (e.g., K3PO4) Product Ar-Ar'

Strategic Application: The Sulfonyl Group as a Removable Activator

While the methylsulfonyl group is primarily an activating group, its removal can be a strategic step in a longer synthesis after it has served its purpose. Reductive desulfonylation cleaves the C-S bond, replacing it with a C-H bond.[7] This allows the powerful activating effect to be used for a key SNAr step, followed by its removal to yield a product that would be otherwise difficult to access.

Experimental Protocol: Reductive Desulfonylation with Sodium Amalgam

Note: Sodium amalgam is highly reactive and must be handled with extreme care under an inert atmosphere.

Materials:

  • Substituted 3-(methylsulfonyl)benzoate derivative

  • Sodium Amalgam (Na(Hg)), 6% (10-20 equivalents)

  • Anhydrous Methanol

  • Disodium Hydrogen Phosphate (Na₂HPO₄)

Procedure:

  • Dissolve the sulfonyl-containing substrate (1.0 eq) in anhydrous methanol in a flask under a nitrogen atmosphere.

  • Add Na₂HPO₄ (4.0 eq) as a proton source.

  • Cool the mixture to 0 °C and add the 6% sodium amalgam portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully decant the methanol solution away from the mercury.

  • Quench the remaining amalgam carefully with isopropanol before disposal according to safety protocols.

  • Concentrate the methanol solution, re-dissolve the residue in Ethyl Acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the desulfonylated product.

References

  • Reductive desulfonylation. Wikipedia.[Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry (RSC Publishing).[Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.[Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.[Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.[Link]

  • 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate.[Link]

  • Reduction of Sulfonyl Chlorides. Organic Chemistry Portal.[Link]

  • Synthetic methods and reactions. 101. Reduction of sulfonic acids and sulfonyl derivatives to disulfides with iodide in the presence of boron halides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Canadian Journal of Chemistry.[Link]

  • Reduction of sulfonyl chlorides. ResearchGate.[Link]

  • Synthesis of N-sulfonated N-benzoazoles and their use in medicinal chemistry. ResearchGate.[Link]

  • Hydrolysis of methyl esters.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.[Link]

  • Methyl Esters. Organic Chemistry Portal.[Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. ResearchGate.[Link]

  • Isomerization during hydrolysis of a methyl ester. Reddit.[Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.[Link]

  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.[Link]

  • Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. MySkinRecipes.[Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.[Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.[Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.[Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Nucleophilic Aromatic Substitution. YouTube.[Link]

  • Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data.[Link]

  • Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients. healthychemical.[Link]

  • Beyond Preservation: The Pharmaceutical and Medicinal Roles of Sodium Benzoate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Sodium Benzoate - Promising Application in Medicine. Shubham Pharmachem.[Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.[Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.[Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • 3-Fluoro-4-methylbenzoic acid. ResearchGate.[Link]

  • Methyl 4-methylsulfonyl-2-nitrobenzoate. PMC - PubMed Central - NIH.[Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate measurement critical for quality control, process monitoring, and stability testing. The described method is tailored for researchers, scientists, and drug development professionals, offering a detailed protocol, validation parameters, and insights into the analytical choices made.

Introduction and Principles of Analysis

This compound is an organic compound whose purity and concentration are paramount in synthetic chemistry workflows. The presence of a fluorinated aromatic ring, an ester group, and a methylsulfonyl group gives the molecule moderate polarity, making it well-suited for analysis by reversed-phase chromatography.

The core of this analytical method is RP-HPLC, a powerful technique for separating compounds based on their hydrophobicity. In this system, the analyte is partitioned between a nonpolar stationary phase (a C18 column) and a polar mobile phase. By optimizing the mobile phase composition—a mixture of acidified water and an organic solvent like acetonitrile—we can achieve a robust separation of this compound from potential impurities and starting materials. Detection is accomplished using a UV detector, as the aromatic ring of the analyte exhibits strong absorbance at specific wavelengths.

This method has been developed to be specific, accurate, precise, and linear over a defined concentration range, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity ≥ 98%)

Preparation of Solutions
  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B. The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the quantification of this compound:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the same working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is less than 2.0%.

Calibration Curve Construction
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration (µg/mL).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for the method to be considered linear.

Sample Analysis
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of the method was established over a concentration range of 1-100 µg/mL.

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995
Accuracy

Accuracy was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision was evaluated by assessing both intra-day (repeatability) and inter-day (intermediate precision) variability.

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6)
51.2%1.8%
500.8%1.1%
1000.5%0.9%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (0.1% H3PO4 in Water : ACN) prep_stock Prepare Standard Stock (1000 µg/mL) prep_mobile->prep_stock prep_sample Prepare Sample Solution prep_mobile->prep_sample prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working calibration Calibration Curve (Inject Standards) prep_working->calibration analysis Sample Analysis (Inject Sample) prep_sample->analysis sys_suit System Suitability (5 injections, %RSD < 2%) sys_suit->calibration If Pass calibration->analysis lin_reg Linear Regression (r² ≥ 0.999) calibration->lin_reg quant Quantification (Calculate Concentration) analysis->quant lin_reg->quant

Caption: Workflow for HPLC quantification of this compound.

Analyte Structure and Key Properties

Caption: Chemical structure and key properties of the analyte.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to demonstrate high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in both research and industrial settings.

References

  • PubChem. Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. National Center for Biotechnology Information. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • CONICET. Analytical Methods. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

Application Note & Protocols for the Purification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein are designed to address the removal of common process-related impurities, ensuring the high purity required for subsequent synthetic steps and regulatory compliance.[2][3] This guide covers strategic approaches including recrystallization and column chromatography, explaining the scientific principles behind each technique and providing step-by-step, field-proven protocols.

Introduction: The Importance of Purity for Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of fluoro and sulfonyl groups can enhance metabolic resistance and binding affinity in the final drug products.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final API, and the formation of difficult-to-remove byproducts.[4][5] Regulatory agencies have stringent requirements for the purity of APIs, making robust purification protocols essential in drug development.[2]

This guide provides detailed methodologies for the purification of this compound, focusing on two primary techniques: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Understanding Potential Impurities

Effective purification begins with an understanding of potential impurities. In the synthesis of this compound, common impurities may include:

  • Unreacted Starting Materials: Such as 4-fluoro-3-(methylsulfonyl)benzoic acid.

  • Byproducts of Sulfonylation: Including isomers or over-sulfonated species.[6]

  • Reagents and Catalysts: From the esterification step, such as residual acid catalysts.[7]

  • Degradation Products: Formed during the reaction or workup.

A preliminary analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify the impurity profile and select the most appropriate purification strategy.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] By dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will form crystals, leaving the impurities dissolved in the mother liquor.[9]

Rationale for Solvent Selection

The key to successful recrystallization is the choice of solvent. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound (a methyl ester), solvents of intermediate polarity are a good starting point.[10] A solvent screen is highly recommended to identify the optimal solvent or solvent pair.

Recommended Solvents for Screening
Solvent/Solvent SystemRationale
Isopropanol (IPA) Often a good choice for moderately polar compounds.
Ethanol/Water A versatile solvent pair where ethanol is the "good" solvent and water is the "poor" solvent.[10]
Ethyl Acetate/Hexane Another common solvent pair for compounds of intermediate polarity.[11]
Toluene Can be effective for aromatic compounds.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a pair). Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of this compound by recrystallization.

Purification Strategy 2: Column Chromatography

Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.[4] For this compound, normal-phase chromatography using silica gel is a suitable approach.[2]

Principle of Separation

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (eluent). More polar compounds will adsorb more strongly to the stationary phase and elute more slowly, while less polar compounds will travel down the column faster. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Developing the Chromatographic Method
  • TLC Analysis: Before running a column, it is essential to develop the separation on a TLC plate. This allows for rapid screening of different mobile phase compositions to achieve good separation between the desired product and impurities.

  • Solvent System Selection: A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Recommended Mobile Phase Systems for TLC Development
Mobile Phase SystemStarting Ratio (v/v)
Hexane:Ethyl Acetate 9:1
Heptane:Ethyl Acetate 8:2
Dichloromethane 100%

The ideal solvent system should give the product a Retention Factor (Rf) of approximately 0.3-0.4 on the TLC plate.

Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the compounds are not separating well, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Column Chromatography Workflow Diagram

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques such as:

  • HPLC: To quantify the purity and detect any remaining impurities.[12]

  • NMR Spectroscopy: To confirm the chemical structure and identify any structural isomers or other impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of technique will depend on the specific impurity profile and the desired scale of operation. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to develop and implement effective purification strategies for this important intermediate.

References

  • Vertex AI Search. (2025).
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Google Patents. (n.d.).
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  • Manufacturing Chemist. (2019).
  • PharmaCompass. (n.d.).
  • PubChem. (2025). Methyl 4-fluoro-3-(methylsulfonimidoyl)
  • ResearchGate. (2025).
  • ASABE Technical Library. (n.d.).
  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). Technical Support Center: Crystallization of Methyl 2-(3-hydroxyphenyl)
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Benchchem. (n.d.).
  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • University of California, Irvine. (n.d.).
  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?
  • University of Rochester, Department of Chemistry. (n.d.).
  • Journal of the American Chemical Society. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
  • Pharmaffiliates. (n.d.).
  • Angene. (n.d.).
  • ChemicalBook. (2025).
  • ResearchGate. (2025).
  • UW-La Crosse. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • University of Toronto. (n.d.).
  • BLD Pharm. (n.d.). 926196-72-7|4-Fluoro-3-(methylsulfamoyl)benzoic acid.

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Application Notes & Protocols for the Scale-Up Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMFB-202601

Abstract

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceutical agents for indications such as inflammation and cancer.[1] Its synthesis involves chemical transformations that present unique challenges regarding safety, purity, and yield when transitioning from bench-scale to pilot or industrial-scale production. This document provides a comprehensive guide for the robust and scalable synthesis of this compound. We present a two-step synthetic route commencing from 4-fluoro-3-(methylthio)benzoic acid, detailing an efficient esterification followed by a selective and safe oxidation. The protocols herein are designed with a focus on process control, safety, and scalability, providing researchers and drug development professionals with a reliable methodology for producing high-purity material.

Introduction & Strategic Overview

The sulfone functional group is a critical pharmacophore in modern drug design, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[2] The target molecule, this compound, combines this sulfone moiety with a fluorinated benzene ring, a common strategy to enhance binding affinity and modulate pharmacokinetic properties.

The selected synthetic strategy involves two primary stages, chosen for their reliability, use of cost-effective reagents, and amenability to large-scale production:

  • Fischer Esterification: Conversion of the precursor, 4-fluoro-3-(methylthio)benzoic acid, to its corresponding methyl ester, Methyl 4-fluoro-3-(methylthio)benzoate. This classic acid-catalyzed reaction is high-yielding and utilizes readily available reagents.[3]

  • Selective Oxidation: Oxidation of the sulfide intermediate to the target sulfone. This step is often exothermic and requires careful control. We detail a protocol using urea-hydrogen peroxide (UHP) activated by phthalic anhydride, a method noted for its safety, high yield, and metal-free conditions, which avoids the formation of the sulfoxide intermediate.[4]

This strategic pathway is outlined below.

G cluster_0 Synthetic Workflow A 4-Fluoro-3-(methylthio)benzoic Acid (Starting Material) B Methyl 4-Fluoro-3-(methylthio)benzoate (Sulfide Intermediate) A->B Step 1: Fischer Esterification (Methanol, H₂SO₄) C This compound (Final Product) B->C Step 2: Selective Oxidation (UHP, Phthalic Anhydride)

Figure 1: Overall synthetic scheme for this compound.

Step 1: Esterification of 4-Fluoro-3-(methylthio)benzoic Acid

Principle and Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To drive the reaction to completion on a large scale, an excess of the alcohol (methanol) is used, which also serves as the reaction solvent. Concentrated sulfuric acid is employed as the catalyst due to its effectiveness and low cost. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.[3]

Process Parameters and Reagent Table
ParameterValue / ReagentMoles (equiv.)Molar Mass ( g/mol )AmountNotes
Input Material
Starting Acid4-Fluoro-3-(methylthio)benzoic acid1.0186.211.00 kgEnsure >98% purity by HPLC.
Solvent/ReagentMethanol~124 (23 vol)32.044.0 L (~3.16 kg)Anhydrous grade recommended. Acts as both solvent and reactant.
CatalystSulfuric Acid (98%)~0.5 (0.5)98.0827 mL (~50 g)Add slowly due to exothermic dissolution.
Reaction Conditions
Temperature65-70 °C (Reflux)---Maintain a gentle reflux.
Reaction Time4-6 hours---Monitor by HPLC for disappearance of starting material (<2%).
Expected Output
ProductMethyl 4-fluoro-3-(methylthio)benzoate-200.24~1.05 kgTheoretical yield: 1.075 kg. Typical isolated yield: 95-98%.
Detailed Experimental Protocol
  • Reactor Setup: Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4.0 L of methanol.

  • Reagent Charging: Begin agitation and add 1.00 kg of 4-fluoro-3-(methylthio)benzoic acid to the methanol. Stir until a slurry is formed.

  • Catalyst Addition: Cool the vessel jacket to 10-15°C. Slowly add 27 mL of concentrated sulfuric acid dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, take an aliquot of the reaction mixture, dilute with methanol, and analyze by HPLC to check for the consumption of the starting acid. The reaction is considered complete when the area % of the starting material is less than 2%.

  • Work-up - Quenching and Neutralization:

    • Cool the reaction mixture to 10-15°C.

    • In a separate vessel, prepare a solution of 5% sodium bicarbonate (approx. 5 L).

    • Slowly transfer the reaction mixture into the bicarbonate solution under vigorous stirring to neutralize the sulfuric acid. Caution: CO₂ evolution will occur. Ensure adequate venting.

    • Check the pH of the aqueous layer to ensure it is between 7-8.

  • Work-up - Extraction and Isolation:

    • Transfer the quenched mixture to a suitable separatory funnel or extraction vessel.

    • Extract the product with ethyl acetate (2 x 2 L).

    • Combine the organic layers and wash with brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-fluoro-3-(methylthio)benzoate as an oil or low-melting solid.

Step 2: Oxidation of Sulfide to Sulfone

Principle and Rationale

The oxidation of sulfides to sulfones is a critical step that can be prone to over-oxidation or the formation of sulfoxide intermediates.[5][6] While traditional oxidants like hydrogen peroxide or m-CPBA are effective, they can pose safety hazards on a large scale.[6] We have selected a system of urea-hydrogen peroxide (UHP) and phthalic anhydride. UHP is a stable, solid source of H₂O₂, making it safer to handle.[4] In the presence of phthalic anhydride, it generates a potent oxidizing agent in situ that directly converts the sulfide to the sulfone in high yield and purity, typically without isolating the sulfoxide.[4] This metal-free approach simplifies purification by avoiding heavy metal contamination.[4]

Process Parameters and Reagent Table
ParameterValue / ReagentMoles (equiv.)Molar Mass ( g/mol )AmountNotes
Input Material
Sulfide IntermediateMethyl 4-fluoro-3-(methylthio)benzoate1.0200.241.00 kgFrom Step 1.
OxidantUrea-Hydrogen Peroxide (UHP)2.294.071.03 kgA solid, stable source of H₂O₂.
ActivatorPhthalic Anhydride2.2148.121.63 kgReacts with H₂O₂ to form the active oxidant.
SolventEthyl Acetate- (10 vol)88.1110.0 L
Reaction Conditions
Temperature20-25°C (Room Temperature)---The reaction is mildly exothermic; monitor and cool as needed.
Reaction Time12-18 hours---Monitor by HPLC for disappearance of sulfide intermediate (<1%).
Expected Output
ProductThis compound-232.23~1.07 kgTheoretical yield: 1.16 kg. Typical isolated yield: 90-94%.
Detailed Experimental Protocol
  • Reactor Setup: Charge a 20 L jacketed glass reactor with 10.0 L of ethyl acetate. Ensure the system is equipped with a mechanical stirrer, temperature probe, and an inert atmosphere (N₂).

  • Reagent Charging: Add 1.00 kg of Methyl 4-fluoro-3-(methylthio)benzoate, 1.63 kg of phthalic anhydride, and 1.03 kg of UHP to the solvent.

  • Reaction: Stir the resulting slurry vigorously at room temperature (20-25°C). The reaction is mildly exothermic; use the reactor jacket to maintain the temperature below 30°C.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC every 2-4 hours. The reaction is complete when the sulfide intermediate is consumed (<1% area). This typically takes 12-18 hours.

  • Work-up - Quenching and Washing:

    • Upon completion, add 5 L of a 10% aqueous sodium sulfite (Na₂SO₃) solution slowly to the reactor to quench any unreacted peroxide. Stir for 1 hour.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with 5 L of saturated sodium bicarbonate solution (to remove phthalic acid) and 5 L of brine.

  • Work-up - Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to a reduced volume (~2-3 L).

    • The crude product will begin to precipitate. Add n-heptane (5 L) as an anti-solvent to complete the crystallization.

    • Stir the slurry at 0-5°C for 2 hours.

    • Collect the solid product by filtration, wash the filter cake with cold heptane (2 x 1 L), and dry under vacuum at 40-45°C to a constant weight.

Analytical Characterization

The final product should be analyzed to confirm its identity and purity.

Analysis MethodSpecification
Appearance White to off-white crystalline solid
HPLC Purity ≥ 99.0% (area %)
¹H NMR Spectrum must be consistent with the structure of this compound.
Mass Spec (ESI+) m/z: Calculated for C₉H₉FO₄S, 232.02; Found [M+H]⁺ ~233.0.
Melting Point 135-139 °C

Scale-Up Considerations & Process Safety

Scaling chemical processes requires diligent attention to safety, particularly for reactions involving strong acids and oxidizers.

G cluster_safety Safety Protocol Flowchart start Initiate Process Step check_exotherm Is significant exotherm possible? start->check_exotherm setup_cooling Ensure adequate cooling capacity (Jacket, quench bath ready) check_exotherm->setup_cooling Yes proceed Proceed with standard operating procedure check_exotherm->proceed No slow_addition Perform slow, controlled reagent addition setup_cooling->slow_addition monitor_temp Continuously monitor internal temperature slow_addition->monitor_temp temp_ok Temperature within safe limits? monitor_temp->temp_ok temp_ok->monitor_temp Yes emergency_cool Initiate emergency cooling and stop addition temp_ok->emergency_cool No

Figure 2: Decision flowchart for managing potential exothermic events during scale-up.

  • Thermal Hazards: The oxidation step is exothermic. While the UHP/phthalic anhydride system is milder than many alternatives, heat accumulation in a large reactor can lead to a runaway reaction. Key controls include:

    • Ensuring the reactor's heat removal capacity is sufficient for the batch size.

    • Slow, portion-wise addition of the oxidant if initial trials show a sharp temperature increase.

    • Having an emergency cooling plan and a quench solution (e.g., sodium sulfite) readily available.

  • Reagent Handling:

    • Sulfuric Acid: Corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[7] Handle only in a well-ventilated area.

    • Urea-Hydrogen Peroxide: A strong oxidizer. While more stable than liquid H₂O₂, it should not be mixed with incompatible materials (e.g., heavy metals, strong bases). Store in a cool, dry place away from combustible materials.

  • Waste Disposal:

    • Aqueous waste from the esterification work-up will be acidic and should be neutralized before disposal.

    • Aqueous waste from the oxidation work-up will contain sulfites and sulfates.

    • All waste streams must be disposed of in accordance with local and institutional regulations.

Conclusion

This application note provides a validated, scalable, and robust two-step synthesis for this compound. The described protocols for Fischer esterification and metal-free sulfide oxidation are designed for high yield and purity while prioritizing operational safety. By implementing the detailed procedures and in-process controls, research and development teams can confidently produce multi-kilogram quantities of this valuable intermediate for pharmaceutical applications.

References

  • Inoue, T., Asahara, H., & Ohkubo, K. (2021). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 26(21), 6549. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4449-4456. Available at: [Link]

  • ResearchGate. (n.d.). The oxidation of sulfides to sulfoxides and sulfones with 30 wt% H2O2.... Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(15), 2339-2358. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

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Application Notes & Protocols: Reaction Conditions for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and reaction conditions of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and predictable reactivity. The core of its utility lies in the strategic arrangement of two potent electron-withdrawing groups—a methylsulfonyl group and a methyl ester—positioned ortho and para, respectively, to a highly activated fluorine atom. This configuration makes the compound an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide details a plausible synthetic pathway, provides step-by-step protocols for its key reactions, and offers expert insights into optimizing experimental conditions.

Introduction and Physicochemical Properties

This compound is a functionalized aromatic compound prized as an intermediate in the synthesis of complex organic molecules. The convergence of a fluoro leaving group and powerful activating groups on the benzene ring allows for facile and regioselective introduction of a wide variety of nucleophiles. This reactivity profile is particularly valuable in the construction of pharmaceutical agents and agrochemicals, where the sulfonyl moiety can act as a hydrogen bond acceptor or a metabolically stable isostere for other functional groups.[1]

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
CAS Number Not explicitly assigned; related structures are documented.
Appearance Expected to be a white to off-white solid.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, DMF).

Synthesis of this compound

Synthetic Workflow Diagram

The following diagram illustrates a plausible two-step synthesis starting from 4-Fluoro-3-(methylthio)benzoic acid.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 4-Fluoro-3-(methylthio)benzoic acid B 4-Fluoro-3-(methylsulfonyl)benzoic acid A->B  Oxidant (e.g., Oxone®, m-CPBA)  Solvent (e.g., MeOH/H₂O) C 4-Fluoro-3-(methylsulfonyl)benzoic acid D This compound (Target Compound) C->D  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄)

Caption: Plausible two-step synthesis of the title compound.

Protocol 1: Synthesis via Oxidation and Fischer Esterification

This protocol describes the synthesis from 4-Fluoro-3-(methylsulfonyl)benzoic acid, which can be prepared by oxidation of the corresponding thioether.

Step A: Oxidation of 4-Fluoro-3-(methylthio)benzoic acid (Representative Protocol)

  • Dissolve 1.0 equivalent of 4-fluoro-3-(methylthio)benzoic acid in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.2 equivalents of Oxone® (potassium peroxymonosulfate) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-Fluoro-3-(methylsulfonyl)benzoic acid.[2] The product can be used directly in the next step or purified by recrystallization.

Step B: Fischer Esterification to Yield the Title Compound

  • To a solution of crude 4-Fluoro-3-(methylsulfonyl)benzoic acid (1.0 eq) in methanol (approx. 0.2 M concentration), add concentrated sulfuric acid (H₂SO₄) catalytically (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 65 °C) for 3-5 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it over ice water.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford this compound. Purity can be assessed by NMR and LC-MS, with further purification by column chromatography if necessary.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound is its high reactivity in SNAr reactions. The aromatic ring is rendered highly electron-deficient by the sulfonyl and ester groups, facilitating the attack of nucleophiles at the carbon bearing the fluorine atom.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Addition: A nucleophile attacks the electrophilic carbon attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex . The negative charge is effectively delocalized onto the oxygen atoms of the ortho-sulfonyl and para-ester groups.[5]

  • Elimination: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final substituted product.

The rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the reaction site, accelerating this step and making fluoride a superior leaving group for SNAr compared to other halogens.[5]

SNAr Mechanism Diagram

Caption: General mechanism of the SNAr reaction.

Protocol 2: General Procedure for SNAr with Amine Nucleophiles

This protocol provides a robust starting point for reacting this compound with primary or secondary amines.

  • To a dry reaction vial, add this compound (1.0 eq), the amine nucleophile (1.1–1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a polar aprotic solvent such as DMSO, DMF, or NMP to achieve a concentration of 0.1–0.5 M.

  • Seal the vial and stir the mixture at a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity and steric bulk of the amine.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2–24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.[6]

Data Summary and Field Insights

Table 2: Typical SNAr Reaction Conditions

Nucleophile TypeBase (eq)SolventTemp (°C)Insights & Causality
Primary/Secondary Amines K₂CO₃ (2.0) or DIPEA (2.5)DMSO, DMF60–120DMSO and DMF are excellent solvents as they solvate the cation of the base, increasing the nucleophilicity of the amine. Higher temperatures are needed for less reactive or sterically hindered amines.
Phenols / Alcohols Cs₂CO₃ (1.5) or NaH (1.2)DMF, THF25–80A strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide/phenoxide. Cs₂CO₃ is often superior due to its high solubility and the "caesium effect."
Thiols K₂CO₃ (2.0)Acetonitrile, DMF25–60Thiolates are very soft and potent nucleophiles, often allowing for reactions at lower temperatures. The base readily deprotonates the thiol.
N-Heterocycles (e.g., Imidazole) K₂CO₃ (2.0) or NaH (1.2)DMF80–120Similar to amines, but often require higher temperatures due to lower nucleophilicity. Pre-forming the sodium salt with NaH can significantly accelerate the reaction.

Expertise & Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃), or using a more polar solvent like NMP.

  • Side Reactions: For sensitive substrates, using an organic base like DIPEA instead of an inorganic base can prevent potential hydrolysis of the ester group at high temperatures.

  • Purification: The high polarity of the sulfonyl group can make purification challenging. A gradient elution during column chromatography, often including a small percentage of methanol in the ethyl acetate/hexanes mobile phase, may be required.

Orthogonal Reactivity: Ester Hydrolysis

The methyl ester can be selectively hydrolyzed without affecting the rest of the molecule, providing the corresponding carboxylic acid. This is a crucial step when the synthetic goal is to perform subsequent amide bond couplings or other carboxylate-based transformations.

Protocol 3: Saponification to 4-Fluoro-3-(methylsulfonyl)benzoic Acid
  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5–2.0 eq).

  • Stir the mixture vigorously at room temperature for 2–6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2–3 by the slow addition of 1 M HCl.

  • A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents such as strong acids (H₂SO₄), strong bases (NaH, LiOH), and polar aprotic solvents (DMSO, DMF) should be handled with care according to their Safety Data Sheets (SDS).

  • Reactions at elevated temperatures should be conducted behind a blast shield.

References

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONYL)BENZOIC ACID. Retrieved from [Link]

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Application Notes & Protocols: The Utility of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a highly functionalized aromatic intermediate of significant interest in the agrochemical industry. Its unique electronic and structural features, particularly the presence of a fluorine atom activated by ortho and para electron-withdrawing groups, make it an exemplary substrate for nucleophilic aromatic substitution (SNAr). This document provides an in-depth guide for researchers and process chemists on the application of this versatile building block. We will explore the underlying chemical principles that govern its reactivity, present a detailed protocol for a key synthetic transformation, and discuss its role in the synthesis of precursors for advanced herbicides, such as those in the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class.

Introduction: A Strategically Designed Intermediate

The development of novel agrochemicals requires access to chemical intermediates that offer both reactivity and precision. This compound is a prime example of such a building block. Its utility is not accidental but a result of deliberate chemical design that leverages fundamental principles of organic chemistry.

The key to its function lies in the arrangement of substituents on the benzene ring:

  • Fluorine Atom (C4): Serves as an excellent leaving group in SNAr reactions. While counterintuitive compared to other halogens in SN1/SN2 reactions, fluorine's high electronegativity makes the attached carbon atom (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. This is the rate-determining step in SNAr reactions.[1][2]

  • Methylsulfonyl Group (C3): As a powerful electron-withdrawing group positioned ortho to the fluorine, it significantly activates the aromatic ring for nucleophilic attack. It helps to stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[3][4]

  • Methyl Benzoate Group (C1): This second electron-withdrawing group, located para to the fluorine, further enhances the electrophilicity of the ring and provides additional resonance stabilization for the Meisenheimer complex.[4]

This strategic placement of substituents makes the fluorine atom exceptionally labile, allowing for its clean and efficient displacement by a wide range of nucleophiles under relatively mild conditions. This reactivity is central to its use in constructing the complex molecular architectures of modern herbicides.[5][6]

Core Application: Synthesis of HPPD Inhibitor Herbicide Precursors

A major application for intermediates derived from this scaffold is in the synthesis of HPPD-inhibiting herbicides, such as Topramezone.[7][8] These herbicides function by disrupting a critical enzyme pathway in weeds, leading to bleaching and eventual plant death.[7][9] The core structure of many HPPD inhibitors features a substituted benzoyl group attached to a heterocyclic moiety.

This compound is an ideal starting point for creating this substituted benzoyl core. The following sections detail a representative protocol for a nucleophilic aromatic substitution reaction, a foundational step in the synthesis of a key benzoic acid intermediate.

Synthetic Workflow Overview

The overall process involves the displacement of the fluoride with a protected amine, followed by subsequent modifications to yield the final agrochemical. The workflow ensures high purity and yield at each stage.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis A Start: Methyl 4-Fluoro-3- (methylsulfonyl)benzoate B SₙAr Reaction with Protected Nucleophile A->B Reagents: Nucleophile, Base Solvent: DMF/DMSO C Hydrolysis / Work-up B->C Quench with aqueous acid D Crude Product Isolation C->D E Recrystallization or Chromatography D->E F Characterization (HPLC, NMR, MS) E->F G High-Purity Intermediate F->G Proceed to next synthetic step G cluster_0 SₙAr Mechanism Step1 Step 1: Nucleophilic Attack (Rate-Determining) intermediate Formation of Meisenheimer Complex Step1->intermediate Addition Step2 Step 2: Elimination of Leaving Group intermediate->Step2 Elimination Start Meisenheimer Product desc1 The nucleophile (Nu⁻) attacks the electrophilic carbon bearing the fluorine atom, breaking the aromaticity of the ring. desc2 A resonance-stabilized carbanion, the Meisenheimer complex, is formed. The negative charge is delocalized onto the electron-withdrawing groups. desc3 Aromaticity is restored by the elimination of the fluoride ion (F⁻), the most electronegative halogen, which is a favorable leaving group in this mechanism.

Sources

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate: A Versatile Reagent for Traceless Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid synthesis of large compound libraries.[1][2] A key element in SPOS is the linker, which tethers the substrate to the solid support.[3] This application note details the use of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate as a precursor to a versatile, traceless linker system for solid-phase synthesis. The linker's functionality is predicated on a robust nucleophilic aromatic substitution (SNAr) reaction for substrate immobilization and a subsequent reductive cleavage mechanism for product release. This system is designed to leave no residual linker fragment on the final molecule, a significant advantage in the synthesis of small, non-peptidic compounds.[4][5][6] Detailed protocols for linker activation, immobilization, substrate coupling, and traceless cleavage are provided for researchers in drug development and combinatorial chemistry.

Introduction: The Need for Advanced Linker Strategies

The design of a solid-phase synthesis strategy hinges on the choice of the linker. While classical linkers, often derived from peptide synthesis, release a functional group (e.g., carboxylic acid or amide), a growing need exists for "traceless" linkers.[4] These linkers are cleaved in such a way that no trace of the attachment point remains on the final product, which is crucial for generating diverse libraries of small molecules that are not biased by a residual linker functionality.[5][6]

This compound is an ideal precursor for such a system. Its key features are:

  • An Electron-Deficient Aromatic Ring: The potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group, positioned ortho to a fluorine atom, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

  • A Reactive Leaving Group: The fluorine atom serves as an excellent leaving group in SNAr reactions.[7]

  • A Latent Attachment Point: The methyl ester can be readily hydrolyzed to a carboxylic acid, providing a handle for attachment to standard amino-functionalized resins.

  • Potential for Traceless Cleavage: The aryl-sulfonyl bond can be cleaved under reductive conditions, replacing the entire linker moiety with a hydrogen atom on the target molecule.

This application note will guide the user through the preparation of the linker-functionalized resin and its application in a typical solid-phase synthesis workflow.

Principle of Operation: An SNAr-Based Traceless Linker System

The synthetic strategy is a multi-stage process that leverages the unique chemical properties of the reagent. The workflow begins with the preparation of the active linker on the solid support, followed by substrate attachment and, finally, cleavage.

G cluster_0 Part 1: Resin Preparation cluster_1 Part 2: Synthesis & Cleavage A Methyl 4-Fluoro-3- (methylsulfonyl)benzoate B Saponification (LiOH or NaOH) A->B C 4-Fluoro-3-(methylsulfonyl) benzoic Acid B->C E Peptide Coupling (HATU, HBTU, etc.) C->E D Amino-functionalized Resin (e.g., Aminomethyl Polystyrene) D->E F Immobilized Linker (Stable & Ready for Use) E->F G Nucleophilic Substrate (R-NuH, e.g., Phenol, Thiol, Amine) H S(N)Ar Reaction (Base-mediated) F->H G->H I Resin-Bound Intermediate H->I J Optional: Further Synthetic Modifications I->J K Reductive Cleavage (e.g., SmI₂, Mg/MeOH) I->K J->K L Traceless Product (R-Ar-H) K->L M Spent Resin K->M

Figure 1: Overall workflow for solid-phase synthesis using the sulfonyl-activated traceless linker system.

The core of this strategy is the SNAr reaction, where a nucleophilic substrate (e.g., a phenol, thiol, or amine) displaces the fluoride on the resin-bound linker. The strong electron-withdrawing effect of the sulfone group is critical for this step, as it stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.[7]

Detailed Protocols and Methodologies

Materials and Reagents:

  • Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HATU, HBTU)

  • Reducing agents (e.g., Samarium(II) iodide, Magnesium turnings)

  • Standard laboratory glassware and solid-phase synthesis vessels.

Protocol 1: Linker Activation and Immobilization on Solid Support

This protocol describes the initial preparation of the linker and its covalent attachment to an amino-functionalized resin.

Step 1.1: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of Methanol:Water.

  • Add Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-Fluoro-3-(methylsulfonyl)benzoic acid as a solid.

Step 1.2: Coupling of Activated Linker to Aminomethyl Resin

  • Place aminomethyl polystyrene resin (1.0 eq) in a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour.[8]

  • Drain the DMF. In a separate flask, dissolve 4-Fluoro-3-(methylsulfonyl)benzoic acid (3.0 eq) and a coupling agent such as HATU (2.9 eq) in DMF.

  • Add DIEA (6.0 eq) to the solution from step 2 and agitate for 5 minutes to pre-activate the carboxylic acid.

  • Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • To monitor coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin in vacuo. The loading can be determined by Fmoc-quantification if a known amount of Fmoc-amino acid is coupled to the free amines of a sample of the initial resin.

Table 1: Common Peptide Coupling Reagents for Linker Immobilization

Reagent Full Name Activator Additive Notes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate None (HOAt is incorporated) Fast, efficient, but can be expensive.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HOBt A standard and effective coupling reagent.

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | HOBt | Cost-effective but can lead to side products. |

Protocol 2: Substrate Attachment via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the core reaction for attaching a library of molecules to the immobilized linker via their nucleophilic functional groups. A phenol is used as an example nucleophile.

Figure 2: SNAr reaction for substrate immobilization. (Note: Image placeholders would be replaced with actual chemical structure images).

  • Swell the linker-functionalized resin (1.0 eq) from Protocol 1 in anhydrous DMF or DMSO for 1 hour.

  • In a separate flask, dissolve the nucleophilic substrate (e.g., 4-methoxyphenol, 5.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 5.0 eq) or cesium carbonate (Cs₂CO₃, 5.0 eq) to the substrate solution and stir for 15 minutes to generate the nucleophile.

  • Drain the solvent from the swollen resin and add the substrate/base mixture.

  • Heat the reaction mixture to 60-80 °C and agitate for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the supernatant by LC-MS.

  • After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), water (to remove salts), THF (3x), and DCM (3x).

  • Dry the resin in vacuo. At this stage, further synthetic modifications can be performed on the resin-bound substrate if required.

Protocol 3: Traceless Cleavage and Product Release

The final step involves the reductive cleavage of the carbon-sulfur bond to release the desired product, free of any linker artifacts.

  • Swell the resin-bound product (1.0 eq) from Protocol 2 in an appropriate anhydrous solvent (e.g., THF with 5% methanol).

  • Add a suitable reducing agent. The choice of agent is critical and depends on the functional groups present in the product molecule.

  • Agitate the suspension at room temperature or with gentle heating until cleavage is complete (typically 4-18 hours). Monitor by taking small aliquots of the solution for LC-MS analysis.

  • Once cleavage is complete, filter the resin and wash it with THF (3x) and DCM (3x).

  • Combine the filtrate and washings.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the product using standard techniques such as flash chromatography or preparative HPLC.

Table 2: Potential Reducing Agents for Traceless Cleavage

Reducing Agent Solvent System Conditions Notes
Samarium(II) Iodide (SmI₂) THF / HMPA Room Temperature A powerful single-electron transfer agent, but HMPA is toxic.
Magnesium in Methanol Methanol / THF Reflux A classic and effective method for aryl sulfone reduction.
Sodium Amalgam (Na(Hg)) Methanol Room Temperature Effective, but requires handling of mercury.

| Raney Nickel (Ra-Ni) | Ethanol | Room Temperature - 50 °C | Can also reduce other functional groups (alkenes, etc.). |

Conclusion and Future Outlook

This compound serves as an excellent starting point for a robust and versatile traceless linker strategy in solid-phase organic synthesis. The protocols outlined in this note provide a framework for its successful implementation. The key advantages of this system are the mild, high-yielding SNAr coupling reaction and the ability to achieve traceless cleavage, affording pure small molecules suitable for high-throughput screening and drug discovery pipelines. Future work could involve expanding the scope of nucleophiles and optimizing the reductive cleavage conditions for compatibility with a wider range of sensitive functional groups.

References

  • Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. Retrieved from [Link]

  • Kim, M., & Lee, Y. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-375. Retrieved from [Link]

  • Puga, A. V., & Albericio, F. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69. Retrieved from [Link]

  • Krchnák, V., & Holladay, M. W. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12089-12207. Retrieved from [Link]

  • Gomara, M. J., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 24(3), 2345. Retrieved from [Link]

  • Krchnák, V., & Holladay, M. W. (2019). Traceless Solid-Phase Organic Synthesis. ACS Publications - Chemical Reviews. Retrieved from [Link]

  • Gomara, M. J., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. Retrieved from [Link]

  • Kumar, T. S., & Barany, G. (2011). An activated triple bond linker enables 'click' attachment of peptides to oligonucleotides on solid support. Nucleic Acids Research, 39(13), 5873-5884. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Burlateni, A., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors. Retrieved from [Link]

  • Theisen, P. D., & Hanna, M. M. (1995). Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support. Bioconjugate Chemistry, 6(6), 722-726. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Soluble Polymer‐Supported Sulfonyl Linker − Application to the Synthesis of Cyclic α‐Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Click Linker: Efficient and High-Yielding Synthesis of a New Family of SPOS Resins by 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Arenas, F. A., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 29, 62-70. Retrieved from [Link]

  • Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. Retrieved from [Link]

  • Chen, C. Y., et al. (2017). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 22(12), 2097. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8569. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic.... Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, management of spills, and proper disposal of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and its associated waste streams. Due to the limited availability of specific toxicological and ecological data for this compound, this protocol is grounded in the principles of chemical safety for analogous halogenated and sulfonyl-containing aromatic compounds. The following application notes and protocols are designed to establish a self-validating system of safety and compliance within a laboratory setting.

Introduction: Understanding the Compound Profile

This compound is a fluorinated aromatic compound containing a sulfonyl group. While specific reactivity and toxicity data are not extensively documented in publicly available literature, its structural motifs suggest a need for careful handling.[1] Fluorinated aromatic compounds can exhibit persistence in the environment, and sulfonyl-containing compounds may have various biological activities.[2][3] Therefore, a cautious approach, treating the compound as potentially hazardous, is warranted.

The primary objective of this guide is to provide a clear, logical framework for minimizing exposure risk and environmental contamination during the lifecycle of this chemical in a research and development setting.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound.

2.1. Known and Inferred Hazards

  • Skin and Eye Irritation: A common characteristic of related chemical classes.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.

  • Harmful if Swallowed: Oral toxicity is a potential concern.[7]

2.2. Physical and Chemical Properties

A summary of the known and predicted properties of this compound and a related compound is presented in Table 1.

PropertyThis compound3-Fluoro-4-(methylsulfonyl)benzoic acid (Related Compound)
CAS Number 160819-39-6[1]185945-88-4[4]
Molecular Formula C9H9FO4SC8H7FO4S
Appearance Solid (assumed)Solid
Hazards Data unavailable[1]Skin Irritant, Eye Irritant, Respiratory Irritant[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and consistent use of appropriate PPE are critical to minimizing exposure.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of solid this compound that could generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Personal Protective Equipment (PPE)

A baseline of PPE for handling this compound is outlined in Table 2.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles.
Skin Protection Impervious clothing, such as a lab coat.[1]Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]Protects the respiratory system from dust and aerosols.

Spill Management Protocol

Immediate and appropriate response to a spill is crucial to prevent the spread of contamination and potential exposure.

4.1. Minor Spill (Solid)

This protocol applies to small spills of solid this compound contained within a chemical fume hood.

Step-by-Step Spill Cleanup:

  • Restrict Access: Ensure the spill area is clear of unnecessary personnel.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.

  • Collection: Carefully scoop the spilled material and absorbent into a clearly labeled, non-reactive waste container designated for halogenated organic waste.[8]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Collect the cloth as hazardous waste. Follow with a soap and water wash.

  • Waste Disposal: Seal the waste container and label it as "Hazardous Waste" with the full chemical name.[7]

Waste Disposal Protocol

Proper segregation and disposal of chemical waste are imperative to ensure environmental protection and regulatory compliance.

5.1. Waste Segregation

  • Halogenated Waste Stream: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[7]

  • No Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7]

5.2. Waste Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

5.3. Disposal Procedure

The recommended disposal method for this type of chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

5.4. Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone).

  • Rinsate Collection: Collect all rinsate as halogenated hazardous waste.

  • Final Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Workflow Diagrams

6.1. Spill Management Workflow

Spill_Management_Workflow spill Spill Occurs restrict Restrict Access spill->restrict ppe Don Appropriate PPE restrict->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spill Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose Waste_Disposal_Workflow generate Generate Waste segregate Segregate into Halogenated Waste generate->segregate label Label Container Correctly segregate->label store Store in Satellite Accumulation Area label->store dispose Dispose via Licensed Facility store->dispose

Sources

"synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and its Analogs

Introduction

This compound is a key structural motif and versatile building block in medicinal chemistry and materials science. Its constituent functional groups—a fluorinated aromatic ring, an electron-withdrawing sulfone, and a methyl ester—provide multiple points for diversification and are often found in pharmacologically active compounds, including anti-inflammatory and anticancer agents[1]. The precise arrangement of these groups presents a unique synthetic challenge, requiring careful strategic planning to control regioselectivity and ensure high yields.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust synthesis of this compound. It details a primary synthetic pathway, discusses strategies for analog development, and offers expert insights into process optimization and troubleshooting. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure the integrity of the final product.

Section 1: Retrosynthetic Analysis and Strategic Planning

A successful synthesis begins with a logical retrosynthetic analysis to identify readily available starting materials and key transformations. The target molecule can be disconnected in several ways, but the most efficient strategies focus on the sequential installation of the sulfone and ester functionalities onto a fluorinated benzene core.

Retrosynthetic Pathways

The primary disconnection strategy involves breaking the Carbon-Sulfur bond of the methylsulfonyl group and the Carbon-Oxygen bond of the methyl ester. This leads to two plausible forward-synthetic approaches:

  • Pathway A (Thioether Oxidation): This is often the most reliable route. It involves the introduction of a methylthio (-SMe) group onto the aromatic ring, followed by a controlled oxidation to form the desired methylsulfonyl (-SO₂Me) group. The ester can be formed either before or after the oxidation.

  • Pathway B (Direct Sulfonylation): This approach attempts the direct installation of the sulfonyl group using a Friedel-Crafts-type reaction. However, this can be challenging due to the deactivating nature of the existing substituents (fluoro and carboxyl/ester groups) and potential regioselectivity issues[2].

This guide will focus on Pathway A, which offers superior control and generally higher yields.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate1 Methyl 4-Fluoro-3-(methylthio)benzoate Target->Intermediate1 Oxidation Intermediate2 4-Fluoro-3-(methylthio)benzoic Acid Intermediate1->Intermediate2 Esterification StartingMaterial 4-Fluoro-3-aminobenzoic Acid (or related precursor) Intermediate2->StartingMaterial Sandmeyer-type Thiolation

Caption: Retrosynthetic analysis of the target molecule.

Strategic Considerations
  • Order of Events: The sequence of reactions is critical. Performing the esterification first protects the carboxylic acid from participating in side reactions during the introduction of the thioether. The oxidation step is typically performed last, as the strong oxidizing conditions could potentially affect other functional groups.

  • Choice of Oxidant: The oxidation of the thioether to a sulfone is the cornerstone of this synthesis. The reaction must be driven to completion to avoid contamination with the intermediate sulfoxide. Common oxidants include hydrogen peroxide (H₂O₂), often with a catalyst like sodium tungstate, and meta-chloroperoxybenzoic acid (m-CPBA)[3][4]. H₂O₂ is cost-effective and environmentally benign, while m-CPBA offers excellent reliability under mild conditions[3][5].

Section 2: Core Synthesis Workflow and Protocols

This section details the step-by-step synthesis of the target compound starting from 4-fluoro-3-nitrobenzoic acid, a commercially available precursor. The workflow is designed for clarity and reproducibility.

G Start 4-Fluoro-3-nitrobenzoic Acid Step1 Step 1: Esterification Start->Step1 Product1 Methyl 4-fluoro-3-nitrobenzoate Step1->Product1 H₂SO₄, MeOH Reflux Step2 Step 2: Reduction Product1->Step2 Product2 Methyl 3-amino-4-fluorobenzoate Step2->Product2 SnCl₂, HCl Step3 Step 3: Sandmeyer Thiolation Product2->Step3 Product3 Methyl 4-fluoro-3-(methylthio)benzoate Step3->Product3 1. NaNO₂, HCl 2. NaSMe Step4 Step 4: Oxidation Product3->Step4 End This compound Step4->End H₂O₂, AcOH or m-CPBA G cluster_ester Ester Analogs cluster_snar SNAr Analogs Core This compound ProductSNAr Methyl 4-(Nu)-3-(methylsulfonyl)benzoate Core->ProductSNAr EsterAnalog R-OH (Ethanol, Propanol, etc.) + 4-Fluoro-3-(methylsulfonyl) benzoic acid ProductEster Alkyl 4-Fluoro-3-(methylsulfonyl)benzoate EsterAnalog->ProductEster Fischer Esterification SNAr_Nu Nucleophile (Nu-H) (e.g., R₂NH, ROH) SNAr_Nu->ProductSNAr SNAr Reaction

Sources

Application Note: Enzymatic Reactions Involving Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceutical agents.[1] Its structure, featuring a methyl ester, a fluoro group, and a methylsulfonyl group, presents several sites for potential biological modification. Understanding the enzymatic liability and transformation of this molecule is crucial for drug development, as these modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. The presence of a fluorine atom can enhance metabolic stability, a desirable trait in medicinal chemistry.[2] This application note provides a detailed protocol for the most probable enzymatic reaction involving this compound: the hydrolysis of the methyl ester.

Predicted Enzymatic Reactions

The chemical structure of this compound suggests several potential enzymatic transformations. The most likely reaction is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, 4-Fluoro-3-(methylsulfonyl)benzoic acid. This reaction is commonly catalyzed by esterases and lipases, which are abundant in biological systems.[3][4][5] Other potential, though less common, enzymatic reactions could involve O-demethylation or modification of the methylsulfonyl group. However, without specific experimental data, these remain speculative. This application note will focus on the well-established enzymatic hydrolysis of the methyl ester.

Application Protocol: Enzymatic Hydrolysis of this compound

This protocol provides a general method for evaluating the enzymatic hydrolysis of this compound using a commercially available esterase, such as Pig Liver Esterase (PLE).

Principle

The enzymatic hydrolysis of the methyl ester of this compound results in the formation of 4-Fluoro-3-(methylsulfonyl)benzoic acid and methanol. The progress of the reaction can be monitored by measuring the decrease in the substrate concentration and the increase in the product concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound

  • Pig Liver Esterase (PLE) (or other suitable lipase/esterase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Incubator/shaker

  • HPLC system with a C18 column

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Stock Solution (in DMSO) E Add Substrate to Initiate Reaction A->E B Prepare Enzyme Stock Solution (in Buffer) B->E C Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.4) D Add Buffer to Microcentrifuge Tubes C->D D->E F Incubate at 37°C with Shaking E->F G Take Aliquots at Time Points F->G H Quench Reaction (e.g., with Acetonitrile) G->H I Analyze by HPLC H->I

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Detailed Protocol
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1 mg/mL stock solution of Pig Liver Esterase in 100 mM phosphate buffer (pH 7.4). Keep the enzyme solution on ice.

  • Set up the reaction mixture in microcentrifuge tubes:

    • 980 µL of 100 mM phosphate buffer (pH 7.4)

    • 10 µL of 10 mM this compound stock solution (final concentration: 100 µM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 1 mg/mL Pig Liver Esterase stock solution.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the 100 µL aliquot to 100 µL of cold acetonitrile.

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by reverse-phase HPLC using a C18 column. A suitable mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

Data Analysis
  • Generate a standard curve for both the substrate and the expected product, 4-Fluoro-3-(methylsulfonyl)benzoic acid.

  • Quantify the amount of substrate remaining and product formed at each time point.

  • Plot the concentration of the substrate and product as a function of time.

  • Calculate the initial reaction rate from the linear portion of the curve.

Hypothetical Results
Time (minutes)Substrate Concentration (µM)Product Concentration (µM)Percent Conversion (%)
010000
5851515
15604040
30356565
60109090
120<1>99>99

Table 1: Hypothetical time course of the enzymatic hydrolysis of this compound.

Visualization of the Hydrolysis Reaction

G cluster_reaction Enzymatic Hydrolysis Substrate This compound Product 4-Fluoro-3-(methylsulfonyl)benzoic acid + Methanol Substrate->Product  Esterase / Lipase + H2O

Sources

"photochemical reactions of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Photochemical Reactions of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Executive Summary

This technical guide provides a comprehensive overview of the anticipated photochemical reactivity of this compound. While direct experimental literature on this specific compound is limited, this document leverages established principles of aromatic photochemistry to propose potential reaction pathways and provides detailed protocols for their investigation. The primary focus is on nucleophilic aromatic photosubstitution (Photo-SNAr), a powerful transformation for the late-stage functionalization of complex molecules. This guide is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering both a theoretical framework and practical, field-proven methodologies for exploring the photochemical potential of this and related compounds.

Introduction to this compound

This compound is a halogenated aromatic compound featuring both an electron-withdrawing sulfonyl group and a labile fluorine atom. Such structures are of significant interest in pharmaceutical and agrochemical research due to the unique properties imparted by these functional groups, including altered metabolic stability and target binding affinity.[1] The combination of a fluoro substituent and a strongly deactivating methylsulfonyl group suggests a rich potential for photochemical transformations, particularly those involving the substitution of the fluorine atom.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 160819-39-6[2]
Molecular Formula C₉H₉FO₄S[2]
Molecular Weight 232.23 g/mol [1]
Appearance (Anticipated) White to off-white solid
Solubility (Anticipated) Soluble in common organic solvents (e.g., MeCN, DMF, DMSO)
Proposed Synthesis

Synthesis_of_Methyl_4_Fluoro_3_methylsulfonyl_benzoate A 4-Fluoro-3-nitrobenzoic acid B Methyl 4-fluoro-3-nitrobenzoate A->B  H₂SO₄, MeOH, Reflux C Methyl 3-amino-4-fluorobenzoate B->C  H₂, Pd/C or SnCl₂ D Methyl 4-fluoro-3-iodobenzoate C->D  1. NaNO₂, HCl, 0°C  2. KI E Methyl 4-fluoro-3-(methylthio)benzoate D->E  MeSNa, CuI, DMF F This compound E->F  Oxone® or m-CPBA Photo_SNAr_Mechanism cluster_0 Reaction Scheme cluster_1 Proposed Mechanism A This compound B Photoproduct A->B Nucleophile (Nu⁻) C Ground State D Excited State* C->D E Intermediate Complex D->E + Nu⁻ F Substituted Product E->F - F⁻

Caption: Proposed Photo-SNAr reaction and a simplified mechanistic pathway.

A variety of nucleophiles could potentially be employed, leading to a diverse range of functionalized products. This makes the reaction highly valuable for creating libraries of compounds for screening in drug discovery. [3][4] Table 2: Potential Nucleophiles and Corresponding Photoproducts

NucleophileReagent ExampleProduct ClassPotential Application
Amine Morpholine, Piperidine4-Amino-3-(methylsulfonyl)benzoatesScaffolds for bioactive molecules
Alkoxide Sodium Methoxide4-Methoxy-3-(methylsulfonyl)benzoatesBuilding blocks for natural products
Thiolate Sodium Thiomethoxide4-(Methylthio)-3-(methylsulfonyl)benzoatesSynthesis of sulfur-containing drugs
Azide Sodium Azide4-Azido-3-(methylsulfonyl)benzoatesPrecursors for triazoles via click chemistry
Cyanide Sodium Cyanide4-Cyano-3-(methylsulfonyl)benzoatesIntermediates for carboxylic acids, amines

Application Notes and Protocols

Protocol 1: General Procedure for Photochemical Nucleophilic Aromatic Substitution

This protocol provides a general method for the photosubstitution of this compound with a nucleophile.

Materials:

  • This compound

  • Selected Nucleophile (e.g., morpholine)

  • Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Photochemical reactor equipped with a UVA lamp (e.g., 350 nm) and a cooling system [5]* Quartz reaction vessel

  • Stir plate and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (to a concentration of ~0.05 M).

  • Addition of Nucleophile: Add the nucleophile (2.0-3.0 eq) to the solution.

  • Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the sealed reaction vessel in the photochemical reactor. Ensure the vessel is positioned for uniform irradiation. [5]5. Reaction: Begin stirring and irradiation. Maintain the reaction temperature near room temperature using the reactor's cooling system.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring and Product Characterization

Accurate monitoring and characterization are crucial for validating the experimental outcome.

  • Thin Layer Chromatography (TLC): A rapid method to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots under a UV lamp (254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction conversion and identifying the molecular weight of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the incorporation of the nucleophile and show characteristic shifts in the aromatic protons.

    • ¹⁹F NMR: The disappearance of the signal corresponding to the starting material's fluorine atom is a clear indicator of a successful substitution.

    • ¹³C NMR: Provides detailed structural information of the new product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product, such as the appearance of an N-H stretch if a primary or secondary amine is used as the nucleophile.

Experimental Setup and Workflow

A standard photochemical setup is required. For reproducibility, a commercially available photoreactor is recommended, as it provides consistent light intensity and temperature control.

Experimental_Workflow A Prepare Reactant Solution (Substrate + Nucleophile in Solvent) B Degas with Inert Gas (N₂ or Ar) A->B C Place in Photoreactor (Quartz Vessel) B->C D Irradiate with Stirring (e.g., 350 nm LED, 25°C) C->D E Monitor Reaction (TLC, GC-MS) D->E E->D Continue Irradiation F Aqueous Work-up (Extraction) E->F Reaction Complete G Purify Product (Column Chromatography) F->G H Characterize Product (NMR, MS, IR) G->H

Caption: A typical workflow for a photochemical substitution experiment.

Troubleshooting and Safety Considerations

Troubleshooting:

  • No Reaction:

    • Check the lamp output and ensure the wavelength matches the substrate's absorption.

    • Ensure the solvent is anhydrous and the solution was properly degassed. Oxygen is a known quencher of excited states.

    • Increase the reaction time or light intensity.

  • Low Yield:

    • Optimize the concentration of the nucleophile.

    • Consider a different solvent. Aprotic polar solvents like DMF or MeCN are generally preferred.

  • Formation of Byproducts:

    • Byproducts may arise from side reactions of the nucleophile or degradation of the product. Purification by chromatography is essential.

Safety:

  • UV Radiation: Photochemical reactors must be properly shielded to prevent exposure to harmful UV radiation. Always wear UV-blocking safety glasses.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents used.

  • Pressurization: Photochemical reactions can sometimes generate gaseous byproducts. Ensure the reaction vessel is not sealed airtight to avoid pressure buildup.

Conclusion and Future Directions

The photochemical functionalization of this compound represents a promising avenue for the synthesis of novel chemical entities. The proposed photo-SNAr reactions offer a versatile and potentially high-yielding route to a variety of derivatives that would be difficult to access through traditional thermal methods. Future work should focus on experimentally validating these proposed pathways, exploring the scope of applicable nucleophiles, and investigating the potential of photoredox catalysis to further enhance reactivity and selectivity. The methodologies outlined in this guide provide a solid foundation for initiating such investigations.

References

  • Vertex AI Search. (n.d.). Unleashing the Power of Photocatalysis: Revolutionizing Small Molecule Reactions in Drug Discovery and Pharma Applications.
  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions.
  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • Zhu, W. F., Empel, C., Pelliccia, S., Koenigs, R. M., Proschak, E., & Hernandez-Olmos, V. (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 67(6), 4322–4345. [Link]

  • HepatoChem. (n.d.). Photochemical Reactor Setup.
  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • Kim, H. K., et al. (n.d.). Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry.
  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948–o1949. [Link]

  • Bentham Science. (2024). Photochemical Reactions of Sulfur Ylides. Retrieved from [Link]

  • Smith, A. M., et al. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC.
  • Singleton, D. A., et al. (n.d.).
  • Wiley Online Library. (n.d.). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography.
  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052–1103. [Link]

  • ResearchGate. (n.d.). Photochemical Reactions as Key Steps in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • Pure and Applied Chemistry. (n.d.).
  • ResearchGate. (n.d.). Photoinduced three‐component reaction of aryl/alkyl halides, sulfur....
  • Kim, S., et al. (2022). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. PMC. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
  • YouTube. (2011). Photosubstitution Reactions. Retrieved from [Link]

  • NIH. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a robust and reproducible synthetic process.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound typically proceeds through a two-step sequence: nucleophilic aromatic substitution of a nitro group on a suitable precursor with a methylthiolate source, followed by oxidation of the resulting thioether to the desired sulfone. Each of these steps, as well as the preparation of the starting materials, can introduce specific impurities.

Question 1: My final product is contaminated with a significant amount of a slightly more polar impurity that shows a mass corresponding to the sulfoxide. How can I drive the oxidation to completion?

Answer:

The presence of Methyl 4-Fluoro-3-(methylsulfinyl)benzoate is the most common side product, arising from incomplete oxidation of the Methyl 4-Fluoro-3-(methylthio)benzoate intermediate.

Causality:

The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. Insufficient oxidant, low reaction temperature, or short reaction times can lead to the accumulation of this intermediate. Common oxidizing agents like hydrogen peroxide with a catalyst (e.g., sodium tungstate) or meta-chloroperoxybenzoic acid (m-CPBA) can be sluggish under suboptimal conditions.

Mitigation Strategies:

  • Increase Oxidant Stoichiometry: A common protocol involves the use of at least two equivalents of the oxidant. For challenging reactions, a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial. However, be mindful that excessive oxidant can lead to other side reactions.

  • Elevate Reaction Temperature: Gently warming the reaction mixture can significantly increase the rate of the second oxidation step (sulfoxide to sulfone). Monitor the reaction by TLC or HPLC to avoid decomposition.

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time is a straightforward solution.

  • Choice of Oxidant: If hydrogen peroxide is proving ineffective, consider more potent oxidizing systems. For instance, m-CPBA is often more reactive at lower temperatures.

Experimental Protocol for Complete Oxidation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-Fluoro-3-(methylthio)benzoate in a suitable solvent such as acetic acid or methanol.

  • Oxidant Addition: Slowly add 2.2 equivalents of 30% hydrogen peroxide. If using a catalyst like sodium tungstate, add it before the peroxide.

  • Reaction Monitoring: Heat the reaction to a temperature between 50-70 °C and monitor its progress by TLC or HPLC every hour. The sulfoxide is typically more polar than the starting sulfide and the final sulfone.

  • Work-up: Once the reaction is complete, cool the mixture and quench any excess peroxide by adding a saturated solution of sodium sulfite or sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: If the sulfoxide is still present, it can often be separated from the desired sulfone by column chromatography or recrystallization.

Question 2: I'm observing a significant amount of a carboxylic acid impurity in my final product. What is the source and how can I prevent it?

Answer:

The presence of 4-Fluoro-3-(methylsulfonyl)benzoic acid is a common hydrolysis side product.

Causality:

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][2] This can occur during the synthesis, particularly if aqueous reagents are used, or during the work-up procedure.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry, especially during the substitution and oxidation steps if they are performed in aprotic solvents.

  • Controlled pH during Work-up: When performing an aqueous work-up, use a buffered or mildly acidic/basic solution to wash the organic layer. Avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Perform the work-up at a lower temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.

Troubleshooting Purification:

If the carboxylic acid has already formed, it can be removed by:

  • Base Wash: During the work-up, wash the organic layer containing the product with a mild aqueous base like a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, while the neutral ester product remains in the organic phase.

  • Column Chromatography: The carboxylic acid is significantly more polar than the methyl ester and can be easily separated by silica gel chromatography.

Question 3: My NMR spectrum shows signals that are inconsistent with the desired product, suggesting the presence of an isomer. How can this happen and what can I do?

Answer:

Isomeric impurities often originate from the initial nitration of Methyl 4-fluorobenzoate to produce the precursor, Methyl 4-fluoro-3-nitrobenzoate.

Causality:

The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. While the fluorine atom is an ortho-, para-director and the methyl ester is a meta-director, the formation of the desired 3-nitro isomer is favored. However, small amounts of other isomers, such as Methyl 4-fluoro-2-nitrobenzoate, can also be formed.[3] These isomers can then be carried through the subsequent reaction steps.

Mitigation Strategies:

  • Purification of the Nitro Intermediate: It is highly recommended to purify the Methyl 4-fluoro-3-nitrobenzoate intermediate by recrystallization before proceeding to the next step. This is often the most effective way to ensure the isomeric purity of the final product.

  • Controlled Nitration Conditions: The temperature of the nitration reaction should be carefully controlled, as higher temperatures can lead to the formation of more side products.[3]

Analytical Identification:

  • HPLC: A well-developed HPLC method can often separate the desired product from its isomers.

  • GC-MS: GC-MS is also a powerful tool for identifying and quantifying isomeric impurities.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common synthetic pathway begins with the nitration of Methyl 4-fluorobenzoate to yield Methyl 4-fluoro-3-nitrobenzoate.[1][6] This is followed by a nucleophilic aromatic substitution reaction where the nitro group is displaced by a methylthiolate anion (from a source like sodium thiomethoxide). The resulting Methyl 4-Fluoro-3-(methylthio)benzoate is then oxidized to the final product, this compound.

Q2: How can I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method. The starting thioether is the least polar, the intermediate sulfoxide is more polar, and the final sulfone is typically of intermediate polarity between the two. A well-resolved TLC plate will show the disappearance of the starting material spot and the transient appearance and subsequent disappearance of the sulfoxide spot, with the concomitant appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are the best practices for purifying the final product?

Recrystallization is often the most effective method for obtaining highly pure this compound, especially for removing small amounts of the sulfoxide and isomeric impurities.[5][7] A common solvent system for recrystallization is a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane). If recrystallization is not sufficient, silica gel column chromatography can be employed.

Q4: Can the fluorine atom be displaced during the nucleophilic substitution step?

While the nitro group is significantly more activated towards nucleophilic aromatic substitution than the fluorine atom, there is a small possibility of fluorine displacement, especially under harsh reaction conditions (e.g., high temperatures, strong nucleophiles). This would lead to the formation of a bis(methylthio) derivative. To avoid this, it is important to use controlled reaction conditions and to monitor the reaction for the formation of any unexpected, less polar byproducts.

Visualizing the Reaction and Side Products

To better understand the synthetic process and the origin of common impurities, the following diagrams illustrate the main reaction pathway and the formation of key side products.

Synthesis_Pathway cluster_main Main Synthetic Route Start Methyl 4-fluorobenzoate Nitro Methyl 4-fluoro-3-nitrobenzoate Start->Nitro Nitration Thioether Methyl 4-fluoro-3-(methylthio)benzoate Nitro->Thioether Nucleophilic Substitution (NaSMe) Sulfone This compound (Product) Thioether->Sulfone Oxidation

Caption: Main synthetic pathway for this compound.

Side_Products cluster_impurities Common Side Products Product This compound Carboxylic_Acid 4-Fluoro-3-(methylsulfonyl)benzoic acid Product->Carboxylic_Acid Hydrolysis Sulfoxide Methyl 4-fluoro-3-(methylsulfinyl)benzoate Isomer Isomeric Impurities Thioether_Impurity Unreacted Thioether Thioether_Impurity->Product Incomplete Oxidation Thioether_Impurity->Sulfoxide Partial Oxidation Nitro_Precursor Nitro_Precursor->Isomer From Nitration Step

Caption: Formation pathways of common side products.

Summary of Key Parameters and Impurities

Parameter / ImpurityOriginRecommended ActionAnalytical Detection
Methyl 4-fluoro-3-(methylsulfinyl)benzoate (Sulfoxide) Incomplete oxidation of the thioether intermediate.Increase oxidant stoichiometry, reaction temperature, or time.TLC, HPLC, LC-MS
4-Fluoro-3-(methylsulfonyl)benzoic acid Hydrolysis of the methyl ester.Use anhydrous conditions; control pH and temperature during work-up.HPLC, Extraction with base
Isomeric Impurities Formation during the initial nitration step.Purify the nitro-intermediate by recrystallization.HPLC, GC-MS
Unreacted Starting Materials Incomplete reaction in any of the synthetic steps.Optimize reaction conditions (time, temperature, stoichiometry).TLC, HPLC, GC

References

  • Vertex AI Search.
  • Quora. Can methyl benzoate be hydrolyzed? (2021). Available at: [Link]

  • Benchchem. A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
  • RSC Publishing.
  • Chemistry Stack Exchange.
  • Homework.Study.com.
  • Zenodo.
  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Google Patents.
  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Google Patents.
  • Benchchem.
  • Googleapis.com. ( 12 )
  • MySkinRecipes. Methyl 3-Fluoro-4-(methylsulfonyl)
  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ResearchGate. The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram.
  • Organic Chemistry Portal.
  • ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV)

Sources

Technical Support Center: Improving Yield for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

General Synthetic Strategy

The synthesis of this compound typically involves two critical transformations: the oxidation of a thioether to a sulfone and the esterification of a carboxylic acid. These steps can be performed in two primary sequences, each with its own advantages and potential pitfalls.

  • Route A: Begins with the esterification of a thioether-substituted benzoic acid, followed by oxidation of the sulfur center.

  • Route B: Involves the initial oxidation of the thioether to the sulfone, followed by the esterification of the resulting sulfonyl-substituted benzoic acid.

The choice between these routes can impact overall yield, impurity profiles, and purification strategies.

Synthetic_Routes cluster_0 Starting Material cluster_A Route A cluster_B Route B SM 4-Fluoro-3-(methylthio)benzoic Acid A1 Methyl 4-Fluoro-3-(methylthio)benzoate SM->A1 Esterification B1 4-Fluoro-3-(methylsulfonyl)benzoic Acid SM->B1 Oxidation A2 This compound A1->A2 Oxidation B2 This compound B1->B2 Esterification Workup_Logic start Reaction Mixture (Ester, Acid, Methanol, H₂SO₄) extract Add Water & Organic Solvent (e.g., Ethyl Acetate) start->extract wash Wash Organic Layer with sat. NaHCO₃ Solution extract->wash separate Separate Layers wash->separate organic_path Organic Layer (Ester) separate->organic_path Contains Product aqueous_path Aqueous Layer (Sodium Carboxylate Salt) separate->aqueous_path Contains Impurity dry Dry (Na₂SO₄), Filter, & Concentrate organic_path->dry product Crude Methyl Ester dry->product Yield_Troubleshooting start Low Overall Yield check_step1 Analyze Purity of Step 1 Product start->check_step1 step1_impure Impure or Incomplete Reaction 1 check_step1->step1_impure No step1_ok Step 1 Product is Clean & High Yield check_step1->step1_ok Yes optimize1 Re-optimize Step 1: - Check Stoichiometry - Adjust Temp/Time - Verify Reagent Quality step1_impure->optimize1 check_step2 Analyze Purity of Final Product step1_ok->check_step2 step2_impure Impure or Incomplete Reaction 2 check_step2->step2_impure No step2_ok Final Product is Clean, but Mass Loss is High check_step2->step2_ok Yes optimize2 Re-optimize Step 2: - Check Stoichiometry - Adjust Temp/Time - Drive Equilibrium step2_impure->optimize2 optimize_purification Optimize Purification: - Check Extraction pH - Use Different Recrystallization Solvent - Refine Chromatography step2_ok->optimize_purification

Sources

Technical Support Center: Troubleshooting Incomplete Reactions in the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in medicinal chemistry.[1] An incomplete reaction is a common yet frustrating issue. This document provides a structured, question-and-answer-based approach to diagnose and resolve the underlying problems, ensuring your synthesis proceeds to completion with high yield and purity.

The insights herein are based on established chemical principles and field-proven troubleshooting strategies, focusing on the two most probable synthetic routes where completion issues arise:

  • Oxidation Route: The oxidation of a thioether precursor, Methyl 4-Fluoro-3-(methylthio)benzoate, to the target sulfone.

  • Esterification Route: The esterification of 4-Fluoro-3-(methylsulfonyl)benzoic acid to its corresponding methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation of Methyl 4-Fluoro-3-(methylthio)benzoate is stalling, leaving significant starting material or the sulfoxide intermediate. What are the primary causes?

This is the most common bottleneck. The oxidation of a thioether to a sulfone is a two-step process: thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.[2] An incomplete reaction often means the second step is sluggish or failing. Here’s how to troubleshoot:

A) Issues with the Oxidizing Agent:

  • Insufficient Stoichiometry: The oxidation from thioether to sulfone requires a minimum of two equivalents of the oxidizing agent. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often necessary to drive the reaction to completion and overcome any minor degradation of the oxidant. Using only one equivalent will preferentially form the sulfoxide.

  • Reagent Potency: Many common oxidizing agents are peroxide-based (m-CPBA, H₂O₂) and can degrade over time, especially with improper storage. An old or poorly stored bottle of m-CPBA, for instance, will have significantly lower active oxygen content.

    • Solution: Always use a fresh bottle of the oxidizing agent or titrate an older bottle to determine its active concentration before use. When using stoichiometric oxidants, avoiding large molar excesses is a green chemistry principle to minimize hazardous waste.[3]

  • Inappropriate Oxidant Choice: The energy barrier to oxidize the sulfoxide to the sulfone is higher than that for the thioether to the sulfoxide. Your chosen oxidant may be potent enough for the first step but not the second under the current conditions.

    • Solution: If you are using a mild oxidant and stalling at the sulfoxide, consider switching to a more powerful system. For example, if H₂O₂ alone is insufficient, catalysis with agents like tungstate can be effective.[4]

B) Suboptimal Reaction Conditions:

  • Temperature: Many thioether oxidations are initiated at low temperatures (e.g., 0 °C) to control the initial exotherm, then allowed to warm to room temperature.[5] If the reaction stalls, the activation energy for the second oxidation (sulfoxide to sulfone) may not be met.

    • Solution: After the initial oxidation to the sulfoxide is confirmed by TLC, consider gently heating the reaction mixture (e.g., to 40-50 °C) to push the conversion to the sulfone. Always monitor for potential side reactions or product degradation at higher temperatures.[6]

  • Reaction Time: The conversion of the sulfoxide to the sulfone can be significantly slower than the initial oxidation. Insufficient reaction time is a frequent cause of incomplete conversion.

    • Solution: Monitor the reaction diligently using an appropriate analytical technique like TLC or LC-MS. Do not quench the reaction until you see complete consumption of the sulfoxide intermediate. This may require extending the reaction time from a few hours to overnight.

  • Solvent Choice: The solvent must be inert to the oxidizing conditions and capable of dissolving the substrate.[5] Chlorinated solvents like Dichloromethane (DCM) or chloroform are common. Protic solvents like alcohols can interfere with some oxidizing agents.

Q2: I've confirmed my oxidant is active and used sufficient equivalents, but I'm still stuck at the sulfoxide intermediate. How can I force the reaction to completion?

When standard conditions fail to convert the sulfoxide, more robust methods are required. The electron-withdrawing nature of the sulfoxide group makes it less susceptible to further oxidation compared to the starting thioether.

Troubleshooting & Optimization Strategies for Sulfoxide to Sulfone Conversion

Parameter Problem Diagnosis Recommended Action & Rationale
Oxidizing Agent The current oxidant (e.g., H₂O₂) lacks the potential for the second oxidation.Switch to a stronger oxidant. Peroxyacids like m-CPBA are generally more effective than H₂O₂ alone.[7] Potassium permanganate (KMnO₄) or Oxone® (potassium peroxymonosulfate) are even more powerful alternatives, though may require more careful control of reaction conditions to avoid side reactions.[8]
Catalysis The uncatalyzed reaction is too slow.Introduce a catalyst. For H₂O₂ oxidations, catalysts such as tungstic acid, sodium tungstate, or niobium carbide can dramatically increase the rate and efficiency of the conversion to the sulfone.[4][9]
Temperature The reaction is kinetically limited at room temperature.Increase the temperature. After initial formation of the sulfoxide, gently refluxing the reaction (e.g., in DCM at ~40°C) can provide the necessary energy to overcome the activation barrier for the second oxidation.
pH Adjustment The reaction medium is not optimal.Adjust the pH. Some oxidations are more efficient under buffered or slightly acidic/basic conditions. For example, using a phosphate buffer with Oxone® can improve performance and reproducibility.
Q3: I am synthesizing via the alternate route, but my Fischer esterification of 4-Fluoro-3-(methylsulfonyl)benzoic acid with methanol is incomplete. What's wrong?

Fischer esterification is a classic equilibrium-controlled reaction.[10] Incomplete conversion is almost always due to the presence of water, which drives the reaction backward via hydrolysis.

A) Equilibrium Limitations:

  • Water Accumulation: The reaction produces one equivalent of water for every equivalent of ester formed. As water concentration builds, the reverse reaction (ester hydrolysis) accelerates, and the system approaches equilibrium before reaching full conversion.

    • Solution 1 (Excess Reagent): The simplest strategy is to use a large excess of the alcohol (methanol), which serves as both a reagent and the solvent.[11] This shifts the equilibrium towards the product side according to Le Châtelier's principle.[10]

    • Solution 2 (Water Removal): For larger-scale reactions, removing water as it forms is highly effective. This can be done by adding a dehydrating agent like molecular sieves or by using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water (like toluene) is used.[12]

B) Catalyst Issues:

  • Insufficient Catalyst: A strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[13] Typically, 5-10 mol% of the catalyst is used. Too little catalyst will result in a very slow reaction.

  • Catalyst Deactivation: While less common, impurities in the starting materials could potentially neutralize the acid catalyst.

C) Reaction Conditions:

  • Temperature: Esterification reactions are typically run at reflux temperature of the alcohol to ensure a reasonable reaction rate. Running the reaction at too low a temperature will lead to incomplete conversion in a practical timeframe.[12]

Visualized Workflows and Mechanisms
Reaction Pathway: Thioether to Sulfone Oxidation

The diagram below illustrates the sequential oxidation process, which is the root of many completion issues.

G Thioether Methyl 4-Fluoro-3-(methylthio)benzoate Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide  +1 eq. [O] (Fast) Sulfone This compound (Target Product) Sulfoxide->Sulfone  +1 eq. [O] (Often Slower) G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Reaction Incomplete: Thioether/Sulfoxide Remains Cause1 Oxidant Issue Problem->Cause1 Cause2 Condition Issue Problem->Cause2 Cause3 Monitoring Issue Problem->Cause3 Sol1A Check Reagent Age/ Use Fresh Bottle Cause1->Sol1A Sol1B Increase Stoichiometry (2.1-2.5 eq.) Cause1->Sol1B Sol1C Switch to a Stronger Oxidant Cause1->Sol1C Sol2A Increase Reaction Time Cause2->Sol2A Sol2B Increase Temperature Cause2->Sol2B Sol2C Add Catalyst (e.g., Tungstate) Cause2->Sol2C Sol3A Monitor by TLC/LC-MS Until Sulfoxide is Consumed Cause3->Sol3A

Caption: Troubleshooting flowchart for incomplete oxidation.

Validated Experimental Protocols
Protocol 1: Oxidation of Methyl 4-Fluoro-3-(methylthio)benzoate with m-CPBA

This protocol uses a reliable and common oxidant for the conversion of thioethers to sulfones.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-Fluoro-3-(methylthio)benzoate (1.0 eq). Dissolve the starting material in Dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.

  • Addition of Oxidant: Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). You should see the starting material spot disappear, followed by the sulfoxide intermediate, and finally the formation of the more polar sulfone product. The reaction may take 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove 3-chlorobenzoic acid byproduct) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel. [14]

Protocol 2: Fischer Esterification of 4-Fluoro-3-(methylsulfonyl)benzoic acid

This protocol employs a large excess of methanol to drive the equilibrium towards the product. [11]

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 4-Fluoro-3-(methylsulfonyl)benzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-30 equivalents, serving as reagent and solvent).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer present (typically 4-16 hours). [15]6. Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization if necessary. [16][17]

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Sulfation Reactions for Biomolecule Synthesis.
  • ResearchGate. (n.d.). Selected optimization studies for the preparation of sulfone 1 a.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
  • van der Linden, H. (n.d.). SYNTHESIS AND REACTIONS OF SULFINES DERIVED FROM VINYLSILANES AND DITHIOESTERS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Benchchem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.
  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
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  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PubMed Central. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling.
  • (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • Benchchem. (n.d.). Troubleshooting side reactions in Methyl 4-formylbenzoate synthesis.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • (n.d.). Preparation of Methyl Benzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • (n.d.). esterification of benzoic acid to methyl benzoate.
  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.

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Technical Support Center: Purification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges encountered during its purification, providing in-depth, experience-driven advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Impurity-Related Issues

Question 1: My final product shows a broad melting point range and an acidic pH when dissolved in a neutral solvent. What is the likely impurity and how can I remove it?

Answer: The most probable impurity causing these observations is unreacted 3-fluoro-4-(methylsulfonyl)benzoic acid , the starting material for the esterification reaction. Carboxylic acids are notorious for depressing and broadening the melting point of the final product. Their acidic nature would also account for the pH drop.

Causality and In-Depth Explanation: The Fischer esterification, the common method for synthesizing this compound from its corresponding carboxylic acid and methanol, is a reversible reaction.[1][2] To drive the equilibrium towards the product side, an excess of methanol is often used, and an acid catalyst (like sulfuric acid) is employed.[3][4] However, the reaction rarely goes to 100% completion, leaving residual carboxylic acid in the crude product.

Solution: Liquid-Liquid Extraction with a Mild Base

A straightforward and effective method to remove the acidic starting material is to perform a liquid-liquid extraction with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution.[5][6] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous phase, leaving the neutral ester in the organic layer.

Question 2: After my work-up, I notice a significant amount of a water-soluble byproduct. What could this be and how can I prevent its formation?

Answer: This is likely due to the hydrolysis of your ester product back to the carboxylic acid, especially if your work-up conditions are too harsh (e.g., prolonged exposure to strong base or high temperatures).[7][8]

Causality and In-Depth Explanation: Ester hydrolysis is the reverse of esterification and can be catalyzed by both acids and bases.[9] While a mild base wash is necessary to remove the starting acid, prolonged or overly basic conditions can promote the saponification of your methyl ester product, converting it back into the water-soluble carboxylate salt.

Preventative Measures and Solutions:

  • Use a Mild Base: Employ a weak base like sodium bicarbonate rather than strong bases like sodium hydroxide for the aqueous wash.

  • Control Temperature: Perform extractions at room temperature. Avoid heating the reaction mixture during the basic wash.

  • Minimize Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods.

  • Neutralizing Wash: After the base wash, perform a wash with brine (saturated aqueous NaCl) to remove any remaining water and dissolved salts.

Purification Technique Challenges

Question 3: I am having trouble recrystallizing my this compound. It either oils out or the recovery is very low. What should I do?

Answer: "Oiling out" and low recovery are common recrystallization problems that can often be solved by selecting an appropriate solvent system and optimizing the cooling process.

Causality and In-Depth Explanation: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a supersaturated liquid instead of forming crystals. Low recovery happens when the solute is too soluble in the cold solvent. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10]

Troubleshooting Strategies:

  • Single Solvent System: Based on the solubility of analogous compounds, good single solvents to try would be methanol or ethanol.[11]

  • Mixed Solvent System: A mixed solvent system often provides the fine-tuning needed for successful recrystallization.[12][13] A good starting point would be a polar solvent in which the compound is soluble (like methanol or ethanol) and a non-polar solvent in which it is less soluble (like water or hexane).

Question 4: My column chromatography is not giving good separation. The product is co-eluting with impurities. How can I improve the separation?

Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system (eluent). The polarity of the eluent needs to be optimized to achieve differential migration of your product and the impurities on the stationary phase (e.g., silica gel).

Causality and In-Depth Explanation: In normal-phase chromatography, more polar compounds adhere more strongly to the silica gel and elute later. If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. If it is not polar enough, the compounds will remain adsorbed to the top of the column.

Optimization Strategy: Thin-Layer Chromatography (TLC)

Before running a column, it is crucial to determine the optimal eluent system using TLC.[11][14] Spot your crude mixture on a TLC plate and test different solvent mixtures. A good solvent system will give your product an Rf value of approximately 0.3-0.4, with clear separation from any impurity spots.

A common eluent system for methyl benzoates is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[15] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Work-up and Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities, primarily the unreacted 3-fluoro-4-(methylsulfonyl)benzoic acid, from the crude reaction mixture.

  • Cool and Quench: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilute: Transfer the cooled mixture to a separatory funnel. Dilute with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (CH₂Cl₂).

  • Initial Water Wash: Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This removes the bulk of the methanol and the acid catalyst.

  • Bicarbonate Wash: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake cautiously, venting frequently to release the pressure from the evolved CO₂ gas.[5]

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Bicarbonate Wash: Repeat the wash with the sodium bicarbonate solution. Check the pH of the aqueous layer after the second wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a starting point for the recrystallization of this compound.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy and the cloudiness persists.[12]

  • Clarify the Solution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Dry: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to move your product down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
EthanolGood general solvent for aromatic esters.
Methanol/WaterA common mixed-solvent system for moderately polar compounds.
Ethanol/HexaneAnother option for a mixed-solvent system with different polarity ranges.

Table 2: TLC Monitoring of a Typical Fischer Esterification

CompoundPolarityExpected Rf Value (Hexane:Ethyl Acetate 4:1)
3-Fluoro-4-(methylsulfonyl)benzoic acid (Starting Material)High~0.1-0.2
This compound (Product)Moderate~0.4-0.5

Visualizations

Purification_Workflow Crude Crude Product (Ester + Unreacted Acid) Extraction Liquid-Liquid Extraction (Organic Solvent + 5% NaHCO3 soln) Crude->Extraction Organic_Layer Organic Layer (Ester) Extraction->Organic_Layer Separation Aqueous_Layer Aqueous Layer (Carboxylate Salt) Extraction->Aqueous_Layer Separation Drying Drying (Anhydrous Na2SO4) Organic_Layer->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purified_Crude Purified Crude Ester Concentration->Purified_Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Purified_Crude->Recrystallization Column Column Chromatography (Silica Gel, Hexane/EtOAc) Purified_Crude->Column Final_Product Pure Methyl 4-Fluoro-3- (methylsulfonyl)benzoate Recrystallization->Final_Product Column->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product 'Oils Out' Start->Oiling_Out Low_Recovery Low Recovery of Crystals Start->Low_Recovery Solvent_Too_Soluble Cause: Solvent is too good (too soluble when cold) Oiling_Out->Solvent_Too_Soluble Solvent_Too_Insoluble Cause: Insufficient solvent or poor solvent choice Oiling_Out->Solvent_Too_Insoluble Low_Recovery->Solvent_Too_Soluble Solution1 Solution: Use a mixed-solvent system (e.g., Ethanol/Water) Solvent_Too_Soluble->Solution1 Solution4 Solution: Try a different solvent or solvent pair Solvent_Too_Soluble->Solution4 Solution2 Solution: Ensure slow cooling Solvent_Too_Insoluble->Solution2 Solution3 Solution: Scratch flask to induce crystallization Solvent_Too_Insoluble->Solution3

Caption: Troubleshooting decision tree for common recrystallization problems.

References

  • Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Wasif, M. M. (2021, January 27). Can methyl benzoate be hydrolyzed? Quora. Retrieved from [Link]

  • Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

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  • Effect of reaction temperature on acidic hydrolysis of methyl benzoate. (2016). UNIMAS Institutional Repository. Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

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  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Semantic Scholar. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Reddit. (2014, September 7). Recrystallization - Why two solvents? r/chemhelp. Retrieved from [Link]

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  • Bussan, L., Lammers, A., Allison, T., & Faivre, M. (2021). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate. UW-La Crosse Journal of Undergraduate Research XXIV. Retrieved from [Link]

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Technical Support Center: Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for its handling and use in experimental settings. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and data from analogous structures to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Question: I am observing one or more new peaks in my HPLC/LC-MS analysis of a sample containing this compound, especially when the sample has been prepared for some time or left on the autosampler. What could be the cause?

Plausible Cause: The appearance of new peaks is often indicative of compound degradation. For this compound, two primary degradation pathways are likely:

  • Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to form the corresponding carboxylic acid, 4-Fluoro-3-(methylsulfonyl)benzoic acid.[1][2][3] This is a common issue in aqueous mobile phases or if the sample is exposed to trace amounts of acid or base.

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing methylsulfonyl group.[4][5][6] If your reaction mixture or solvent contains nucleophiles (e.g., water, alcohols, amines), the fluorine atom could be displaced. For instance, in the presence of water or hydroxide, this could lead to the formation of Methyl 4-Hydroxy-3-(methylsulfonyl)benzoate.

Recommended Actions:

  • Confirm the Degradation:

    • Prepare a fresh solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) and analyze it immediately to establish a baseline chromatogram.

    • Re-analyze your sample after it has been sitting for a period (e.g., 24 hours) at room temperature and compare the chromatograms. An increase in the area of the new peak(s) over time suggests degradation.

  • Identify the Degradation Product(s):

    • LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the unexpected peak(s).

      • Hydrolysis of the methyl ester would result in a mass decrease of 14 Da (loss of CH₂).

      • Substitution of the fluorine with a hydroxyl group would result in a mass increase of 1 Da (replacement of F with OH).

    • Forced Degradation Study: To confirm the identity of the degradants, intentionally subject a sample to mild acidic, basic, and oxidative conditions. This can help to generate the potential degradation products and confirm their retention times.

  • Prevent Further Degradation:

    • Control pH: If possible, maintain your solutions at a neutral pH. Use buffered mobile phases for HPLC if compatible with your analysis.

    • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.

    • Solvent Choice: For storage, use dry, aprotic solvents. Avoid protic solvents like methanol or water if long-term stability is required.

    • Temperature Control: Keep samples cool, both in storage and on the autosampler, to slow the rate of degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Question: My experimental results are inconsistent, and I suspect the concentration of my this compound solution is not stable. What should I do?

Plausible Cause: Inconsistent results are a common consequence of compound instability. The effective concentration of your active compound may be decreasing over the course of your experiment due to degradation. The rate of this degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of other reactive species in your experimental medium.

Recommended Actions:

  • Implement Strict Storage and Handling Protocols:

    • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A desiccator can help to minimize exposure to moisture.

    • Stock Solutions: Prepare stock solutions in a high-quality, dry, aprotic solvent such as DMSO or acetonitrile. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Working Solutions: Prepare working solutions fresh for each experiment from the stock solution.

  • Evaluate Stability in Your Experimental Medium:

    • Perform a time-course experiment where you incubate this compound in your experimental buffer or medium.

    • Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC to quantify the amount of remaining parent compound.

    • This will help you to determine the stability window for your experiments.

  • Control Experimental Parameters:

    • Ensure that the pH and temperature of your experiments are consistent.

    • Protect your experiments from light if the compound is found to be photolabile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Long-term storage at 2-8°C is recommended. Using a desiccator will help to protect it from moisture, which could lead to hydrolysis of the ester over time.

Q2: What solvents are recommended for preparing stock solutions?

A2: Anhydrous aprotic solvents are recommended for preparing stock solutions for long-term storage. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Avoid using protic solvents like methanol, ethanol, or water for stock solutions, as they can participate in hydrolysis or nucleophilic substitution reactions.

SolventCompatibilityNotes
DMSOExcellent Anhydrous grade recommended. Hygroscopic.
AcetonitrileExcellent Anhydrous grade recommended.
DMFGood Anhydrous grade recommended. Can contain amine impurities.
Methanol/EthanolFair Use only for freshly prepared solutions. Potential for transesterification.
WaterPoor Promotes hydrolysis of the methyl ester.

Q3: Is this compound sensitive to light?

Q4: What are the potential incompatibilities of this compound?

A4: Based on its structure, this compound may be incompatible with:

  • Strong Acids and Bases: These will catalyze the hydrolysis of the methyl ester.

  • Strong Nucleophiles: Amines, thiols, and strong hydroxides can potentially displace the fluorine atom via nucleophilic aromatic substitution.

  • Strong Oxidizing and Reducing Agents: The sulfonyl group is generally stable, but extreme conditions could lead to its transformation.

Q5: What are the likely thermal degradation products?

A5: Aryl sulfones are generally thermally stable.[9][10][11] Significant decomposition is unlikely under typical laboratory conditions (e.g., heating to reflux in common organic solvents). At very high temperatures (>350°C), homolytic cleavage of the C-S bond could occur, leading to the formation of radical species.[12][13]

Visualizations

Troubleshooting Workflow for Compound Instability

Caption: Workflow for troubleshooting stability issues.

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Ester Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) A Methyl 4-Fluoro-3- (methylsulfonyl)benzoate B 4-Fluoro-3-(methylsulfonyl) benzoic Acid A->B + H2O (Acid or Base) C Methyl 4-Fluoro-3- (methylsulfonyl)benzoate D Methyl 4-Hydroxy-3- (methylsulfonyl)benzoate C->D + OH-

Caption: Potential degradation pathways for the compound.

References

  • Yoshida, M., Furuta, N., & Kobayashi, M. (n.d.). CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. Oxford Academic. Retrieved from [Link]

  • CIDNP Studies of the Thermal Decomposition of Arylazo Aryl Sulfones. (n.d.). Retrieved from [Link]

  • Sneddon, H. F. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Retrieved from [Link]

  • DESULFONYLATION REACTIONS. (n.d.). ScienceDirect. Retrieved from [Link]

  • Van der Westhuizen, C., Perez, M. A., & Strydom, C. A. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5756–5764. [Link]

  • Can methyl benzoate be hydrolyzed? (n.d.). Quora. Retrieved from [Link]

  • Barcelo, D. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. Retrieved from [Link]

  • Selva, M., & Gottardo, M. (2004). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 6(4), 205–209. [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Science, 356(6342), 1046–1050. [Link]

  • Botta, C., & Fabbri, P. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1258. [Link]

  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... (n.d.). Filo. Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. Retrieved from [Link]

  • Barbero, F., & Ghibaudi, E. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Omega, 7(30), 26367–26376. [Link]

  • Ahmed, A. S., & Ali, F. M. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules, 26(12), 3614. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Soderberg, T. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

Sources

Navigating Greener Solvents in Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of alternative, greener solvents in reactions involving Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. Our focus is on providing practical, field-proven insights to facilitate the adoption of more sustainable chemical practices without compromising reaction efficiency.

Introduction to Solvent Selection in Modern Synthesis

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and impurity profiles. In the context of pharmaceutical manufacturing, the selection is further constrained by stringent safety, environmental, and regulatory considerations.[1] Traditional dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) have long been the workhorses for Nucleophilic Aromatic Substitution (SNAr) reactions. However, their reprotoxic properties and environmental persistence have necessitated a shift towards safer, more sustainable alternatives.[2]

This guide will explore the use of several promising green solvents as alternatives for reactions with this compound, a key intermediate in the synthesis of various pharmaceutical agents.[3] While direct, published experimental data for this specific substrate in some of these alternative solvents is limited, we will provide protocols for closely related, structurally analogous compounds to serve as a validated starting point for your process development.

Understanding the SNAr Reaction with this compound

The primary reaction of interest for this compound is the Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the methylsulfonyl and methyl ester groups) ortho and para to the fluorine atom, which sufficiently activate the aromatic ring to nucleophilic attack.

A key mechanistic feature of SNAr on fluoroarenes is that the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The subsequent elimination of the fluoride ion to restore aromaticity is a faster step.[4] This is why, paradoxically, the very strong C-F bond does not impede the reaction; in fact, fluorine's high electronegativity enhances the electrophilicity of the reaction site, often leading to higher reaction rates compared to other halogens.[4]

SNAr_Mechanism Substrate Methyl 4-Fluoro-3- (methylsulfonyl)benzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu- (Rate-determining step) Nucleophile Nucleophile (Nu-) Product Substituted Product Meisenheimer->Product - F- (Fast) LeavingGroup Fluoride Ion (F-)

Caption: Generalized mechanism of the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Why should I consider switching from traditional solvents like DMF or DMSO for my SNAr reactions?

A1: While effective, solvents like DMF, NMP, and DMAc are classified as reprotoxic and face increasing regulatory scrutiny.[2] Adopting greener alternatives not only enhances the safety profile of your process but also aligns with corporate sustainability goals and can mitigate future regulatory risks. Furthermore, some green solvents can offer unexpected benefits in terms of reaction rate and ease of work-up.[5]

Q2: What are the most promising "green" alternative solvents for SNAr reactions involving my substrate?

A2: Based on current literature for related fluoroarenes, the following solvents show significant promise:

  • Cyrene™ (Dihydrolevoglucosenone): A bio-derived dipolar aprotic solvent with a similar polarity to NMP.[6] It has shown excellent performance in various SNAr reactions.[6]

  • Polyethylene Glycol (PEG-400): A non-toxic, biodegradable, and inexpensive polymer that can act as an efficient reaction medium for SNAr, often leading to rapid reactions and simple work-ups.[7]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent with a better safety and environmental profile than THF. It is particularly useful for reactions involving organometallics and for facilitating easier work-ups due to its low water miscibility.[8]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent that is stable to a wide range of reaction conditions, including acidic and basic media. It is resistant to peroxide formation, enhancing safety.

Q3: How does the reactivity of this compound compare to other halo-analogs in SNAr reactions?

A3: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I. The high electronegativity of fluorine strongly activates the aromatic ring towards nucleophilic attack, making the initial, rate-determining step faster.[4] Therefore, your substrate is expected to be highly reactive under suitable SNAr conditions.

Q4: I am observing a dark coloration and multiple spots on my TLC when running SNAr reactions with strong bases. What could be the cause?

A4: Intense coloration, often red or deep purple, is characteristic of the formation of the Meisenheimer complex.[9] While this indicates the initial nucleophilic attack is occurring, the formation of multiple byproducts suggests potential issues. This could be due to side reactions of the nucleophile or base with the ester functionality of your substrate, or decomposition of the starting material or product under harsh conditions. Consider lowering the reaction temperature, using a milder base, or reducing the reaction time.[9]

Troubleshooting Guide for Alternative Solvents

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion in Cyrene™ 1. Base Instability: Cyrene™ can be unstable in the presence of strong bases, leading to degradation and side reactions.[8][10] 2. Insufficient Temperature: While a good solvent, it may require heating to achieve rates comparable to traditional solvents.1. Use milder bases like K₂CO₃ or Et₃N instead of strong bases like NaH or KOtBu.[10] If a strong base is necessary, consider adding it at a lower temperature. 2. Screen a range of temperatures, for example, from 80 °C to 120 °C.
Difficult Product Isolation from PEG-400 1. High Boiling Point: PEG-400 is non-volatile, making its removal by evaporation impractical. 2. Product Solubility in Aqueous Phase: The product might have some solubility in water, leading to losses during aqueous work-up.1. After reaction completion, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or toluene. Multiple extractions may be necessary.[7] 2. If the product is sufficiently non-polar, it may precipitate upon addition of water, allowing for isolation by filtration.
Slow Reaction Rate in 2-MeTHF or CPME 1. Lower Polarity: These ethereal solvents are less polar than traditional dipolar aprotic solvents, which can slow down SNAr reactions. 2. Poor Solubility of Reagents: Inorganic bases may have poor solubility in these solvents.1. Increase the reaction temperature. 2. Consider using a phase-transfer catalyst to improve the solubility and reactivity of the base. 3. A small amount of a co-solvent like DMSO can sometimes be added to increase the reaction rate, though this partially negates the "green" aspect.[8]
Formation of Byproducts 1. Reaction with Solvent: Some alcohols, if used as solvents, can act as nucleophiles.[8] 2. Over-reaction: Highly activated substrates can undergo further reactions if the conditions are too harsh or the reaction time is too long.1. Ensure the chosen solvent is inert under the reaction conditions. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Comparative Data of Solvents for SNAr Reactions

The following table provides a comparison of key properties of alternative solvents against traditional ones. Note that specific performance metrics like yield and reaction time are highly dependent on the specific nucleophile and reaction conditions.

Solvent Boiling Point (°C) Key Advantages Potential Disadvantages Safety/Environmental Notes
DMF 153High polarity, well-establishedReprotoxic, high boiling pointFaces increasing regulatory restrictions.[2]
DMSO 189High polarity, dissolves many saltsHigh boiling point, can decompose exothermicallyCan have safety issues with certain reagents at high temperatures.[2]
Cyrene™ 227Bio-derived, low toxicity, high polarity[6]Base instability, high viscosity[8][10]Considered a green alternative to DMF and NMP.[11]
PEG-400 >250Non-toxic, biodegradable, inexpensive[7]High viscosity, difficult to remove[7]Generally regarded as safe (GRAS).
2-MeTHF 80Bio-derived, low water miscibility, easy work-up[8]Lower polarity than DMF/DMSOGreener alternative to THF.[8]
CPME 106Stable to acids/bases, resists peroxide formationLower polarity than DMF/DMSOGood safety profile, hydrophobic.

Experimental Protocols for SNAr Reactions in Alternative Solvents

Disclaimer: The following protocols are for substrates analogous to this compound. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific application.

Protocol 1: SNAr with an Amine Nucleophile in PEG-400 (Adapted from literature)[8]

This protocol is based on the reaction of a chloro-heterocycle with an amine, which is mechanistically similar to the reaction of your fluoroarene.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

    • Polyethylene glycol 400 (PEG-400)

    • Deionized water

    • Ethyl acetate or other suitable extraction solvent

  • Procedure:

    • To a round-bottom flask, add this compound and PEG-400 (to make a stirrable slurry, e.g., 0.5 M concentration).

    • Add the amine nucleophile to the mixture.

    • Heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times are often short in PEG-400 (can be from 5 minutes to a few hours).[7]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water to the flask. The product may precipitate out. If so, collect by vacuum filtration.

    • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of PEG-400).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization as needed.

Protocol_Workflow A Combine Substrate, Nucleophile, and Solvent in Flask B Heat and Stir A->B C Monitor by TLC/LC-MS B->C D Cool and Quench with Water C->D Reaction Complete E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography or Recrystallization F->G

Caption: A generalized workflow for SNAr reactions.

Protocol 2: SNAr with an Amine Nucleophile in Cyrene™ (Adapted from literature)[7]

This protocol is based on general fluorination reactions and considers the base sensitivity of Cyrene™.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

    • Cyrene™

    • Deionized water

    • Toluene or other suitable extraction solvent

  • Procedure:

    • In a round-bottom flask, combine this compound, the amine nucleophile, and the mild base (K₂CO₃ or Et₃N).

    • Add Cyrene™ to the flask (e.g., to a concentration of 0.5 M).

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with water and toluene.

    • Transfer to a separatory funnel, separate the layers. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine to remove residual Cyrene™, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product as necessary.

References

  • Benchchem. (n.d.). High-Boiling Point Solvents for Nucleophilic Aromatic Substitution: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile.
  • Amofor. (2023, December 21).
  • Truzzi, E., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. International Journal of Molecular Sciences, 23(24), 15960. [Link]

  • ResearchGate. (n.d.). Yield (GC) comparison of reactions (Table 4) in Cyrene™/ 2-MeTHF (red curve) and DMF (blue curve) at various points of the reaction time.
  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1103. [Link]

  • Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98%.
  • University of Exeter. (2023, May 26). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation.
  • Farmer, T. J., et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 12, 1984–1993. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Dagousset, G., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 689. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction.
  • Skonieczny, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3293. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile.
  • PubMed. (n.d.). Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation.
  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • ResearchGate. (n.d.). Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4′-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation.
  • Circa Group. (n.d.). CYRENE: A GREENER SOLVENT ALTERNATIVE TO DMF AND NMP.
  • ChemicalBook. (2025, July 4). Methyl 4-fluoro-3-nitrobenzoate.
  • Reddit. (2023, December 23). SNAr troubleshooting.
  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.
  • ResearchGate. (n.d.). (PDF) PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions.
  • ResearchGate. (n.d.). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents | Request PDF.
  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1103. [Link]

  • ResearchGate. (n.d.). Base-dependent selectivity of an SNAr reaction | Request PDF.
  • ResearchGate. (n.d.). (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Pyrimidin-2-yl Phosphates Using Amines and Thiols as Nucleophiles Mediated by PEG-400 as an Environmentally Friendly Solvent.
  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile.
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid.
  • Semantic Scholar. (n.d.). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents.

Sources

Technical Support Center: Byproduct Identification in Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding byproduct formation in common reactions involving this versatile intermediate. As a key building block in pharmaceutical synthesis, understanding and controlling its reactivity is paramount to ensuring the purity and efficacy of your target molecules.[1]

This document will delve into the causality behind common experimental issues, offering scientifically grounded explanations and practical solutions for byproduct identification and mitigation.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common questions and issues encountered during reactions with this compound.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound to displace the fluoride with an amine. I'm observing multiple spots on my TLC plate besides my desired product. What are the likely byproducts?

Answer:

In SNAr reactions with amine nucleophiles, several byproducts can arise due to the reactivity of the starting material and the reaction conditions. The primary expected byproducts are:

  • Di-substituted Product: If a di-functional amine is used or if the mono-substituted product can react further, you may observe the formation of a di-substituted species.

  • Hydrolysis Product: The presence of any moisture in your reaction can lead to the hydrolysis of the methyl ester, forming 4-Amino-3-(methylsulfonyl)benzoic acid. This is particularly prevalent if the reaction is run at elevated temperatures or for extended periods.

  • Over-alkylation/Arylation of the Amine: If the amine nucleophile is not sufficiently hindered, it can be susceptible to further reaction with the starting material, leading to tertiary amines or even quaternary ammonium salts.[2]

  • Side reactions involving the solvent: In solvents like DMSO, especially in the presence of a strong base, side reactions can occur.[2][3]

Troubleshooting and Mitigation Strategies:

Problem Potential Cause Recommended Solution
Multiple Products on TLC Incomplete reaction, presence of byproducts.Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Use anhydrous solvents and reagents to minimize hydrolysis.
Low Yield of Desired Product Sub-optimal reaction conditions, competing side reactions.Optimize the reaction temperature; SNAr reactions are often temperature-sensitive. Consider using a non-nucleophilic base to scavenge the HF generated.
Formation of Polar Impurities Hydrolysis of the methyl ester.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Complex Mixture of Products Over-reactivity or degradation.If using a strong base, consider a milder base (e.g., K₂CO₃ instead of NaH). Lowering the reaction temperature can also improve selectivity.

Visualizing the SNAr Reaction and Potential Byproducts:

SNAr_Byproducts SM Methyl 4-Fluoro-3- (methylsulfonyl)benzoate Product Desired S_NAr Product SM->Product  S_NAr Hydrolysis Hydrolysis Product (Carboxylic Acid) SM->Hydrolysis  H₂O Solvent_Side_Reaction Solvent-Related Byproduct SM->Solvent_Side_Reaction  Solvent/Base Nuc Amine Nucleophile Nuc->Product Overalkylation Over-alkylation Byproduct Product->Overalkylation  Excess SM

Caption: Potential reaction pathways in SNAr of this compound.

FAQ 2: Ester Hydrolysis

Question: I am attempting to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using NaOH. The reaction is sluggish, and I'm concerned about other potential reactions. What should I be aware of?

Answer:

Ester hydrolysis of this compound, while seemingly straightforward, can present challenges and potential side reactions.

  • Incomplete Hydrolysis: The electron-withdrawing nature of the sulfonyl and fluoro groups can influence the reactivity of the ester. The reaction may require elevated temperatures or longer reaction times for complete conversion.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluoride: Under basic conditions, especially at higher temperatures, the fluoride can be displaced by hydroxide, leading to the formation of Methyl 4-Hydroxy-3-(methylsulfonyl)benzoate or the fully hydrolyzed 4-Hydroxy-3-(methylsulfonyl)benzoic acid.

  • Decarboxylation: While less common for benzoic acids unless under harsh conditions, prolonged heating of the resulting carboxylic acid salt could potentially lead to some degree of decarboxylation.

Troubleshooting and Mitigation Strategies:

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficiently forcing conditions.Increase the reaction temperature cautiously while monitoring for byproduct formation. Increase the concentration of the base or use a co-solvent like methanol or THF to improve solubility.[4]
Formation of Phenolic Byproduct SNAr with hydroxide.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Consider enzymatic hydrolysis for a more selective transformation.
Product Degradation Harsh reaction conditions.After the reaction is complete, neutralize the reaction mixture promptly at a low temperature to prevent degradation of the product.

Visualizing the Hydrolysis and Potential Side Reactions:

Hydrolysis_Byproducts SM Methyl 4-Fluoro-3- (methylsulfonyl)benzoate Product Desired Carboxylic Acid SM->Product  Ester Hydrolysis SNAr_Hydroxide Phenolic Byproduct (S_NAr with OH-) SM->SNAr_Hydroxide  High Temp. Starting_Material Unreacted Starting Material SM->Starting_Material  Incomplete Reaction Base Base (e.g., NaOH) Base->Product

Caption: Key transformations during the hydrolysis of this compound.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed guides for identifying and resolving specific byproduct-related issues.

Guide 1: Identification of Regioisomeric Byproducts in SNAr Reactions

Scenario: An SNAr reaction with a substituted amine was expected to yield a single product, but HPLC and NMR analysis suggest the presence of a minor isomer.

Causality:

While the fluorine at the 4-position is highly activated for SNAr, under certain conditions, particularly with highly reactive nucleophiles or at elevated temperatures, there is a possibility of substitution at other positions if any isomeric starting materials are present. It is also crucial to confirm the structure of the starting material, as isomers can be difficult to separate.

Experimental Protocol for Isomer Identification:

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm that the isomeric byproduct has the same molecular formula as the desired product.

  • 1H NMR Spectroscopy:

    • Carefully analyze the aromatic region. The coupling patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern.[5][6]

    • For the expected product, you should observe a specific set of splitting patterns for the three aromatic protons. An isomer will exhibit a different set of couplings.

  • 13C NMR Spectroscopy:

    • The chemical shifts of the aromatic carbons, particularly the carbon bearing the newly introduced substituent and the carbons adjacent to it, will differ significantly between isomers.[5]

  • 2D NMR Spectroscopy (COSY and HSQC/HMBC):

    • COSY (Correlation Spectroscopy): Will help establish the connectivity between adjacent protons in the aromatic ring, confirming the substitution pattern.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for confirming the position of substituents by observing correlations from the protons of the new substituent to the carbons of the aromatic ring.

Data Interpretation:

Technique Expected Observation for Desired Product Observation Suggesting Isomeric Byproduct
1H NMR A specific set of doublets and doublet of doublets in the aromatic region with predictable coupling constants.[7]Different coupling constants and chemical shifts in the aromatic region.
13C NMR A predictable set of signals for the aromatic carbons based on the substitution pattern.Different chemical shifts for the aromatic carbons, especially the ipso-carbon.[5]
HMBC Clear correlation from the N-H or alpha-protons of the amine to the expected ipso-carbon (C4).Correlation to a different carbon on the aromatic ring.
Guide 2: Investigating Side Reactions of the Sulfonyl Group

Scenario: During a reaction under strongly basic or reductive conditions, unexpected byproducts are observed that do not correspond to SNAr or hydrolysis products.

Causality:

The methylsulfonyl group is generally robust, but under certain conditions, it can undergo side reactions:

  • Reductive Cleavage: Strong reducing agents can potentially cleave the C-S bond, leading to desulfonylation. This is more common with aryl sulfones under specific catalytic conditions.[8]

  • Truce-Smiles Rearrangement: Under strongly basic conditions, a rearrangement involving the migration of the sulfonyl group can occur, although this is more prevalent in systems with specific substitution patterns that facilitate intramolecular attack.[8]

Experimental Protocol for Identification:

  • LC-MS Analysis:

    • Monitor the reaction mixture for masses corresponding to the desulfonylated product (loss of SO₂CH₃).

    • Look for isomers of the starting material or product, which might indicate a rearrangement.

  • 1H and 13C NMR of Isolated Byproduct:

    • The absence of the characteristic singlet for the methylsulfonyl group in the 1H NMR spectrum (typically around 3.0-3.5 ppm) and the corresponding carbon signal in the 13C NMR spectrum would strongly suggest desulfonylation.

    • Significant changes in the aromatic region's chemical shifts and coupling patterns would be indicative of a rearrangement.

Mitigation Strategies:

  • If reductive cleavage is an issue, consider alternative, milder reducing agents.

  • For base-mediated reactions, use the minimum required amount of a weaker base at the lowest effective temperature to disfavor rearrangement pathways.

Part 3: Analytical Methodologies

A robust analytical strategy is crucial for the successful identification and quantification of byproducts.

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for analyzing reactions of this compound.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Hold at high organic for 5 minutes to elute any non-polar impurities.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and expected products have good absorbance (e.g., 254 nm or 280 nm). A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify optimal detection wavelengths for different components.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

Method Validation:

For quantitative analysis, the method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.[9]

Protocol 2: Sample Preparation for GC-MS Analysis of Volatile Byproducts

For identifying non-polar or volatile byproducts, GC-MS is a powerful tool.

  • Sample Quenching and Extraction:

    • Quench a small aliquot of the reaction mixture in water.

    • Extract with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.

  • Derivatization (if necessary):

    • For polar byproducts containing -OH or -NH groups that are not volatile enough for GC, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can increase their volatility.

  • GC-MS Parameters (General):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected byproducts (e.g., m/z 40-500).

Data Analysis:

The fragmentation patterns observed in the mass spectra can be compared to spectral libraries (e.g., NIST) to identify known compounds or can be interpreted to elucidate the structures of unknown byproducts.

Part 4: Visualization of Key Concepts

Workflow for Byproduct Identification

Byproduct_Identification_Workflow A Unexpected Result in Reaction (e.g., low yield, multiple spots on TLC) B Analyze Reaction Mixture by HPLC-UV/MS A->B C Identify Masses of Unknowns B->C D Isolate Byproduct (Prep-HPLC or Column Chromatography) C->D E Structural Elucidation D->E F NMR (1H, 13C, 2D) E->F G High-Resolution Mass Spectrometry (HRMS) E->G H Propose Byproduct Structure F->H G->H I Modify Reaction Conditions to Mitigate Byproduct H->I

Caption: A systematic workflow for the identification and mitigation of reaction byproducts.

References

  • N.A. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.
  • Zhang, W., et al. (2021). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 26(17), 5208. Available at: [Link]

  • Madaj, E. J. (1984). THE REDUCTIVE CLEAVAGE OF ALKYL PHENYL SULFONES... Purdue University e-Pubs. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Hewitt, S. A., et al. (2000). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 869(1-2), 159-173. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for.... Available at: [Link]

  • Kansal, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]

  • Majek, M., et al. (2019). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 10(4), 1084-1088. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-531. Available at: [Link]

  • Shavnya, A., et al. (2022). A reagent to access methyl sulfones. Communications Chemistry, 5(1), 1-9. Available at: [Link]

  • Van den Bosch, S., et al. (2021). Advancements and Perspectives toward Lignin Valorization via O‐Demethylation. ChemSusChem, 14(19), 4099-4117. Available at: [Link]

  • Görög, S. (2005). Mass spectrometry in impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 931-937. Available at: [Link]

  • Neuvonen, K., et al. (2001). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Magnetic Resonance in Chemistry, 39(8), 431-436. Available at: [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Available at: [Link]

  • Um, I.-H., et al. (2007). SNAr Reactions of Amines in Aprotic Solvents. International Journal of Molecular Sciences, 8(9), 896-909. Available at: [Link]

  • Google Patents. (n.d.). Method for determining sulfonate genotoxic impurity by using HPLC.
  • Gentry, E. C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17046-17052. Available at: [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. Available at: [Link]

  • Kihara, N., et al. (2019). General synthesis of Alkyl 4-fluoro-3-nitro benzoate. Tetrahedron Letters, 60(38), 151019. Available at: [Link]

  • N.A. (n.d.). Preparation of Methyl Benzoate. University of Missouri-St. Louis. Available at: [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available at: [Link]

  • Li, J., et al. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1669. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to understand its stability profile. As there is limited publicly available data on the specific degradation pathways of this molecule, this document serves as an expert-led guide to predicting, investigating, and troubleshooting its degradation. We will proceed from foundational chemical principles, applying knowledge from analogous structures to build a robust experimental framework.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and analysis of this compound.

Q1: What are the most likely degradation pathways for this compound under typical laboratory and storage conditions?

A1: Based on the functional groups present in the molecule—a methyl ester, an aryl sulfone, and a carbon-fluorine bond—we can predict several potential degradation pathways. The most probable pathway under common conditions is hydrolysis of the methyl ester.

  • Ester Hydrolysis: The methyl benzoate moiety is the most susceptible functional group. It can undergo hydrolysis when exposed to acidic, basic, or even neutral aqueous conditions, especially at elevated temperatures. This reaction would cleave the ester bond to yield 4-Fluoro-3-(methylsulfonyl)benzoic acid and methanol. This is a common degradation route for many pharmaceutical esters.

  • Aryl Sulfone Stability: The methylsulfonyl group attached to the aromatic ring is generally robust and chemically stable. While hydrolysis of sulfones can occur, it typically requires more forcing conditions than ester hydrolysis[1][2][3]. Therefore, degradation involving this group is less likely under standard storage or physiological conditions.

  • C-F Bond Stability: The carbon-fluorine bond on the aromatic ring is exceptionally strong and resistant to cleavage. Photodegradation studies on related fluorinated benzoic acid derivatives show that defluorination is often negligible compared to other degradation processes[4]. Anaerobic degradation of some fluorobenzoates has been observed, but it is highly dependent on specific microbial strains and conditions[5][6].

Therefore, any initial investigation into the degradation of this compound should prioritize the detection of its carboxylic acid hydrolytic product.

Q2: My compound is showing a new impurity peak in the HPLC after a few weeks of storage in solution. What is the likely cause and how can I mitigate it?

A2: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) is a classic sign of ester hydrolysis.

Troubleshooting Steps:

  • Likely Cause: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the compound was stored in a protic solvent (like methanol or water/acetonitrile mixtures) or exposed to ambient moisture. Safety Data Sheets often recommend storing the compound in a dry, cool, and well-ventilated place in a tightly closed container to minimize contact with moisture[7].

  • Immediate Mitigation:

    • Solvent Choice: If possible, prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C.

    • pH Control: If working in aqueous buffers, ensure the pH is near neutral (6-7.5). Avoid highly acidic or basic conditions, which will catalyze hydrolysis.

    • Moisture Prevention: Use desiccants during storage of the solid material and handle it in a low-humidity environment.

Workflow for Degradant Identification

Caption: Workflow for identifying an unknown degradation product.

Q3: How should I design a forced degradation (stress testing) study for this molecule to satisfy regulatory requirements?

A3: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The study involves subjecting the compound to conditions more severe than accelerated storage. Based on the structure, the following conditions are recommended:

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24-72 hours at 60-80°CEster Hydrolysis
Basic Hydrolysis 0.1 M NaOH4-24 hours at Room Temp or 40°CEster Hydrolysis (typically faster than acidic)
Oxidative Stress 3-30% H₂O₂24 hours at Room TemperatureOxidation of the sulfone group (unlikely), aromatic ring hydroxylation
Photolytic Stress ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)VariablePhotodegradation, potential for C-F bond cleavage (unlikely)[4] or ring cleavage.
Thermal Stress 80-100°C (Solid State)48-96 hoursThermally induced degradation

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted if degradation is too rapid or too slow.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 50% ACN with 0.1 M HCl.

    • Incubate the sample at 80°C. Withdraw aliquots at 0, 8, 24, and 48 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate at 40°C. Withdraw aliquots at 0, 2, 4, and 8 hours.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the sample at room temperature, protected from light.

    • Withdraw aliquots at 0, 8, and 24 hours for analysis.

  • Photostability:

    • Expose both the solid compound and a 0.5 mg/mL solution (in 50:50 ACN:Water) to light as per ICH Q1B guidelines.

    • Wrap a control sample in aluminum foil and store it under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its potential degradation products and provide preliminary identification.

Instrumentation:

  • HPLC with a UV/PDA detector and a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm or PDA scan from 200-400 nm

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes.

Validation: This method should be validated for specificity by demonstrating that all degradation products generated in the forced degradation study are resolved from the parent peak and from each other.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on chemical principles.

G Parent This compound Acid 4-Fluoro-3-(methylsulfonyl)benzoic Acid Parent->Acid Hydrolysis (Acid/Base/Enzymatic) Methanol Methanol Parent->Methanol Oxidized Oxidized Products (e.g., Ring Hydroxylation) Parent->Oxidized Oxidation (H₂O₂) Photoproducts Photolytic Products (e.g., Ring Cleavage) Parent->Photoproducts Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for this compound.

References

  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. (2007). ResearchGate. Available at: [Link]

  • Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society. Available at: [Link]

  • Kim, D., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. Available at: [Link]

  • Kim, D., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. Available at: [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts. Available at: [Link]

  • Deng, S., & Tabatabai, M. A. (2015). Enzymatic Hydrolysis of an Organic Sulfur Compound. Scientific Research Publishing. Available at: [Link]

  • Analytical Methods. Japan Environment and Children's Study. Available at: [Link]

  • Bunton, C. A., & Frei, Y. F. (1951). The hydrolysis of aryl sulphonates. Part I. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. Rutgers University. Available at: [Link]

  • Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. Available at: [Link]

  • Roberts, D. J., et al. (1993). Use of Fluorinated Compounds To Detect Aromatic Metabolites from m-Cresol in a Methogenic Consortium: Evidence for a Demethylation Reaction. Applied and Environmental Microbiology. Available at: [Link]

  • Kuitunen, M., et al. (2022). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas. Journal of Analytical Science and Technology. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and Related Aryl Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for managing chemical reactions involving Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this and structurally similar reagents. The primary focus is to provide a robust framework for anticipating, controlling, and safely managing potentially exothermic reactions.

It is critical to note that publicly available Safety Data Sheets (SDS) for this compound currently lack specific data on reactivity, thermal stability, and hazardous reactions[1]. Consequently, this guide is built upon established principles of chemical process safety, reaction calorimetry, and best practices derived from analogous chemical structures, such as aryl sulfonyl chlorides and other activated aromatic systems.[2][3] The core principle of this guide is that a proactive and data-driven approach to safety is non-negotiable.

Part 1: Foundational Safety & Hazard Assessment (FAQs)

This section addresses the initial questions any researcher should have before incorporating this reagent into a new synthetic route.

Q1: What are the inherent thermal hazards associated with this compound?

A1: The Safety Data Sheet (SDS) for this specific compound indicates that data on reactivity, chemical stability, and the possibility of hazardous reactions is not available[1]. This absence of data elevates the risk profile. Therefore, every new reaction must be treated as potentially hazardous until proven otherwise through rigorous analysis. The responsibility for a thorough risk assessment lies entirely with the researcher.

Q2: Which structural features of this molecule are most likely to contribute to an exothermic event?

A2: The potential for exothermic behavior stems from the combination of functional groups on the aromatic ring:

  • Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group. It strongly activates the aromatic ring towards nucleophilic attack.

  • Fluoro Group (-F): Positioned ortho to the sulfonyl group, the fluorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • The Combination: The synergy between a strong electron-withdrawing group and a good leaving group makes the C-F bond susceptible to cleavage by nucleophiles (e.g., amines, alkoxides, thiols). SNAr reactions are frequently and often significantly exothermic. Any reaction plan involving the displacement of the fluorine atom must be considered a potential thermal hazard.

Q3: What is the mandatory first step before attempting a preparative scale reaction?

A3: Before any scale-up, a Reaction Calorimetry screening on a milligram-to-gram scale is the essential first step. This analysis provides quantitative data on the heat of reaction (ΔHrxn) and the Maximum Temperature of the Synthesis Reaction (MTSR), which are critical for safe process design.[4][5] Skipping this step means proceeding without understanding the potential energy release, a scenario that is unacceptable in modern process development.

Part 2: Proactive Exotherm Management & Control Strategies

This section provides actionable guides for controlling and mitigating thermal risks.

Q4: How can I quantitatively predict and measure the exotherm of my planned reaction?

A4: Prediction without measurement is insufficient. Reaction calorimetry is the industry standard for generating actionable thermal data.

Troubleshooting Guide: Reaction Calorimetry (RC) Assessment
  • Principle: Reaction calorimeters measure the rate of heat evolution from a chemical reaction in real-time. This allows for the calculation of the total heat of reaction and helps determine the cooling capacity required to maintain a safe temperature.[6] This data is fundamental to bridging the gap between small-scale synthesis and larger, jacketed lab reactors.[7]

  • Experimental Protocol: Small-Scale Calorimetric Analysis

    • Setup: Utilize a reaction calorimeter (e.g., RC1, EasyMax, or similar) equipped with a temperature probe, stirrer, and automated reagent dosing pump.

    • Calibration: Perform a calibration of the calorimeter system to determine its heat capacity (Cp).[5]

    • Charge Initial Reagents: Charge the reactor with this compound and the chosen solvent.

    • Establish Thermal Baseline: Stir the mixture at the desired reaction temperature until a stable thermal baseline is achieved.

    • Controlled Dosing: Add the nucleophilic reagent via the automated pump at a slow, controlled rate. The system will record the heat flow (in Watts) required to maintain a constant temperature (isothermal mode).

    • Data Analysis: Integrate the heat flow curve over time to determine the total energy released. Normalize this value by the moles of limiting reagent to calculate the enthalpy of reaction (ΔHrxn in kJ/mol).

  • Data Interpretation: Thermal Risk Levels

Enthalpy of Reaction (ΔHrxn)Adiabatic Temp. Rise (ΔTad)Thermal RiskRequired Actions
-20 to -80 kJ/mol5-20 °CLow Standard cooling and monitoring are likely sufficient.
-80 to -200 kJ/mol20-60 °CMedium Requires careful control of dosing rate, robust cooling, and a documented quenching plan.
> -200 kJ/mol> 60 °CHigh / Unacceptable The process is inherently unsafe for standard batch processing. Redesign is mandatory (e.g., use flow chemistry).
  • Diagram: Calorimetry Assessment Workflow

    Assess Assess Reaction Plan Calorimetry Perform Reaction Calorimetry (Small Scale) Assess->Calorimetry Mandatory Step Analyze Analyze Data (ΔHrxn, MTSR) Calorimetry->Analyze Decide Decision Point: Proceed, Modify, or Stop? Analyze->Decide Proceed Safe Scale-Up (Batch or Flow) Decide->Proceed Risk Acceptable Modify Modify Process (e.g., Dilute, Lower Temp) Decide->Modify Risk Unacceptable Modify->Calorimetry Re-evaluate

    Caption: Workflow for mandatory thermal hazard assessment before scale-up.

Q5: For a batch reaction, what are the primary methods for controlling heat generation?

A5: Effective thermal control in a batch reactor relies on three pillars: controlling the reaction rate, managing thermal mass, and efficient heat removal.

Troubleshooting Guide: Batch Reactor Thermal Control
  • Control Reagent Addition (Semi-Batch Operation): The rate of heat generation is directly proportional to the reaction rate. By adding one reagent slowly (dropwise or via syringe pump) to the other, you control the instantaneous concentration of the limiting reagent, thereby throttling the reaction and heat output.[7] This is the most common and effective control method.

  • Utilize Co-solvents and Diluents: Increasing the total volume of the reaction with an inert solvent increases the thermal mass of the system.[2][8] This means more energy is required to raise the temperature of the reaction mixture by one degree, providing a larger buffer against temperature spikes.

  • Ensure Efficient Heat Removal:

    • Agitation: Good mixing is crucial. Poor mixing can create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[2]

    • Cooling System: The cooling system must have sufficient capacity to remove the heat generated by the reaction plus any heat input from the stirrer.

    • Vessel Choice: A higher surface-area-to-volume ratio improves heat transfer. This is why thermal runaway becomes a greater risk upon scale-up, as the volume increases cubically while the surface area increases squarely.[7]

Q6: Is continuous flow chemistry a safer alternative for highly exothermic reactions?

A6: Absolutely. For reactions identified as high-risk, transitioning from batch to continuous flow is a superior engineering control.

Technical Insight: Continuous Flow Chemistry
  • Principle: Flow reactors, often microreactors, have an exceptionally high surface-area-to-volume ratio.[4][9] This allows for near-instantaneous heat removal, preventing the accumulation of thermal energy that leads to runaways. The small internal volume (hold-up) means that even in a worst-case scenario, the amount of reacting material is minimal.

  • Benefits:

    • Superior Temperature Control: Exotherms are easily managed, allowing reactions to be run safely at higher temperatures and concentrations.[9]

    • Inherent Safety: The small volume of reacting material at any given moment drastically reduces the potential severity of a thermal event.

    • Rapid Optimization: Reaction conditions can be screened and optimized much faster than in batch.

  • Diagram: Batch vs. Flow Reactor Safety Profile

    cluster_batch Batch Reactor cluster_flow Flow Reactor Batch_Reagents All Reagents Added (Large Volume) Batch_Exotherm Heat Accumulates (Low Surface Area/Volume) Batch_Reagents->Batch_Exotherm Batch_Risk High Runaway Potential Batch_Exotherm->Batch_Risk Flow_Reagents Reagents Continuously Mixed (Micro Volume) Flow_Exotherm Heat Immediately Removed (High Surface Area/Volume) Flow_Reagents->Flow_Exotherm Flow_Risk Minimal Runaway Potential Flow_Exotherm->Flow_Risk

    Caption: Comparison of thermal risk profiles in batch versus flow reactors.

Part 3: Emergency Procedures & Quenching Protocols

Even with proactive controls, a plan for managing deviations is essential.

Q7: What is the immediate response to an unexpected temperature rise (thermal runaway)?

A7: A rapid, multi-step response is required. The primary goal is to stop the reaction from generating more heat and to remove the energy already present.

Troubleshooting Guide: Emergency Runaway Response
  • Diagram: Runaway Reaction Decision Tree

    Start Temperature Alarm Triggered (> Set Point) Step1 STOP All Reagent Addition IMMEDIATELY Start->Step1 Step2 Maximize Cooling (Crash Cool Bath) Step1->Step2 Check1 Is Temperature Decreasing? Step2->Check1 Step3 Prepare Emergency Quench (Add Cold Inert Solvent) Check1->Step3 No Safe Situation Controlled Investigate Cause Check1->Safe Yes Check2 Is Reaction Under Control? Step3->Check2 Check2->Safe Yes Evacuate EVACUATE Alert Safety Personnel Check2->Evacuate No

    Caption: Immediate action decision tree for a thermal runaway event.

Q8: How should a reaction containing residual reactive species be safely quenched?

A8: The quenching process itself can be exothermic and must be performed with care. The principle is to slowly transfer the reactive mixture into a large volume of a suitable, cold quenching agent with vigorous stirring. Never add the quenching agent to the reaction vessel.

Protocol: General Quenching Procedure
  • Prepare the Quench Vessel: In a separate flask, large enough to contain at least 5-10 times the volume of your reaction mixture, place the chosen quenching solution (see table below).

  • Cool the Quench: Cool the quench vessel in an ice/water bath to 0-5 °C.

  • Slow Transfer: Using a cannula or dropping funnel, slowly add the reaction mixture dropwise into the cold, vigorously stirred quenching solution.

  • Monitor Temperature: Monitor the temperature of the quenching vessel throughout the addition. If the temperature rises significantly, pause the addition until it cools.

  • Complete Neutralization: Once the addition is complete, allow the mixture to stir in the cold bath for at least 30 minutes to ensure all reactive species are consumed before proceeding with the workup.[2]

  • Quenching Agent Selection Table

Situation / Reactive SpeciesRecommended Quenching AgentRationale & Cautions
General Purpose / Neutral pHCold Water or IceEffective for many reactions. The addition of the reaction mixture itself can be exothermic.[10]
Residual Acidic ReagentsSaturated NaHCO₃ solutionNeutralizes acids. Caution: Vigorous CO₂ off-gassing can occur. Ensure adequate ventilation.[11]
Residual Basic ReagentsDilute HCl or NH₄Cl solutionNeutralizes bases. The neutralization itself is exothermic.
Unreacted OrganometallicsIsopropanol, then WaterIsopropanol is less reactive than water, providing a more controlled initial quench.[12]
Unreacted Acid ChloridesWater or Dilute BaseHydrolyzes the acid chloride. Must be done cautiously to control HCl gas evolution.[12]

References

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Preparation of 2-(4-Chlorophenyl)-N-methylacetamide. Organic Syntheses. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

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  • Reportsheet#4 Calorimetry Chem1103l. Scribd. [Link]

  • Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. National Institutes of Health (NIH). [Link]

  • CALORIMETRY – EXPERIMENT B. University of Missouri–St. Louis. [Link]

  • Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. National Institute of Standards and Technology (NIST). [Link]

  • Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. MySkinRecipes. [Link]

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Purity Issues for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate (CAS No. 160819-39-6). This document is designed for researchers, scientists, and drug development professionals who utilize this critical building block. The chemical integrity of this starting material is paramount for the successful synthesis of downstream targets, particularly in the pharmaceutical and agrochemical industries. This guide provides in-depth troubleshooting for common purity issues, detailed analytical and purification protocols, and answers to frequently asked questions to ensure the quality and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries regarding the quality and handling of this compound.

Q1: What are the most common impurities found in this material and where do they come from?

A1: Impurities typically arise from the synthetic route. The most common synthesis involves the oxidation of a thioether precursor followed by esterification. Therefore, impurities are often process-related. The primary culprits are summarized in the table below.

Table 1: Common Impurities in this compound

Impurity NameStructureLikely OriginPrimary Identification Method
4-Fluoro-3-(methylsulfonyl)benzoic AcidCarboxylic AcidIncomplete esterification or hydrolysis of the final product.HPLC (acidic peak), solubility in aqueous base.
Methyl 4-Fluoro-3-(methylsulfinyl)benzoateSulfoxideIncomplete oxidation of the thioether precursor.LC-MS (identifying M-16 peak relative to product).
Positional Isomers (e.g., Methyl 3-Fluoro-4-(methylsulfonyl)benzoate)IsomerLack of regioselectivity during the initial aromatic substitution steps.High-resolution HPLC, ¹H and ¹⁹F NMR.
Residual Solvents (e.g., Toluene, Methanol)N/ACarryover from reaction and purification steps.GC-HS (Gas Chromatography-Headspace).

Q2: My HPLC analysis shows a significant secondary peak. How do I start identifying it?

A2: A systematic approach is crucial. First, determine if the impurity is more or less polar than the main compound based on its retention time in reversed-phase HPLC. An earlier eluting peak is typically more polar. The logical next step is to use mass spectrometry. An LC-MS analysis will provide the molecular weight of the impurity, which is often sufficient to identify it as a common process-related impurity like the corresponding carboxylic acid or sulfoxide.

Q3: What are the ideal storage conditions to prevent degradation of this compound?

A3: To maintain long-term purity, the material should be stored in a cool, dry place, away from direct sunlight and moisture. The primary degradation pathway is the hydrolysis of the methyl ester back to the carboxylic acid. According to supplier recommendations for similar benzoate esters, storage in a tightly sealed container at room temperature is generally sufficient.[1] For long-term storage or if the initial material has any residual acidic or basic catalysts, storing at 2-8°C is recommended to minimize hydrolysis.[2]

Q4: My material has a lower-than-expected melting point and appears slightly off-white. What does this indicate?

A4: A depressed and broad melting point is a classic indicator of impurity. The off-white color suggests the presence of residual colored by-products, possibly from side reactions during synthesis.[3] These impurities disrupt the crystal lattice of the pure compound, leading to a lower melting point. This warrants a full purity analysis via HPLC and, if necessary, purification by recrystallization or column chromatography.

Section 2: In-Depth Troubleshooting Guide

This section provides a causal analysis and step-by-step solutions for specific purity problems.

Problem: Presence of Unreacted Starting Material (4-Fluoro-3-(methylsulfonyl)benzoic Acid)
  • Causality: This impurity arises from two main sources: 1) Incomplete esterification of the carboxylic acid precursor with methanol, or 2) Hydrolysis of the final ester product during workup or storage, which can be catalyzed by trace amounts of acid or base.

  • Identification:

    • HPLC Analysis: In a standard reversed-phase HPLC method, the carboxylic acid is more polar than the methyl ester and will therefore have a shorter retention time.

    • Acid-Base Extraction: A simple diagnostic test involves dissolving a sample in an organic solvent (e.g., ethyl acetate) and washing it with a 5% aqueous sodium bicarbonate solution. The carboxylic acid impurity will react to form its water-soluble sodium salt and move to the aqueous layer. Re-acidification of the aqueous layer will precipitate the impurity, confirming its identity.[4]

  • Resolution Protocol: Aqueous Base Wash

    • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) at a concentration of approximately 100 mg/mL.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the organic volume for the wash.

    • Shake the funnel gently, venting frequently to release CO₂ gas that may form.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with saturated NaHCO₃ solution.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

    • Self-Validation: Re-analyze the material by HPLC to confirm the absence of the acidic impurity.

Problem: Contamination with Positional Isomers
  • Causality: Isomeric impurities, such as Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, are often introduced early in the synthetic sequence due to a lack of complete regioselectivity in aromatic substitution reactions. Once formed, these isomers can be very difficult to separate as their physical and chemical properties are often nearly identical to the desired product. Patent literature on related compounds highlights the challenge of isomer separation, often requiring specific purification techniques.[6]

  • Identification:

    • High-Resolution HPLC: A well-optimized HPLC method, potentially with a longer column or a shallower gradient, may be able to resolve the isomers.

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The substitution pattern on the aromatic ring dictates specific splitting patterns and coupling constants. A detailed analysis of these spectra can reveal the presence and ratio of isomers.

  • Resolution Protocol: Fractional Recrystallization Fractional recrystallization exploits small differences in solubility between isomers.

    • Solvent Screening: Test the solubility of the impure material in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at reflux. An ideal solvent will dissolve the material completely when hot but sparingly when cold.

    • Dissolution: Dissolve the impure solid in a minimum amount of the chosen hot solvent to create a saturated solution.

    • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The less soluble compound (hopefully the desired product) should crystallize out first.

    • Isolation: Collect the first crop of crystals by vacuum filtration.

    • Analysis: Analyze the purity of the crystals and the remaining mother liquor by HPLC.

    • Iteration: If separation is partial, multiple recrystallization steps may be necessary. This process can be laborious but is highly effective for achieving high isomeric purity.[6][7]

Section 3: Standardized Analytical & Purification Protocols

Adherence to standardized methods is key for reproducible quality assessment.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This reversed-phase method is suitable for quantifying the main component and detecting non-volatile impurities.[8][9]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 70:30 (A:B), ramp to 30:70 (A:B) over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the material in 1 mL of acetonitrile.

Protocol 3.2: Flash Column Chromatography for General Purification

This protocol is effective for removing impurities with significantly different polarity.[7]

  • Column Packing: Select a silica gel column and pack it using a slurry method with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the material onto a small amount of silica gel.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflows & Data

Visual aids can simplify complex decision-making processes in the lab.

Diagram 1: Troubleshooting Workflow for Impurity Identification This decision tree guides the user from initial observation to a logical conclusion and action.

G start Impurity Detected in Initial Analysis hplc Run Standard HPLC Protocol start->hplc acid_peak Is Peak Early Eluting (More Polar)? hplc->acid_peak lcms Run LC-MS Analysis mw_match Does MW Match Carboxylic Acid? lcms->mw_match nmr Acquire 1H and 19F NMR action_recrystal Action: Perform Fractional Recrystallization nmr->action_recrystal acid_peak->lcms Yes isomeric Are Isomers Suspected? acid_peak->isomeric No action_wash Action: Perform Aqueous Base Wash mw_match->action_wash Yes action_chrom Action: Perform Column Chromatography mw_match->action_chrom No isomeric->nmr Yes unknown Consult with Analytical Team isomeric->unknown No

Caption: Impurity Identification Decision Tree.

Diagram 2: General Purification and Re-Analysis Workflow This diagram illustrates the iterative cycle of purification and quality control.

G cluster_0 Purification Cycle cluster_1 Quality Control A Crude Material (Purity < 98%) B Select Purification Method (Recrystallization or Chromatography) A->B C Execute Purification Protocol B->C D Isolate Purified Material & Dry Thoroughly C->D E Perform HPLC & NMR Analysis D->E F Purity > 99.5%? E->F F->B No G Material Released for Use F->G Yes

Caption: Workflow for Purification and QC.

References
  • MySkinRecipes. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. MySkinRecipes. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available from: [Link]

  • Pharmaffiliates. CAS No : 214822-96-5 | Product Name : Methyl 4-fluoro-3-hydroxybenzoate. Pharmaffiliates. Available from: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available from: [Link]

  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available from: [Link]

  • University of Toronto. Preparation of Methyl Benzoate. University of Toronto. Available from: [Link]

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Technical Support Center: Purification of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues users face when handling commercial this compound.

Q1: My NMR spectrum shows a broad singlet that integrates to one proton, and there's a corresponding peak in my LC-MS that matches the mass of the carboxylic acid. What is this impurity and how did it form?

A1: This is a very common issue. The impurity you are observing is almost certainly the corresponding carboxylic acid, 4-Fluoro-3-(methylsulfonyl)benzoic acid. This is the starting material for the final esterification step in many common syntheses of this compound.[1][2] Its presence indicates either an incomplete esterification reaction or, more likely, hydrolysis of the methyl ester product.

Causality: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[3][4][5] This can occur during aqueous work-up procedures if the pH is not carefully controlled, or even during prolonged storage if the material is exposed to moisture. The sulfonyl group is generally stable under these conditions.

Q2: I'm seeing an unknown peak in my chromatogram with the same mass as my product. What could this be?

A2: This is likely an isomer of your target compound. Depending on the synthetic route used to introduce the functional groups on the benzene ring, regioisomers can be formed.[6] For example, in a Friedel-Crafts type reaction, ortho and para-substituted byproducts can be generated alongside the desired meta-substituted product. These isomers will have identical mass spectra but different chromatographic retention times and NMR spectra.

Q3: My batch of this compound is off-white or slightly yellow. Is this a cause for concern?

A3: While a slight off-white color may not always indicate significant impurity, it can be due to trace amounts of colored byproducts from the synthesis, particularly from nitration-reduction sequences that are sometimes used to introduce substituents on the aromatic ring. It is always best to characterize the material by analytical techniques like HPLC, LC-MS, and NMR to determine the purity. For high-stakes applications like drug development, color is often an indicator of impurities that need to be removed.

Q4: What is the best way to store this compound to prevent degradation?

A4: To minimize hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon. Desiccants can also be used to control moisture levels in the storage container.

Troubleshooting Guide: Removing Common Impurities

This section provides detailed protocols and the scientific reasoning for removing the common impurities discussed in the FAQs.

Issue 1: Presence of 4-Fluoro-3-(methylsulfonyl)benzoic Acid Impurity

The most effective methods for removing this acidic impurity are liquid-liquid extraction and column chromatography. Recrystallization can also be effective if the solubility difference between the ester and the acid is significant.

Principle: This technique exploits the difference in acidity between the desired methyl ester and the carboxylic acid impurity. The acidic impurity can be deprotonated with a mild base to form a water-soluble salt, which can then be extracted into an aqueous layer, leaving the neutral ester in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5% sodium carbonate solution can also be used.[2]

  • Separation: Gently swirl the funnel to allow for the acid-base reaction (venting frequently to release any CO₂ produced). Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the aqueous wash two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified methyl ester.

Self-Validation: After the procedure, an NMR spectrum of the product should show the disappearance of the broad singlet corresponding to the carboxylic acid proton. An LC-MS analysis should also confirm the absence of the acid impurity.

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7][8] The more polar carboxylic acid will have a stronger affinity for the polar silica gel and will therefore elute more slowly than the less polar methyl ester.[9]

Step-by-Step Protocol:

  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase (Eluent) Selection: A common and effective eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] A good starting point is a gradient from 10% to 50% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If a strong solvent is used for dissolution, it is advisable to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the silica-adsorbed sample onto the top of the column. This prevents poor separation.[8]

  • Elution and Fraction Collection: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to elute the compounds. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Data Presentation: Representative TLC and Column Elution Profile

CompoundPolarityRf Value (20% EtOAc/Hexanes)Elution Order
This compound Less Polar~0.5Elutes First
4-Fluoro-3-(methylsulfonyl)benzoic AcidMore Polar~0.1 (streaking)Elutes Later

Note: Rf values are approximate and can vary based on specific conditions.

Issue 2: Presence of Isomeric Impurities

Isomers can be particularly challenging to separate due to their similar physical and chemical properties. Flash column chromatography is often the most effective method.

Troubleshooting Isomer Separation by Column Chromatography:

  • Optimize the Mobile Phase: If the isomers are not separating with a standard hexanes/ethyl acetate system, try a different solvent system. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane or methanol) can improve resolution.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates and can improve the separation of closely eluting compounds.

  • Employ a Shallow Gradient: A slow, shallow gradient of the mobile phase can enhance the separation between isomers.

Issue 3: General Discoloration and Minor Unknown Impurities

For general purification to remove minor, often non-polar, colored impurities and to obtain a highly pure, crystalline final product, recrystallization is an excellent choice.

Principle: Recrystallization relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.[11]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Based on the polarity of the target molecule, suitable solvents to screen include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).[6][11] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
EthanolLowHighGoodPromising
TolueneLowModerateSlowPotentially useful[6]
Ethyl AcetateModerateHighFairPossible, may need co-solvent
WaterInsolubleInsolubleN/ANot suitable
HexanesInsolubleInsolubleN/AGood as an anti-solvent

This table represents a hypothetical screening process. Actual results will need to be determined experimentally.

Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Workflow cluster_troubleshooting Troubleshooting Impurities start Crude this compound analytical Analytical Assessment (NMR, LC-MS, TLC) start->analytical decision Purity Acceptable? analytical->decision end Pure Product decision->end Yes impurity_id Identify Major Impurity decision->impurity_id No acid_impurity Carboxylic Acid impurity_id->acid_impurity Acidic isomer_impurity Isomer impurity_id->isomer_impurity Isomeric color_impurity Color/Minor Impurities impurity_id->color_impurity General extraction Liquid-Liquid Extraction acid_impurity->extraction chromatography Flash Column Chromatography acid_impurity->chromatography isomer_impurity->chromatography recrystallization Recrystallization color_impurity->recrystallization extraction->analytical chromatography->analytical recrystallization->analytical

Caption: Decision tree for the purification of this compound.

Column_Chromatography_Workflow start Prepare Silica Gel Column load Load Crude Sample (Dry or Wet) start->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Workflow for purification by flash column chromatography.

References

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  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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"unexpected NMR shifts in Methyl 4-Fluoro-3-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals who may encounter unexpected Nuclear Magnetic Resonance (NMR) spectral data during their work with this compound. The complex interplay of the electron-withdrawing sulfonyl group, the electronegative fluorine atom, and the ester moiety can lead to spectra that deviate from simple predictions. This guide is designed to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and how are the atoms numbered for NMR assignment?

A: The structure and IUPAC numbering for this compound are shown below. This numbering scheme is used for the assignment of NMR signals. The aromatic protons are found at positions 2, 5, and 6.

Troubleshooting_Workflow start Unexpected NMR Spectrum Observed q1 Are chemical shifts significantly off? start->q1 q2 Are splitting patterns too complex? start->q2 q3 Are signals broad or doubled? start->q3 sol1 Perform Solvent & Concentration Study q1->sol1 Yes sol2 Run 1H{19F} Decoupling Experiment q2->sol2 Yes sol3 Conduct Variable Temperature (VT) NMR q3->sol3 Yes res1 Identify Solvent/Concentration Effects sol1->res1 res2 Confirm Long-Range H-F Couplings sol2->res2 res3 Characterize Dynamic Conformational Exchange sol3->res3

Caption: A logical workflow for troubleshooting NMR spectra.

References

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Technical Support Center: Reaction Monitoring for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving Methyl 4-fluoro-3-(methylsulfonyl)benzoate . This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important pharmaceutical intermediate. As a key building block, ensuring the clean and complete conversion of this molecule is paramount. This guide provides field-proven insights, troubleshooting FAQs, and detailed protocols for effectively monitoring its reactions using two complementary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview: The Importance of Robust Reaction Monitoring

This compound is a substituted aromatic compound whose reactivity is often centered around the methyl ester functionality or potential nucleophilic aromatic substitution. For the purpose of this guide, we will focus on a common transformation: the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid, 4-Fluoro-3-(methylsulfonyl)benzoic acid .

CompoundStructureMolecular WeightPolarity
This compound (Starting Material)O=S(C)(=O)c1cc(C(=O)OC)ccc1F232.23 g/mol Moderate
4-Fluoro-3-(methylsulfonyl)benzoic acid (Product)O=S(C)(=O)c1cc(C(=O)O)ccc1F218.20 g/mol High

The significant increase in polarity from the ester to the carboxylic acid makes this transformation an ideal candidate for monitoring by chromatographic methods. TLC offers a rapid, qualitative snapshot of the reaction's progress, while LC-MS provides sensitive, quantitative data and mass confirmation of the product and any byproducts.[1][2]

The Analytical Workflow: A Dual-Pronged Approach

Effective reaction monitoring is an iterative process. An aliquot is taken from the reaction mixture and first analyzed by TLC for a "quick look." Based on the TLC results, a decision is made whether to continue the reaction, stop it, or analyze it more deeply by LC-MS for confirmation and purity assessment.

Reaction_Monitoring_Workflow cluster_lab In the Lab cluster_analytical In the Analytical Suite Reaction Reaction Vessel (SM -> P) Aliquot Sample Aliquot (Time Point: Tx) Reaction->Aliquot TLC_Analysis TLC Analysis Aliquot->TLC_Analysis Decision Decision Point TLC_Analysis->Decision Assess Conversion Decision->Reaction Continue Reaction Workup Reaction Work-up & Purification Decision->Workup Reaction Complete LCMS_Prep Sample Prep for LC-MS (Dilution & Filtration) Decision->LCMS_Prep Requires Confirmation or Purity Check LCMS_Analysis LC-MS Analysis LCMS_Prep->LCMS_Analysis Data_Review Data Interpretation (Purity & Conversion) LCMS_Analysis->Data_Review

Caption: General workflow for reaction monitoring using TLC and LC-MS.
Part A: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is your first line of defense for rapid, real-time reaction monitoring.[1][3] It helps visualize the consumption of the starting material and the formation of the product. The stationary phase is typically polar (silica gel), so less polar compounds travel further up the plate.[4]

Frequently Asked Questions (TLC)

Q1: My spots are streaking or "tailing" up the plate. What's wrong?

A1: Streaking is a common issue that obscures separation and makes calculating an accurate Retention Factor (Rf) impossible. The primary causes are:

  • Sample Overloading: You have spotted too much of the reaction mixture. The stationary phase becomes saturated, and the excess material travels up the plate improperly.

    • Solution: Dilute your reaction aliquot 10-fold (or more) in a volatile solvent (like ethyl acetate or dichloromethane) before spotting. Try to keep spots small and concentrated by applying the sample multiple times, allowing the solvent to dry between applications.[5][6]

  • Compound Acidity/Basicity: The product, 4-fluoro-3-(methylsulfonyl)benzoic acid, is acidic. The surface of standard silica gel is also slightly acidic. Strong interactions between your acidic product and the silica can cause streaking.[5][7]

    • Solution: Modify your mobile phase. Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid. This protonates the analyte, reducing its interaction with the silica surface and resulting in more compact spots.[6][7]

Q2: My spots are all stuck on the baseline (Rf ≈ 0) or shot to the solvent front (Rf ≈ 1). How do I fix this?

A2: This is a classic mobile phase (eluent) polarity issue. Your goal is to have the Rf of your starting material around 0.5-0.6 and the product appear at a lower Rf (e.g., 0.2-0.3) for good separation.[8][9]

  • Spots at Baseline: Your eluent is not polar enough to move the compounds off the silica gel.

    • Solution: Increase the polarity of your mobile phase. If you are using a 30:70 ethyl acetate/hexane mixture, try increasing it to 50:70 or even 70:30.[6][8]

  • Spots at Solvent Front: Your eluent is too polar. It carries everything, including the polar product, up the plate with no separation.

    • Solution: Decrease the polarity of your mobile phase. If you are using 100% ethyl acetate, start adding a non-polar solvent like hexane or petroleum ether. A good starting point is a 50:50 mixture.[6][8]

Q3: I can't see any spots on my TLC plate after running it.

A3: This can be frustrating but is usually easy to solve.

  • Insufficient Concentration: The concentration of your analytes may be too low to be detected.

    • Solution: Try spotting the sample multiple times in the same location, ensuring the spot remains small and the solvent dries between applications.[6] You can also try taking a more concentrated aliquot from the reaction.

  • Improper Visualization: this compound and its acid product are aromatic and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent green background.[10]

    • Solution: Ensure your TLC plate contains a fluorescent indicator (usually designated by F₂₅₄). If the compounds are not UV-active or the concentration is very low, you may need to use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for general visualization.

Q4: My reaction is in a high-boiling solvent like DMF or DMSO, and it's creating a huge smear from the baseline.

A4: High-boiling point solvents will not evaporate from the TLC plate and will travel with the mobile phase, smearing everything.

  • Solution 1 (Evaporation): After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[11]

  • Solution 2 (Micro-Workup): Take a small aliquot of the reaction mixture (~0.1 mL), dilute it with 1 mL of ethyl acetate and 1 mL of water in a small vial. Shake well, then use the top organic layer for your TLC analysis. This extracts your compounds of interest away from the non-volatile solvent.[9]

Recommended TLC Starting Conditions
ParameterRecommendationRationale & Expert Tips
Stationary Phase Silica Gel 60 F₂₅₄The industry standard for normal-phase chromatography. The fluorescent indicator is crucial for visualizing aromatic compounds.[4]
Mobile Phase (Eluent) Start with 30:70 Ethyl Acetate / Hexane .This is a good starting point for moderately polar compounds. Adjust the ratio to achieve optimal separation (aim for starting material Rf ≈ 0.5).[4][8]
Modifier 0.5% Acetic AcidAdd to the mobile phase if the carboxylic acid product is streaking. This suppresses the deprotonation of the acid.[7]
Visualization UV Lamp (254 nm)Both starting material and product are aromatic and should absorb UV light.[10] Use a potassium permanganate stain as a secondary option.
Protocol: Running a Reaction-Monitoring TLC
  • Preparation: Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.

  • Plate Marking: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (Rxn).

  • Spotting:

    • Using separate capillary tubes, spot a dilute solution of your starting material in the 'SM' lane.

    • Spot your reaction aliquot in the 'Rxn' lane.

    • In the 'C' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This co-spot helps confirm the identity of the starting material spot in your reaction lane.[11]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Elution: Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Note the disappearance of the SM spot and the appearance of a new, lower Rf spot for the product in the 'Rxn' lane.

Part B: Troubleshooting LC-MS Analysis

When TLC indicates the reaction is nearing completion, or if you need to confirm the identity and purity of your product, LC-MS is the gold standard.[2][12] It provides separation (LC) with mass identification (MS), offering unparalleled confidence in your results.

Frequently Asked Questions (LC-MS)

Q1: I'm seeing weak or no signal for my compound(s). What should I do?

A1: Poor signal intensity is a frequent problem in LC-MS and can stem from several sources.[13][14]

  • Incorrect Ionization Mode: this compound will likely ionize in positive mode (e.g., forming [M+H]⁺ or [M+Na]⁺). The product, 4-fluoro-3-(methylsulfonyl)benzoic acid, will ionize much more efficiently in negative mode (forming [M-H]⁻).

    • Solution: Run your analysis in both positive and negative ionization modes to determine the optimal mode for each compound. For reaction monitoring, you may need to switch polarity during the run or run two separate injections if you need to quantify both species accurately.

  • Ion Suppression: Components from your reaction mixture (salts, non-volatile buffers, excess reagents) can interfere with the ionization process in the MS source, suppressing the signal of your analyte.[15][16]

    • Solution: Ensure your sample is properly prepared. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. If suppression is severe, a simple solid-phase extraction (SPE) cleanup may be necessary. Also, ensure you are using high-purity, LC-MS grade solvents and additives.[15][17]

  • Sub-optimal Source Conditions: The temperature and gas flows in the mass spectrometer's ion source are critical for efficient ionization.

    • Solution: Perform an infusion analysis of your starting material and product standards to optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for maximum signal intensity.[15]

Q2: My chromatographic peaks are broad, splitting, or tailing.

A2: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.[13]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

    • Solution: Dilute your sample significantly. LC-MS is extremely sensitive, and concentrations in the low µg/mL or even ng/mL range are often sufficient.

  • Secondary Interactions: The acidic product can interact with active sites on the silica packing material of the column, causing peak tailing.

    • Solution: Use a mobile phase with a low concentration of an acidic modifier like formic acid (typically 0.1%). This keeps the carboxylic acid protonated and minimizes unwanted interactions with the stationary phase.[15]

  • Column Contamination or Degradation: Over time, columns can become contaminated or lose performance.

    • Solution: First, try flushing the column with a strong solvent series as recommended by the manufacturer. If peak shape does not improve, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column.[17]

Q3: My retention times are shifting between injections.

A3: Retention time stability is critical for reliable peak identification. Drifting retention times often point to issues with the HPLC system or the mobile phase.[13]

  • Insufficient Column Equilibration: If you are running a gradient, the column needs adequate time to return to the initial conditions before the next injection.

    • Solution: Ensure your gradient method includes a post-run equilibration time of at least 5-10 column volumes.[17]

  • Mobile Phase Changes: Evaporation of the more volatile solvent component (e.g., acetonitrile) from your mobile phase bottle will change its composition and affect retention times.

    • Solution: Always use fresh mobile phase and keep the bottles capped. Do not top up old mobile phase with new; prepare it fresh daily for best results.[17]

  • Temperature Fluctuations: Column temperature affects solvent viscosity and retention.

    • Solution: Use a column oven to maintain a stable temperature (e.g., 30-40 °C). This provides highly reproducible chromatography.

Recommended LC-MS Starting Conditions
ParameterRecommendationRationale & Expert Tips
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmThe C18 phase is a workhorse for small molecules. The 1.8 µm particle size provides high efficiency.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Formic acid is a volatile modifier that aids in protonation for positive mode and provides good peak shape for acids.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% to 95% B over 5 minutesA generic screening gradient. This should be optimized to provide good separation between the starting material and product.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 1-2 µLKeep injection volumes low to prevent peak distortion and column overload.[17]
MS Ionization Electrospray Ionization (ESI), switching between Positive & Negative modeESI is ideal for polar molecules. Switching modes allows for the detection of both the ester and the acid in a single run.
MS Scan Mode Full Scan (e.g., m/z 100-500)For initial reaction monitoring, a full scan will help identify the masses of the starting material, product, and any potential impurities.
Protocol: LC-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Take ~10 µL of the reaction mixture and dilute it into 1 mL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This is a 100-fold dilution.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Method Setup:

    • Set up the LC-MS system using the recommended starting conditions from the table above.

    • Create a sequence including a blank injection (50:50 acetonitrile/water) to ensure system cleanliness, followed by your reaction sample.

  • Data Acquisition: Begin the sequence.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of your starting material ([M+H]⁺ or [M+Na]⁺) and your product ([M-H]⁻).

    • For this compound (MW=232.23), look for m/z 233.04 (M+H)⁺ or 255.02 (M+Na)⁺.

    • For 4-Fluoro-3-(methylsulfonyl)benzoic acid (MW=218.20), look for m/z 217.01 (M-H)⁻.

    • Integrate the peak areas to calculate the percentage conversion: % Conversion = [Area_Product / (Area_Product + Area_SM)] * 100. Note this is an approximation, as response factors may differ.[18]

Bridging the Techniques: From a Spot to a Spectrum

TLC and LC-MS are most powerful when used in concert. A simple TLC plate can guide your entire analytical strategy, saving valuable instrument time and resources.

TLC_to_LCMS_Logic cluster_outcomes Possible TLC Outcomes cluster_actions Recommended LC-MS Action TLC_Result TLC Result Interpretation Outcome1 Clean Spot for SM No Product Spot TLC_Result->Outcome1 Time = T1 Outcome2 Both SM and Product Spots Visible Clean Baseline TLC_Result->Outcome2 Time = T2 Outcome3 No SM Spot Clean Product Spot TLC_Result->Outcome3 Time = T-final Outcome4 Multiple Unidentified Spots or Streaks at Baseline TLC_Result->Outcome4 Any Time Action1 Continue reaction. No LC-MS needed yet. Outcome1->Action1 Action2 Run standard LC-MS method. Quantify % conversion. Outcome2->Action2 Action3 Run standard LC-MS method. Confirm identity and assess purity (>95%?). Outcome3->Action3 Action4 Run Full Scan LC-MS. Investigate masses of unknown impurities. Consider method development. Outcome4->Action4

Caption: Decision-making logic based on TLC results to guide LC-MS analysis.
References
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Agilent Community. (2024, August 12). LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • LCGC International. How to Avoid Problems in LC–MS. [Link]

  • PubChem. Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • The Center for Professional Innovation & Education (CfPIE). LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • S. Ahuja. (2006). Applications of LC-MS Methodology in the Development of Pharmaceuticals. ResearchGate. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Adli, D. Z., & Bar-Or, D. (2025, August 9). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]

  • Intertek. LC-MS Method Development. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. [Link]

  • University of Colorado Boulder, Department of Chemistry. 5. Thin Layer Chromatography. [Link]

  • Deidda, R., et al. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Gu, H., & Liu, G. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

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  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, owing to its specific substitution pattern which can influence biological activity and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, supported by established chemical principles and analogous experimental data from the scientific literature.

Introduction to this compound

The strategic incorporation of a fluorine atom and a methylsulfonyl group onto a benzoate scaffold offers a unique combination of properties. The fluorine atom can enhance metabolic stability and binding affinity, while the electron-withdrawing methylsulfonyl group can modulate the electronic character of the aromatic ring, influencing its reactivity and interactions with biological targets. Consequently, robust and efficient synthetic access to this compound is of significant interest. This guide will dissect two distinct synthetic strategies, evaluating them on criteria such as yield, reagent availability and cost, reaction conditions, and overall process efficiency.

Route 1: Synthesis Starting from 4-Fluorobenzoic Acid

This approach begins with the commercially available and relatively inexpensive 4-fluorobenzoic acid. The synthesis involves an initial esterification followed by the introduction of the methylsulfonyl group at the C-3 position. Two sub-pathways for the introduction of the sulfonyl moiety will be considered: one via a Sandmeyer reaction and the other through direct chlorosulfonylation.

Route 1A: Via Nitration, Reduction, and Sandmeyer Reaction

This pathway introduces the sulfur functionality via a diazonium salt intermediate.

Route_1A A 4-Fluorobenzoic Acid B Methyl 4-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-fluoro-3-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 3-amino-4-fluorobenzoate C->D Reduction (e.g., Fe, NH₄Cl) E Methyl 3-(chlorosulfonyl)-4-fluorobenzoate D->E Sandmeyer Reaction (1. NaNO₂, HCl 2. SO₂, CuCl) F This compound E->F 1. Reduction (Na₂SO₃) 2. Methylation (MeI)

Caption: Synthetic pathway for Route 1A starting from 4-fluorobenzoic acid.

Causality Behind Experimental Choices:

  • Esterification: The initial protection of the carboxylic acid as a methyl ester is a standard and crucial step to prevent side reactions in the subsequent electrophilic aromatic substitution (nitration). Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, is a cost-effective and well-established method.[1]

  • Nitration: The introduction of a nitro group at the 3-position is directed by the activating, ortho-para directing fluorine atom and the deactivating, meta-directing ester group. The fluorine at C4 directs ortho to its position (C3), which is also meta to the ester, making the 3-position the most likely site for electrophilic nitration.

  • Reduction: The nitro group is then reduced to an amine. A variety of reducing agents can be employed, with iron powder in the presence of an acidic catalyst like ammonium chloride being a common, inexpensive, and effective choice for large-scale synthesis.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of the amino group into a wide range of functionalities via a diazonium salt. The diazotization with sodium nitrite in a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst, is a reliable method for introducing a sulfonyl chloride group.[2][3][4]

  • Sulfone Formation: The resulting sulfonyl chloride is a versatile intermediate. A two-step, one-pot procedure involving reduction with sodium sulfite to the corresponding sulfinate salt, followed by methylation with an agent like methyl iodide, provides the final methyl sulfone.

Route 1B: Via Direct Chlorosulfonylation

This alternative pathway aims to introduce the sulfur functionality more directly.

Route_1B A 4-Fluorobenzoic Acid B Methyl 4-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-(chlorosulfonyl)-4-fluorobenzoate B->C Chlorosulfonylation (HSO₃Cl) D This compound C->D 1. Reduction (Na₂SO₃) 2. Methylation (MeI)

Caption: Synthetic pathway for Route 1B involving direct chlorosulfonylation.

Causality Behind Experimental Choices:

  • Chlorosulfonylation: Direct chlorosulfonylation of aromatic compounds is a powerful method for introducing a sulfonyl chloride group. The reaction is typically performed with chlorosulfonic acid. The regioselectivity is governed by the directing effects of the substituents on the ring. The ortho,para-directing fluorine atom should direct the incoming electrophile to the 3-position. However, this reaction can sometimes lead to isomeric mixtures and requires careful control of reaction conditions due to the highly corrosive nature of chlorosulfonic acid.

  • Sulfone Formation: The conversion of the sulfonyl chloride to the methyl sulfone follows the same logic as in Route 1A.

Route 2: Synthesis Starting from a Thioether Precursor

This strategy introduces the sulfur atom early in the synthesis in a reduced state and performs the oxidation to the sulfone as a later step.

Route_2 A 4-Fluoro-3-mercaptobenzoic acid B 4-Fluoro-3-(methylthio)benzoic acid A->B Methylation (e.g., MeI, base) C Methyl 4-fluoro-3-(methylthio)benzoate B->C Esterification (MeOH, H₂SO₄) D This compound C->D Oxidation (e.g., m-CPBA, Oxone)

Caption: Synthetic pathway for Route 2 starting from a thioether precursor.

Causality Behind Experimental Choices:

  • Thioether Formation: The synthesis would likely start from 4-fluoro-3-mercaptobenzoic acid, which can be methylated using a suitable methylating agent like methyl iodide in the presence of a base. The synthesis of the starting mercaptobenzoic acid itself is a multistep process, which adds to the overall length of this route.[5]

  • Esterification: Similar to Route 1, the carboxylic acid is protected as a methyl ester.

  • Oxidation: The final step is the oxidation of the methylthio group to the methylsulfonyl group. This is a common and generally high-yielding transformation. A variety of oxidizing agents can be used, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[6] The choice of oxidant can be tailored to the scale and specific requirements of the synthesis.

Comparative Analysis of Synthesis Routes

ParameterRoute 1A (Sandmeyer)Route 1B (Chlorosulfonylation)Route 2 (Thioether Oxidation)
Starting Material 4-Fluorobenzoic acid4-Fluorobenzoic acid4-Fluoro-3-mercaptobenzoic acid
Reagent Cost & Availability Generally low-cost and readily available reagents.Chlorosulfonic acid is inexpensive but highly corrosive.The starting mercaptan may be more expensive or require synthesis.
Number of Steps 533 (from the mercaptan)
Potential Yield Moderate to good overall yield, though the Sandmeyer reaction can be variable.Potentially high yield if regioselectivity is good.High yields are often reported for the oxidation step.
Scalability Scalable, but diazotization requires careful temperature control.Scalable, but handling of chlorosulfonic acid requires specialized equipment.Generally scalable, with the oxidation step being robust.
Safety & Handling Diazonium salts are potentially explosive and must be handled with care.Chlorosulfonic acid is highly corrosive and reacts violently with water.Thioethers and mercaptans have strong, unpleasant odors.
Purification Multiple steps may require several purification stages.Potentially fewer purification steps if chlorosulfonylation is clean.The final oxidation is often clean, simplifying purification.

Detailed Experimental Protocols

Route 1A: Representative Protocol

Step 1: Esterification of 4-Fluorobenzoic Acid To a solution of 4-fluorobenzoic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added slowly at 0 °C. The mixture is then heated to reflux for 4-6 hours. After completion, the methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 4-fluorobenzoate.[1]

Step 2: Nitration of Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate (1.0 eq) is added portion-wise to a mixture of concentrated sulfuric acid (5 vol) and fuming nitric acid (1.5 eq) at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to give methyl 4-fluoro-3-nitrobenzoate.

Step 3: Reduction of Methyl 4-fluoro-3-nitrobenzoate To a stirred suspension of methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in ethanol and water, iron powder (3.0 eq) and ammonium chloride (0.5 eq) are added. The mixture is heated to reflux for 2-4 hours. The hot reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to yield methyl 3-amino-4-fluorobenzoate.

Step 4: Sandmeyer Reaction to form Methyl 3-(chlorosulfonyl)-4-fluorobenzoate Methyl 3-amino-4-fluorobenzoate (1.0 eq) is dissolved in a mixture of acetic acid and propionic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) chloride (0.1 eq) in acetic acid, previously saturated with sulfur dioxide gas. The reaction is stirred at room temperature for several hours. The mixture is then poured into ice water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the sulfonyl chloride.[2]

Step 5: Formation of this compound The crude methyl 3-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) is dissolved in a suitable solvent and treated with an aqueous solution of sodium sulfite (1.5 eq). The reaction is stirred until the sulfonyl chloride is consumed. Methyl iodide (1.2 eq) is then added, and the reaction is stirred at room temperature or with gentle heating until the formation of the methyl sulfone is complete. The product is extracted, and the organic layer is washed, dried, and purified by chromatography or recrystallization.

Route 2: Representative Protocol

Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid To a solution of 4-fluoro-3-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as DMF, a base like potassium carbonate (1.5 eq) is added. The mixture is stirred for a short period, and then methyl iodide (1.2 eq) is added. The reaction is stirred at room temperature until completion. The mixture is then acidified and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-fluoro-3-(methylthio)benzoic acid.[5]

Step 2: Esterification of 4-Fluoro-3-(methylthio)benzoic acid This step follows a similar procedure to the esterification in Route 1A, using methanol and a catalytic amount of strong acid.

Step 3: Oxidation of Methyl 4-fluoro-3-(methylthio)benzoate To a solution of methyl 4-fluoro-3-(methylthio)benzoate (1.0 eq) in a solvent like dichloromethane or acetic acid, an oxidizing agent such as m-CPBA (2.2 eq) or Oxone® (2.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts. The organic layer is dried and concentrated, and the product is purified by recrystallization or chromatography.[6]

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1A is a classic and versatile approach that utilizes readily available starting materials. However, it is a longer sequence and involves the handling of potentially hazardous diazonium intermediates. The overall yield may be impacted by the multiple steps.

Route 1B is more direct but relies on a potentially challenging chlorosulfonylation step that may lack regioselectivity and involves the use of a highly corrosive reagent.

Route 2 is an attractive option if the starting 4-fluoro-3-mercaptobenzoic acid is readily available or can be synthesized efficiently. The final oxidation step is typically high-yielding and clean, which can simplify the final purification.

For a laboratory-scale synthesis where the starting mercaptan is accessible, Route 2 is likely the most efficient and straightforward approach. For larger-scale industrial production, a thorough process optimization of Route 1A might be preferred due to the lower cost of the initial starting material, despite the longer sequence and the need for careful handling of intermediates. The choice of the optimal route will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations.

References

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  • Doyle, M. P.; Bryker, W. J. Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenesulfonyl Chlorides from Aromatic Amines. J. Org. Chem.1979, 44, 1572–1574.
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A Comparative Guide to the Biological Activity of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic design of small molecules with potent and selective biological activity is a cornerstone of therapeutic innovation. The benzoate scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the development of novel therapeutic agents. The introduction of specific functional groups, such as a methylsulfonyl moiety and fluorine atoms, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth comparison of the anticipated biological activity of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a compound of significant synthetic interest, with a range of its structural analogs. By examining the experimental data from related compounds, we can extrapolate the potential therapeutic applications and guide future research directions for this class of molecules.

The Core Scaffold: Unpacking the Potential of Substituted Benzoates

The parent molecule, methyl benzoate, has been evaluated for its in vitro cytotoxicity, providing a baseline for understanding the impact of further functionalization. Studies have shown that while it can be lethal to human cell lines at high concentrations, its toxicity is considered modest. For instance, its LC50 value is significantly higher than that of some banned pesticides, suggesting a reasonable safety profile for the core structure.[1][2]

The true therapeutic potential, however, is unlocked through strategic substitutions on the benzene ring. The incorporation of a methylsulfonyl group and fluorine, as seen in this compound, is a deliberate design choice aimed at enhancing biological activity and drug-like properties. An isomeric analog, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, is commercially described as a key intermediate in the synthesis of anti-inflammatory and anticancer compounds.[3] This strongly suggests that the fluoro- and methylsulfonyl-substituted benzoate core is a promising scaffold for these therapeutic areas.

The Methylsulfonyl Group: A Key Player in Biological Activity

The methylsulfonyl group is a prominent feature in a variety of biologically active compounds, often contributing to enhanced potency and metabolic stability. Its presence in different molecular contexts has been associated with diverse pharmacological effects, ranging from antimicrobial to anticancer and antitubercular activities.

Anticancer and Antimicrobial Properties of Methylsulfonyl-Containing Analogs

A compelling body of evidence points towards the anticancer and antimicrobial potential of compounds bearing a methylsulfonyl group. For example, a series of novel 4 and 5-substituted methylsulfonyl benzothiazoles (MSBTs) have demonstrated promising antimicrobial activity against a range of bacterial and fungal species, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[4] Notably, some of these compounds also exhibited significant anticancer activity against HeLa cervical cancer cells, with GI50 values as low as <0.1 μM.[4]

This dual activity highlights the potential for developing methylsulfonyl-containing compounds as broad-spectrum therapeutic agents. The logical progression of this research is to explore whether the simpler methylsulfonyl benzoate scaffold, as in our topic compound, can recapitulate these effects.

Antitubercular Activity of Methanesulfonyl-Substituted Heterocycles

The methylsulfonyl group has also been incorporated into novel antitubercular agents. Derivatives of 6-methanesulfonyl-8-nitrobenzothiazinone have shown potent activity against Mycobacterium tuberculosis, with MICs in the nanomolar range.[5] These compounds were also found to have improved aqueous solubility and metabolic stability, desirable properties for any drug candidate.[5] This suggests that the methylsulfonyl group can be a valuable addition in the design of new antibiotics targeting persistent pathogens.

The Role of Fluorine: Enhancing Potency and Pharmacokinetics

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to its biological target.

Fluorinated Benzoates and Analogs in Cancer Research

The anticancer potential of fluorinated compounds is widely recognized. For instance, tri-n-butyltin complexes featuring fluorinated benzoates have demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range.[6] Furthermore, various fluorinated heterocycles, including benzothiazoles and benzoxazoles, have shown significant anticancer activity.[7][8]

A novel substituted 4-quinolinecarboxylic acid containing a fluoro-biphenyl group, NSC 368390, has demonstrated significant antitumor activity against a range of human solid tumors, including breast, lung, stomach, and colon carcinomas.[9] This compound was selected for further development due to its efficacy and water solubility.[9] These findings underscore the importance of fluorine substitution in the design of effective anticancer agents.

Synergy of Substituents: Predicting the Activity of this compound

Based on the evidence from its structural analogs, it is reasonable to hypothesize that this compound will exhibit significant biological activity, most likely in the realms of oncology and infectious diseases.

Anticipated Biological Profile:

  • Anticancer Activity: The combination of the methylsulfonyl group, a known pharmacophore in anticancer agents, and the fluorine atom, which can enhance potency, suggests a strong potential for cytotoxic or cytostatic effects against various cancer cell lines.

  • Antimicrobial Activity: The demonstrated antimicrobial effects of methylsulfonyl benzothiazoles suggest that this compound may possess activity against a spectrum of bacterial and fungal pathogens.

Comparative Data of Analogs

To provide a clearer perspective, the following table summarizes the reported activities of various analogs discussed in this guide.

Compound ClassKey Structural FeaturesReported Biological ActivityPotency Range (if available)
Methylsulfonyl Benzothiazoles (MSBTs)Methylsulfonyl, BenzothiazoleAntimicrobial, Anticancer (HeLa cells)MIC: 4-50 µg/ml, GI50: <0.1 µM
6-Methanesulfonyl-8-nitrobenzothiazinonesMethanesulfonyl, NitrobenzothiazinoneAntitubercularMIC: <40 nM
Tri-n-butyltin Fluorinated BenzoatesFluorine, Benzoate, OrganotinAnticancer (MDA-MB-231 breast cancer)IC50: 0.90-2.18 µM
Fluorinated Quinolinecarboxylic Acid (NSC 368390)Fluorine, Biphenyl, Quinoline Carboxylic AcidAntitumor (various human solid tumors)>90% tumor growth inhibition at 20-40 mg/kg
Fluorinated BenzothiazolesFluorine, BenzothiazoleAnticancer (breast cancer cell lines)GI50: 0.20–0.57 μM

Experimental Protocols for Activity Assessment

For researchers aiming to validate the predicted activities of this compound, the following experimental workflows are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h until formazan crystals form add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->solubilize measure Measure absorbance at 570 nm using a plate reader solubilize->measure analysis Calculate IC50 values measure->analysis

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow start Prepare serial dilutions of the test compound in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate controls Include positive (microbe, no compound) and negative (broth only) controls start->controls incubation Incubate at the appropriate temperature and duration for the microbe inoculate->incubation controls->incubation observe Visually inspect for turbidity or use a colorimetric indicator incubation->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

While direct experimental data for this compound is not yet publicly available, a comprehensive analysis of its structural analogs strongly supports its potential as a biologically active molecule, particularly in the fields of oncology and infectious diseases. The synergistic combination of a methylsulfonyl group and a fluorine atom on a benzoate scaffold presents a promising avenue for the development of novel therapeutics.

Future research should focus on the synthesis of this compound and its systematic evaluation using the protocols outlined above. Further structure-activity relationship (SAR) studies, involving modifications of the ester group and the positions of the fluoro and methylsulfonyl substituents, will be crucial in optimizing the potency and selectivity of this promising class of compounds.

References

  • Abbasov, M. (n.d.). Research. Mikail Abbasov. Retrieved January 10, 2026, from [Link]

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  • Ali, A., et al. (2025). Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells. PubMed. [Link]

  • Bhabal, S. R., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]

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  • ResearchGate. (n.d.). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. Retrieved January 10, 2026, from [Link]

  • Wang, Y., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 633-639. [Link]

  • Xu, S., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]

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Methyl 4-Fluoro-3-(methylsulfonyl)benzoate vs. Its Non-fluorinated Analog: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. The introduction of specific functional groups can dramatically alter a molecule's physicochemical properties, metabolic stability, and target affinity. This guide provides a detailed comparative analysis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and its non-fluorinated counterpart, Methyl 3-(methylsulfonyl)benzoate. We will explore the profound impact of a single fluorine atom, supported by experimental data and protocols, to offer researchers and drug development professionals actionable insights into leveraging fluorination as a tool for molecular optimization.

Introduction to the Analogs: Core Structure and Rationale

The core structure of both molecules features a benzoate scaffold bearing a methylsulfonyl group. This sulfonyl moiety is a critical pharmacophore in many therapeutic agents, prized for its ability to act as a strong hydrogen bond acceptor and its general metabolic stability.[1] The key distinction between our two compounds of interest is the presence of a fluorine atom on the aromatic ring of this compound, positioned ortho to the sulfonyl group and meta to the methyl ester.

This comparison is not merely academic; it represents a common strategic decision in drug design. The substitution of a hydrogen atom with fluorine, a bioisostere, can lead to significant improvements in a drug candidate's profile.[2][3] This guide will dissect the consequences of this substitution, moving from fundamental physicochemical properties to their implications for biological activity.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine, despite its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), imparts significant changes to the molecule's physical and chemical characteristics.[4][5]

PropertyMethyl 3-(methylsulfonyl)benzoateThis compoundImpact of Fluorination
Molecular Formula C₉H₁₀O₄SC₉H₉FO₄SAddition of one fluorine atom
Molecular Weight 214.24 g/mol [6]232.23 g/mol [7]+ 18.0 g/mol
CAS Number 22821-69-8[6][8]160819-39-6[9]N/A
Calculated LogP ~1.3[10]Higher than non-fluorinated analogIncreased Lipophilicity
Polar Surface Area 68.8 Ų[10]~68.8 Ų (predicted)Minimal change
H-Bond Acceptors 44 (predicted)No change

The most notable change is the predicted increase in lipophilicity (LogP). While fluorine is highly electronegative, when bonded to carbon it often increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[11]

The Fluorine Factor: Unpacking the Mechanistic Advantages

The strategic placement of fluorine profoundly influences the molecule in three key areas: electronic properties, metabolic stability, and target binding interactions.

Electronic Effects

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) alters the electron distribution across the aromatic ring.[5] This can modulate the pKa of nearby functional groups and influence the reactivity of the entire molecule.[5][12] In this specific case, the fluorine at the C4 position further polarizes the C-S bond of the sulfonyl group and can subtly influence the reactivity of the ester.

Caption: Inductive effect of fluorine on the aromatic ring.

Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to block metabolic "soft spots."[4][11] The carbon-hydrogen (C-H) bond on an aromatic ring can be a site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent clearance. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a C-H bond.[13] By replacing the hydrogen at the C4 position with fluorine, that site is effectively shielded from oxidative attack, which can increase the molecule's metabolic stability and prolong its half-life in vivo.[4][14]

Caption: Fluorine blocks a potential site of metabolism.

Target Binding Interactions

The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds with backbone amides or other polar contacts, potentially increasing binding affinity.[4][15] Furthermore, the electronic influence of fluorine can alter the conformation of the molecule, sometimes pre-organizing it into a more favorable geometry for binding to a protein's active site.[5][16]

Experimental Protocols: Synthesis of the Analogs

The following protocols describe the synthesis of both compounds, providing a practical basis for laboratory work. These procedures are self-validating through the characterization of the final products.

Protocol 1: Synthesis of Methyl 3-(methylsulfonyl)benzoate

This is a two-step process involving the oxidation of a thioether intermediate.

Step A: Synthesis of Methyl 3-(methylthio)benzoate

  • To a stirred solution of 3-mercaptobenzoic acid (1 eq.) in methanol (MeOH), add concentrated sulfuric acid (H₂SO₄) catalytically (approx. 0.1 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and remove the MeOH under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 3-mercaptobenzoate.

  • Dissolve the crude ester in a suitable solvent like DMF. Add potassium carbonate (K₂CO₃, 1.5 eq.) and methyl iodide (MeI, 1.2 eq.).

  • Stir at room temperature for 3-5 hours until TLC indicates completion.

  • Extract the product with ethyl acetate and purify by column chromatography to obtain Methyl 3-(methylthio)benzoate.

Step B: Oxidation to Methyl 3-(methylsulfonyl)benzoate

  • Dissolve Methyl 3-(methylthio)benzoate (1 eq.) in a solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) or Oxone®, in portions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a sodium thiosulfate solution.

  • Extract the product with DCM, wash with sodium bicarbonate solution, and dry over sodium sulfate.

  • Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis of this compound

This synthesis can be achieved from a commercially available starting material.

  • Start with 4-Fluoro-3-(methylsulfonyl)benzoic acid (1 eq.). This precursor can be synthesized or sourced commercially.

  • Suspend the acid in methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.[17][18]

  • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: General synthetic workflows for the two analogs.

Conclusion: The Strategic Value of Fluorination

The direct comparison between this compound and its non-fluorinated analog clearly demonstrates the power of single-atom substitution in medicinal chemistry. The introduction of fluorine enhances lipophilicity and, most critically, blocks a potential site of metabolic oxidation, promising improved pharmacokinetic properties.[4][19] While the effects on target binding are context-dependent and must be determined empirically, the foundational improvements in metabolic stability make the fluorinated analog a more robust and promising building block for the development of novel therapeutics. This guide underscores the importance of considering strategic fluorination early in the drug design process to maximize the potential for clinical success.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 4(5), 381-394.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry.
  • Kaur Maidh, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 993-998.
  • Gant, R. J., & Taylor, R. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.
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A Comparative Guide to the Structural Validation of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of novel compounds, particularly those destined for biological evaluation, demands a rigorous and multi-faceted approach to structural validation. This guide provides an in-depth comparison of analytical techniques for confirming the identity and purity of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and its derivatives—a scaffold of increasing interest due to the unique electronic properties conferred by the fluoro and sulfonyl groups.

We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Challenge: Isomerism and Functional Complexity

The primary challenge in validating the structure of this compound lies in definitively confirming the substitution pattern on the aromatic ring. Simple errors in synthesis or purification can lead to closely related isomers, such as Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, which may possess vastly different biological activities and physicochemical properties. The goal is not merely to confirm the presence of all constituent parts but to verify their precise connectivity.

An effective validation strategy must unambiguously answer:

  • Is the molecular weight correct?

  • Are all expected functional groups present?

  • Is the 1,2,4-trisubstitution pattern correct, with the fluoro and sulfonyl groups in a meta relationship?

Core Analytical Techniques: A Head-to-Head Comparison

A robust structural elucidation strategy relies on an orthogonal approach, where disparate techniques provide complementary pieces of the structural puzzle. The three pillars of modern small molecule characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Table 1: Comparison of Primary Structural Validation Techniques

Technique Information Provided Strengths Limitations Role in Validation
NMR Spectroscopy Precise atom connectivity, stereochemistry, and electronic environment.Unrivaled for determining solution-state structure; ¹⁹F NMR is highly sensitive for fluorinated compounds.[1][2]Requires soluble, pure sample; can be ambiguous for complex overlapping signals.Primary Structure Proof : Confirms isomeric purity and atom-to-atom connections through chemical shifts and coupling constants.[3]
Mass Spectrometry Molecular weight and elemental formula (HRMS); fragmentation patterns.High sensitivity (sub-picomole); HRMS provides highly accurate mass measurements for formula confirmation.[4][5]Does not distinguish between isomers; fragmentation can be complex.[4]Identity & Formula Confirmation : Verifies molecular weight and, with HRMS, confirms the correct elemental composition.[6]
X-ray Crystallography Absolute 3D atomic arrangement in the solid state.Provides an unambiguous, definitive structural proof ("gold standard").[7][8]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution state.Absolute Confirmation : Used for unequivocal structure determination, especially when NMR is ambiguous or for novel compounds.[9][10][11]

Integrated Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow synthesis Crude Product hrms Step 1: HRMS Analysis (Confirm MW & Formula) synthesis->hrms Is MW correct? hrms->synthesis No (Re-purify/ Re-synthesize) nmr Step 2: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Connectivity) hrms->nmr Yes ortho Step 3: Orthogonal Checks (FTIR, Elemental Analysis) (Confirm Functional Groups) nmr->ortho Is connectivity correct? xray Optional/Problematic Cases: X-ray Crystallography (Absolute Structure) nmr->xray Ambiguous final Structurally Confirmed Product ortho->final Yes xray->final Structure Solved

Caption: Integrated workflow for robust structural validation.

Data Interpretation: A Comparative Case Study

To illustrate the power of this multi-technique approach, let's compare the expected data for our target compound, This compound (A) , with its key isomer, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate (B) .

Structure AStructure B
Compound A (Target) Compound B (Isomer)

Both compounds have the identical molecular formula (C₉H₉FO₄S) and molecular weight (232.23 g/mol ). Mass spectrometry alone cannot differentiate them. NMR spectroscopy, however, is definitive.

NMR Spectroscopy: The Decisive Technique

The key to distinguishing isomers A and B lies in the spin-spin coupling between the fluorine atom and the aromatic protons.[12] The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.

  • ³J (H,F) coupling (three bonds, ortho): Typically 7-10 Hz

  • ⁴J (H,F) coupling (four bonds, meta): Typically 4-7 Hz

  • ⁵J (H,F) coupling (five bonds, para): Typically < 3 Hz

Table 2: Predicted ¹H and ¹⁹F NMR Data Comparison

Parameter Compound A (Target) Compound B (Isomer) Reasoning for Difference
H-2 Signal Doublet of doublets (dd)Doublet (d)In A, H-2 is coupled to H-6 (meta, ~2-3 Hz) and F-4 (meta, ~4-7 Hz ). In B, H-2 is coupled only to H-6 (meta, ~2-3 Hz).
H-5 Signal Doublet of doublets (dd)Doublet of doublets (dd)In A, H-5 is coupled to H-6 (ortho, ~8-9 Hz) and F-4 (ortho, ~7-10 Hz ). In B, H-5 is coupled to H-6 (ortho, ~8-9 Hz) and F-3 (ortho, ~7-10 Hz ). The chemical shift will be different due to the adjacent sulfonyl group.
H-6 Signal Multiplet (m) or dddDoublet of doublets (dd)In A, H-6 is coupled to H-5 (ortho), H-2 (meta), and F-4 (para, ~1-3 Hz ). In B, H-6 is coupled to H-5 (ortho) and F-3 (meta, ~4-7 Hz ).
¹⁹F Signal Multiplet (m) or dddMultiplet (m) or dddThe coupling pattern will reflect the couplings to H-2, H-5, and H-6, providing a clear fingerprint for each isomer.[13][14]

The presence of a clear para H-F coupling to H-6 and a meta coupling to H-2 in Compound A is a definitive marker that distinguishes it from Compound B, which would show two meta H-F couplings.

High-Resolution Mass Spectrometry (HRMS)

While not useful for distinguishing isomers, HRMS is crucial for confirming the elemental composition.

Table 3: Expected HRMS Data

Parameter Expected Value for C₉H₉FO₄S
Ion Mode ESI+
Adduct [M+H]⁺
Calculated Exact Mass 233.0254
Calculated Exact Mass [M+Na]⁺ 255.0074

An observed mass within 5 ppm of the calculated value provides high confidence in the elemental formula.[15] Fragmentation analysis can also be supportive, as the loss of SO₂ (64 Da) is a common pathway for aromatic sulfonyl compounds.[16][17]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition : Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently vortex to dissolve the sample completely.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure spectral width covers 0-12 ppm. Use sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical.

  • ¹⁹F NMR Acquisition : Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus, and acquisition is rapid.[18] Note the chemical shift and perform a second, proton-coupled experiment to observe the H-F coupling constants.

  • 2D NMR (Optional but Recommended) : If assignments are ambiguous, acquire a ¹H-¹H COSY and a ¹H-¹³C HSQC/HMBC to confirm all correlations. For fluorinated compounds, ¹H-¹⁹F HOESY or other specialized experiments can provide further proof.[3][19]

Protocol 2: HRMS Sample Preparation and Acquisition
  • Sample Preparation : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

  • Infusion/Injection : Introduce the sample into the mass spectrometer (e.g., an Orbitrap or TOF instrument) via direct infusion or LC injection.

  • Data Acquisition : Acquire data in positive or negative ion mode over a relevant m/z range (e.g., 100-500 Da) with a resolving power of >60,000.

  • Data Analysis : Compare the observed exact mass of the parent ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to the theoretical mass calculated for the expected formula C₉H₉FO₄S.

Conclusion

Validating the structure of this compound derivatives is a non-trivial task that demands a synergistic and orthogonal analytical strategy. While high-resolution mass spectrometry serves as the foundational check for molecular formula, it is powerless to resolve isomerism. NMR spectroscopy, particularly the detailed analysis of ¹H and ¹⁹F coupling constants, provides the definitive evidence for atom connectivity and substitution patterns. For ultimate certainty, especially in the context of regulatory filings or foundational patent applications, single-crystal X-ray crystallography offers an unassailable, three-dimensional proof. By following the integrated workflow presented, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

References

  • Title: High-resolution mass spectrometers Source: PubMed URL: [Link]

  • Title: Elemental Composition determination based on MS Source: ResearchGate URL: [Link]

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  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Using High-Resolution LC–MS to Analyze Complex Sample Source: Spectroscopy Online URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: ACS Publications URL: [Link]

  • Title: New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: ResearchGate URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate URL: [Link]

  • Title: Single Crystal X-Ray Structure Determination Source: Improved Pharma URL: [Link]

  • Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

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  • Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: 19 f chemical shifts and coupling constants Source: Slideshare URL: [Link]

  • Title: Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments Source: ACS Publications URL: [Link]

  • Title: An Overview of Fluorine NMR Source: ResearchGate URL: [Link]

  • Title: Supporting information Figure S1: Mass spectral fragmentations of sulfonates Source: Oregon State University URL: [Link]

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A Comparative Guide to the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a crucial building block in the synthesis of various pharmaceutical agents, presents a synthetic challenge where reproducibility is key to ensuring a consistent and cost-effective supply chain. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and an objective analysis of their respective strengths and weaknesses to aid in methodological selection.

Introduction to this compound

This compound is a substituted aromatic compound whose structural motifs—a fluorine atom, a methylsulfonyl group, and a methyl ester—make it a valuable precursor in medicinal chemistry. The presence and orientation of these functional groups allow for diverse chemical modifications, rendering it an important intermediate in the development of novel therapeutics. The robust and reproducible synthesis of this compound is therefore a critical consideration for any research program that relies on it.

This guide will explore two distinct and viable synthetic pathways:

  • Route 1: The Sandmeyer Approach from an Amino Precursor. This classic transformation of an aromatic amine offers a convergent route to introduce the sulfur-based functional group.

  • Route 2: The Thioether Oxidation Strategy. This pathway involves the introduction of a methylthio group followed by a controlled oxidation to the desired sulfone.

Each route will be evaluated based on its experimental feasibility, yield, potential for side reactions, and overall reproducibility.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact the efficiency, cost, and scalability of producing this compound. Below is a comparative summary of the two primary methods.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Thioether Oxidation
Starting Material 3-Amino-4-fluorobenzoic acid4-Fluorobenzoic acid or its methyl ester
Key Transformations Diazotization, Sulfonylation, Methylation, EsterificationThiolation, Oxidation, Esterification
Reported Yields Moderate to Good (variable)Generally Good to High
Reproducibility Can be challenging; sensitive to reaction conditionsGenerally more robust and reproducible
Key Challenges Handling of diazonium salts, control of side reactions (e.g., hydroxylation), multi-step process.Regioselectivity of the initial thiolation, control of oxidation to prevent over-oxidation.
Safety Considerations Diazonium salts can be explosive; use of SO2 or its surrogates.Handling of odorous thiols, use of strong oxidizing agents.

Route 1: The Sandmeyer Approach from 3-Amino-4-fluorobenzoic acid

This route leverages the versatile Sandmeyer reaction to convert an amino group into a sulfonyl chloride, which is subsequently methylated and esterified. While a classic approach, its reproducibility can be sensitive to precise experimental control.

Mechanistic Rationale

The core of this route is the diazotization of the aromatic amine, forming a highly reactive diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide to generate a sulfonyl chloride. The resulting sulfonyl chloride is then methylated, and the carboxylic acid is esterified to yield the final product. The sequence of esterification and methylation can be interchanged.

Experimental Protocol

Step 1: Diazotization and Sulfonylation of 3-Amino-4-fluorobenzoic acid

  • Diazotization: 3-Amino-4-fluorobenzoic acid is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

  • Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. Copper(I) chloride is added as a catalyst. The freshly prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring. The reaction is allowed to proceed for several hours at room temperature.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated 4-fluoro-3-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Methylation of 4-Fluoro-3-(chlorosulfonyl)benzoic acid

  • The crude 4-fluoro-3-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • A methylating agent, such as methylmagnesium bromide or trimethylaluminum, is added carefully at a low temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 4-fluoro-3-(methylsulfonyl)benzoic acid, is extracted with an organic solvent, dried, and concentrated.

Step 3: Esterification of 4-Fluoro-3-(methylsulfonyl)benzoic acid

  • 4-Fluoro-3-(methylsulfonyl)benzoic acid is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid is added.[1]

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).[1]

  • The excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Reproducibility and Challenges

The Sandmeyer reaction, while powerful, is often associated with reproducibility challenges. The stability of the diazonium salt is critical, and temperature control is paramount to prevent its decomposition, which can lead to the formation of phenolic byproducts.[2][3][4] The sulfonylation step can also be variable, with yields depending on the efficiency of the copper catalyst and the concentration of sulfur dioxide. The multi-step nature of this route also introduces cumulative yield losses.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route 2: The Thioether Oxidation Strategy

This alternative route involves the introduction of a methylthio (-SCH3) group onto the aromatic ring, followed by its oxidation to the methylsulfonyl (-SO2CH3) group. This approach often offers better overall yields and higher reproducibility.

Mechanistic Rationale

The key steps in this route are the regioselective introduction of a methylthio group and its subsequent controlled oxidation. The thiolation can be achieved through various methods, including the reaction of a diazonium salt with methyl mercaptide or a palladium-catalyzed cross-coupling reaction. The subsequent oxidation of the resulting thioether to the sulfone is typically accomplished using a strong oxidizing agent.

Experimental Protocol

Step 1: Synthesis of Methyl 4-fluoro-3-(methylthio)benzoate

  • Method A: From 3-Amino-4-fluorobenzoic acid:

    • 3-Amino-4-fluorobenzoic acid is diazotized as described in Route 1.

    • The cold diazonium salt solution is then added to a solution of sodium methyl mercaptide, often prepared in situ from methyl mercaptan and a base.

    • The resulting 4-fluoro-3-(methylthio)benzoic acid is then esterified using the method described in Route 1, Step 3.

  • Method B: Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-fluorobenzoate:

    • Methyl 3-bromo-4-fluorobenzoate is reacted with sodium thiomethoxide in the presence of a palladium catalyst, such as Pd(OAc)2, and a suitable phosphine ligand.[5]

    • The reaction is typically carried out in an inert solvent like toluene or dioxane at an elevated temperature.

    • After completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification to yield Methyl 4-fluoro-3-(methylthio)benzoate.

Step 2: Oxidation of Methyl 4-fluoro-3-(methylthio)benzoate

  • Methyl 4-fluoro-3-(methylthio)benzoate is dissolved in a suitable solvent, such as dichloromethane or acetic acid.

  • A controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution.[6] The reaction is often performed at a low temperature to control the exotherm and prevent over-oxidation to the sulfoxide.

  • The reaction progress is carefully monitored by TLC. Upon completion, the reaction is quenched, for example, with a solution of sodium sulfite if m-CPBA is used.

  • The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield this compound.

Reproducibility and Challenges

This route generally offers higher reproducibility compared to the Sandmeyer approach. The palladium-catalyzed thiolation, if chosen, is typically a high-yielding and reliable reaction, though catalyst cost and removal can be a consideration for large-scale synthesis. The oxidation step is also generally efficient; however, careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial to avoid the formation of the corresponding sulfoxide as a byproduct.[6] Over-oxidation can be a potential issue, leading to a mixture of products and complicating purification.

Caption: Workflow for the Thioether Oxidation synthesis of this compound.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Sandmeyer Approach) is a classic method that can be effective but is often plagued by issues of reproducibility and can involve hazardous intermediates. It may be suitable for small-scale synthesis where the starting materials are readily available.

  • Route 2 (Thioether Oxidation) , particularly when employing a palladium-catalyzed cross-coupling for the thiolation step, generally provides a more robust, scalable, and reproducible synthesis. While it may require more expensive reagents (palladium catalyst), the higher and more consistent yields often make it more economically viable for larger-scale production. Careful optimization of the oxidation step is critical to ensure high purity of the final product.

For researchers and drug development professionals prioritizing a reliable and scalable synthesis, Route 2 is the recommended approach . Its modularity and the generally high efficiency of the individual steps contribute to a more predictable and reproducible outcome, which is essential for the consistent production of this important pharmaceutical intermediate.

References

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]

  • ResearchGate. Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents. [Link]

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  • PMC. A reagent to access methyl sulfones. [Link]

  • PMC. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project progression. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate is a valuable building block in medicinal chemistry, and the choice of its synthetic route can have significant implications for project timelines and budgets. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical cost-benefit analysis supported by detailed experimental protocols and expert insights.

Introduction to this compound and its Synthetic Challenges

This compound possesses a unique substitution pattern on the benzene ring: a fluorine atom, a methylsulfonyl group, and a methyl ester. This combination of functional groups makes it an attractive intermediate for the synthesis of various biologically active molecules. The electron-withdrawing nature of the fluorine and methylsulfonyl groups can influence the reactivity of the aromatic ring and the properties of the final compounds.

The primary challenge in synthesizing this molecule lies in the controlled introduction of the three different substituents onto the aromatic ring in the desired ortho- and para- relationship. The choice of starting materials and the sequence of reactions are critical to achieving a high yield and purity of the final product while minimizing costs and environmental impact. This guide will explore two distinct synthetic strategies, each with its own set of advantages and disadvantages.

Route 1: Synthesis via Diazotization and Sandmeyer-type Reaction of 4-Fluoro-3-aminobenzoic Acid

This route commences with the commercially available 4-fluoro-3-aminobenzoic acid, leveraging a classical Sandmeyer-type reaction to introduce the sulfur functionality. The subsequent oxidation and esterification steps complete the synthesis.

Overall Synthetic Scheme for Route 1

Route_1 A 4-Fluoro-3-aminobenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, HCl C 4-Fluoro-3-(methylthio)benzoic Acid B->C 1. Na2S, S, NaOH 2. (CH3)2SO4 D 4-Fluoro-3-(methylsulfonyl)benzoic Acid C->D m-CPBA or H2O2 E This compound D->E CH3OH, H2SO4

Caption: Synthetic workflow for Route 1, starting from 4-fluoro-3-aminobenzoic acid.

Experimental Protocols for Route 1

Step 1: Diazotization of 4-Fluoro-3-aminobenzoic Acid

  • In a cooled flask (0-5 °C), dissolve 4-fluoro-3-aminobenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step.

Step 2: Synthesis of 4-Fluoro-3-(methylthio)benzoic Acid

  • In a separate flask, prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate (1.2 eq) and sulfur (1.2 eq) in water and heating until the sulfur dissolves.

  • Cool the sodium polysulfide solution and then slowly add the previously prepared cold diazonium salt solution.

  • After the addition is complete, heat the reaction mixture to facilitate the decomposition of the intermediate.

  • Cool the mixture and acidify with a strong acid to precipitate the crude 4-fluoro-3-mercaptobenzoic acid.

  • Isolate the crude thiol and dissolve it in an aqueous solution of sodium hydroxide.

  • Add dimethyl sulfate (1.5 eq) dropwise and stir until the methylation is complete (monitored by TLC).

  • Acidify the solution to precipitate the 4-fluoro-3-(methylthio)benzoic acid, which is then filtered, washed, and dried.

Step 3: Oxidation to 4-Fluoro-3-(methylsulfonyl)benzoic Acid

  • Dissolve the 4-fluoro-3-(methylthio)benzoic acid (1.0 eq) in a suitable organic solvent such as dichloromethane or acetic acid.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) or hydrogen peroxide (in acetic acid), portion-wise at room temperature.[1][2][3]

  • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

  • Work up the reaction by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess oxidant, followed by extraction and purification to yield the desired sulfone.

Step 4: Esterification to this compound

  • Suspend 4-fluoro-3-(methylsulfonyl)benzoic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[4]

  • Cool the reaction mixture, remove the excess methanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Cost-Benefit Analysis of Route 1
  • Cost: The starting material, 4-fluoro-3-aminobenzoic acid, is commercially available but can be relatively expensive.[5][6] Reagents for the Sandmeyer-type reaction and the subsequent methylation and oxidation are generally affordable.

  • Benefits: This route is based on well-established and reliable chemical transformations. The functional group manipulations are relatively straightforward.

  • Drawbacks: This is a multi-step synthesis, which can lead to a lower overall yield. The Sandmeyer reaction can sometimes be capricious and may require careful optimization. The use of dimethyl sulfate, a potent carcinogen, requires stringent safety precautions. The oxidation step requires careful control to avoid over-oxidation and side reactions.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach begins with a more readily available starting material, 1-bromo-4-fluoro-2-nitrobenzene, and utilizes a nucleophilic aromatic substitution reaction to introduce the methylthio group. Subsequent transformations build the desired molecule.

Overall Synthetic Scheme for Route 2

Route_2 A 1-Bromo-4-fluoro-2-nitrobenzene B 4-Fluoro-1-(methylthio)-2-nitrobenzene A->B NaSMe C 4-Fluoro-3-(methylthio)aniline B->C Fe, NH4Cl D 4-Fluoro-3-(methylthio)benzonitrile C->D Sandmeyer (NaNO2, HCl, CuCN) E 4-Fluoro-3-(methylthio)benzoic Acid D->E H2SO4, H2O F 4-Fluoro-3-(methylsulfonyl)benzoic Acid E->F m-CPBA or H2O2 G This compound F->G CH3OH, H2SO4

Caption: Synthetic workflow for Route 2, starting from 1-bromo-4-fluoro-2-nitrobenzene.

Experimental Protocols for Route 2

Step 1: Nucleophilic Aromatic Substitution to form 4-Fluoro-1-(methylthio)-2-nitrobenzene

  • Dissolve 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add sodium methanethiolate (1.1 eq) portion-wise at room temperature.[7][8][9]

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC). The nitro group strongly activates the ring towards nucleophilic substitution.

  • Pour the reaction mixture into water and extract the product with an organic solvent. Wash, dry, and purify the crude product.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-fluoro-1-(methylthio)-2-nitrobenzene (1.0 eq) in a solvent mixture such as ethanol and water.

  • Add a reducing agent, for example, iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction until the reduction is complete.

  • Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate to obtain the crude aniline.

Step 3: Sandmeyer Reaction to form 4-Fluoro-3-(methylthio)benzonitrile

  • Follow the diazotization procedure as described in Route 1, Step 1, starting with 4-fluoro-3-(methylthio)aniline.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture to facilitate the substitution reaction.

  • Work up the reaction by extraction and purify the resulting nitrile.

Step 4: Hydrolysis of the Nitrile to Carboxylic Acid

  • Heat the 4-fluoro-3-(methylthio)benzonitrile with an aqueous solution of a strong acid, such as sulfuric acid, under reflux.

  • Continue heating until the hydrolysis is complete.

  • Cool the reaction mixture to precipitate the 4-fluoro-3-(methylthio)benzoic acid, which is then collected by filtration.

Step 5 & 6: Oxidation and Esterification

  • Follow the procedures described in Route 1, Step 3 and Step 4, to oxidize the methylthio group to a methylsulfonyl group and then esterify the carboxylic acid to obtain the final product.

Cost-Benefit Analysis of Route 2
  • Cost: The starting material, 1-bromo-4-fluoro-2-nitrobenzene, is generally more affordable than 4-fluoro-3-aminobenzoic acid. Reagents for the SNAr, reduction, and Sandmeyer reactions are common and relatively inexpensive.

  • Benefits: This route starts from a cheaper and more readily available starting material. The SNAr reaction is typically high-yielding due to the strong activation by the nitro group.

  • Drawbacks: This is a longer synthetic sequence with more steps compared to Route 1, which will likely result in a lower overall yield. The Sandmeyer reaction to introduce the nitrile can be hazardous due to the use of cyanide salts, requiring strict safety protocols. The multi-step nature increases labor and solvent costs.

Comparative Analysis of Synthesis Methods

MetricRoute 1: Diazotization/SandmeyerRoute 2: Nucleophilic Aromatic Substitution
Starting Material Cost HigherLower
Number of Steps 46
Estimated Overall Yield ModerateLower
Key Reagent Cost Moderate (4-fluoro-3-aminobenzoic acid is the main cost driver)Low (reagents are generally inexpensive)
Scalability Moderate (Sandmeyer reactions can be challenging to scale)Good (SNAr and reduction steps are generally scalable)
Safety Concerns Use of carcinogenic dimethyl sulfateUse of highly toxic cyanide salts in the Sandmeyer step
Environmental Impact Moderate waste generationHigher waste generation due to more steps
Simplicity More straightforwardMore complex and lengthy

Expert Recommendation and Conclusion

The choice between these two synthetic routes for this compound depends heavily on the specific needs and priorities of the research or development project.

For laboratory-scale synthesis where time and simplicity are paramount, and the higher cost of the starting material can be absorbed, Route 1 is the more attractive option. Its shorter sequence and reliance on more predictable transformations (with the caveat of the Sandmeyer reaction) can lead to a faster delivery of the target compound.

For larger-scale production or in cost-sensitive projects, Route 2 presents a more economically viable long-term strategy. The significantly lower cost of the starting material can offset the increased number of steps and the associated labor and solvent costs. However, the use of cyanide in the Sandmeyer reaction necessitates a robust safety infrastructure and expertise in handling such hazardous materials.

Ultimately, a thorough process hazard analysis and a detailed cost analysis of the specific reagents and equipment available to the research team should be conducted before committing to a particular synthetic route. Both routes are chemically sound, but their cost-benefit profiles diverge significantly based on the scale of production and the acceptable levels of process complexity and hazard.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(34), 5951–5955.[10][11]

  • Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). A Unified Method for the Synthesis of Sulfonyl Chlorides from Anilines. Organic Letters, 13(18), 4876–4878.[12]

  • Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259.[13]

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A Senior Application Scientist's Guide to the Rigorous Validation of Biological Assays for Novel Compounds Derived from Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated biological hit is paved with rigorous experimental scrutiny. The starting material, Methyl 4-fluoro-3-(methylsulfonyl)benzoate, represents a versatile building block for the synthesis of novel bioactive molecules. Its structural motifs, including the fluorine atom and the methylsulfonyl group, are frequently employed in medicinal chemistry to enhance metabolic stability and target-binding affinity.[1][2] This guide provides an in-depth, technically-focused framework for the validation of a biological assay for a hypothetical novel compound derived from this promising chemical starting point. We will move beyond a simple checklist of steps to explore the underlying scientific principles and rationale that ensure the generation of robust, reproducible, and trustworthy data.

This guide is structured to provide a comprehensive, real-world perspective on assay validation, grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). We will compare the performance of a hypothetical novel compound, "Cpd-X," with a known reference compound, providing supporting experimental data and detailed protocols.

The Imperative of Assay Validation: Foundational Principles

Before delving into specific protocols, it is crucial to understand that biological assay validation is the documented process of ensuring that an analytical method is reliable and suitable for its intended purpose.[3][4] For novel compounds, this process is not a mere formality but a critical step in establishing confidence in the generated data, which will inform all subsequent stages of drug discovery and development.[5] The validation process must be a self-validating system, where each parameter assessed provides confidence in the overall reliability of the assay.

The core principles of assay validation are outlined in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7] These guidelines provide a framework for demonstrating that an assay is accurate, precise, specific, sensitive, and robust.[8][9]

A Hypothetical Case Study: "Cpd-X" - A Novel Kinase Inhibitor

To illustrate the principles of biological assay validation, let us consider a hypothetical scenario. A medicinal chemist has synthesized a novel compound, "Cpd-X," derived from this compound. Based on in-silico modeling, Cpd-X is predicted to be a potent inhibitor of a specific protein kinase, "Kinase-Y," which is implicated in a particular disease pathway. To confirm this hypothesis and accurately determine its potency, a robust biological assay must be developed and validated.

For our comparative guide, we will use a well-characterized, commercially available inhibitor of Kinase-Y, "Reference-Cpd," as our benchmark.

Assay Selection and Development: A Kinase Inhibition Assay

The first step is to select an appropriate assay format. For kinase activity, a common and robust method is a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase. A variety of detection methods can be employed, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction. For our case study, we will utilize a luminescence-based assay.

The workflow for developing and validating our Kinase-Y inhibition assay is as follows:

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation A Reagent Optimization (Enzyme, Substrate, ATP) B Determine Kinetic Parameters (Km for ATP and Substrate) A->B C Establish Assay Conditions (Incubation Time, Temperature) B->C D Specificity & Selectivity C->D Proceed to Validation E Precision (Intra- & Inter-assay) D->E F Accuracy E->F G Linearity & Range F->G H Robustness G->H

Caption: High-level workflow for kinase assay development and validation.

Detailed Experimental Protocols: A Step-by-Step Guide

Protocol 1: Luminescence-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X and Reference-Cpd against Kinase-Y.

Materials:

  • Recombinant human Kinase-Y

  • Kinase-Y substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Cpd-X and Reference-Cpd (dissolved in 100% DMSO)

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cpd-X and Reference-Cpd in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate. For control wells, add 1 µL of DMSO (for 0% inhibition) or a known potent inhibitor at a high concentration (for 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of Kinase-Y and its substrate peptide in assay buffer. Add 10 µL of this mix to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km value.

  • Incubation: Incubate the plate at the optimized temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation: A Comparative Analysis of Cpd-X and Reference-Cpd

The following sections detail the critical validation parameters and present example data comparing the performance of our hypothetical Cpd-X with the known Reference-Cpd.

Specificity and Selectivity

Specificity ensures that the assay measures the intended analyte without interference from other components in the sample.[9] In our kinase assay, this means confirming that the observed inhibition is due to the direct action of the compound on Kinase-Y and not due to assay artifacts.

Experimental Approach:

  • Counter-screening: Test Cpd-X against a panel of other kinases to determine its selectivity profile.

  • ATP Competition Assay: Vary the concentration of ATP in the assay. A competitive inhibitor's IC50 will increase with increasing ATP concentration.

  • Assay Component Interference: Test Cpd-X in the absence of Kinase-Y or the substrate to ensure it does not directly interfere with the ATP detection reagent.

Example Data:

ParameterCpd-XReference-CpdInterpretation
IC50 at Km ATP 50 nM10 nMBoth compounds are potent inhibitors.
IC50 at 10x Km ATP 500 nM110 nMBoth compounds show a rightward shift in IC50, consistent with ATP-competitive inhibition.
Selectivity Panel (IC50s) Kinase-A: >10 µM, Kinase-B: >10 µMKinase-A: 5 µM, Kinase-B: 8 µMCpd-X demonstrates higher selectivity for Kinase-Y compared to the reference compound.
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically expressed as the percent coefficient of variation (%CV). Precision is evaluated at two levels:

  • Intra-assay precision (repeatability): The precision of the assay within a single run.

  • Inter-assay precision (reproducibility): The precision of the assay across multiple runs on different days.[6]

Experimental Approach:

Determine the IC50 of Cpd-X and Reference-Cpd in multiple independent assays performed on different days.

Example Data:

CompoundIntra-assay Precision (n=3 replicates)Inter-assay Precision (n=3 independent assays)
Cpd-X IC50 = 52 ± 4.5 nM (%CV = 8.7%)IC50 = 55 ± 6.1 nM (%CV = 11.1%)
Reference-Cpd IC50 = 11 ± 0.9 nM (%CV = 8.2%)IC50 = 12 ± 1.3 nM (%CV = 10.8%)

Interpretation: The %CV values for both intra- and inter-assay precision are well within the generally accepted limit of <20% for cell-free biochemical assays, indicating that the assay is precise.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value.[3] In the context of an IC50 assay, this can be assessed by determining the IC50 of a known reference compound and comparing it to the published or historically determined value.

Experimental Approach:

Determine the IC50 of Reference-Cpd and compare it to the value reported in the literature or by the manufacturer.

Example Data:

CompoundDetermined IC50Published IC50% Recovery
Reference-Cpd 12 nM10 nM120%

Interpretation: The determined IC50 for the Reference-Cpd is in good agreement with the published value, indicating that the assay is accurate.

Linearity and Range

For an IC50 assay, the concept of linearity applies to the dose-response curve. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Approach:

Generate a full dose-response curve for both Cpd-X and Reference-Cpd, typically spanning at least 3-4 orders of magnitude of concentration.

Interpretation: The dose-response curves for both compounds should be sigmoidal and fit well to a four-parameter logistic model (R² > 0.98). The range of the assay is sufficient to accurately determine the top and bottom plateaus of the curve, as well as the IC50 value.

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Experimental Approach:

Introduce small, deliberate changes to the assay parameters and evaluate the impact on the IC50 values.

Example Data:

Parameter VariationCpd-X IC50 (nM)Reference-Cpd IC50 (nM)
Standard Conditions 5512
Incubation Time + 10% 5813
Incubation Temperature + 2°C 5311
DMSO Concentration + 0.5% 6014

Interpretation: The IC50 values for both compounds remain relatively consistent despite minor variations in the assay conditions, demonstrating the robustness of the assay.

Visualization of the Validation Workflow

G cluster_0 Assay Validation Parameters cluster_1 Decision Gate cluster_2 Outcome A Specificity (Selectivity Panel, ATP Competition) B Precision (Intra- & Inter-assay %CV) A->B C Accuracy (% Recovery of Reference) B->C D Linearity & Range (Dose-Response Curve Fit) C->D E Robustness (Parameter Variation) D->E F All Parameters Meet Acceptance Criteria? E->F G Assay is Validated for Use F->G Yes H Re-develop or Re-optimize Assay F->H No

Caption: Decision workflow for biological assay validation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the validation of a biological assay for a novel compound derived from this compound. By following the principles of scientific integrity and adhering to established regulatory guidelines, researchers can ensure the generation of high-quality, reliable data. The comparative analysis with a known reference compound provides a crucial benchmark for evaluating the performance of a new chemical entity.

The validation of a biological assay is not a one-time event but an ongoing process. As a compound progresses through the drug discovery pipeline, the assay may need to be further refined, and additional validation experiments may be required. A well-validated assay is the cornerstone of any successful drug discovery program, providing the confidence needed to make critical decisions and advance promising new therapies from the bench to the clinic.

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A Researcher's Guide to Spectroscopic Differentiation of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: Methyl 4-Fluoro-3-(methylsulfonyl)benzoate (Isomer A) and Methyl 3-Fluoro-4-(methylsulfonyl)benzoate (Isomer B) . For drug development professionals, ensuring the correct isomeric form is crucial for efficacy, safety, and intellectual property.

This guide moves beyond a simple data sheet, offering a detailed analysis of how the subtle change in the positions of the fluorine and methylsulfonyl substituents profoundly impacts their spectroscopic signatures. We will delve into the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the underlying principles that allow for their unambiguous differentiation.

The Challenge: Distinguishing Two Closely Related Isomers

Isomer A and Isomer B are common intermediates in medicinal chemistry. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups, combined with the methyl ester, creates a complex electronic environment on the aromatic ring. Differentiating them requires a multi-faceted spectroscopic approach.

isomers cluster_A Isomer A This compound cluster_B Isomer B Methyl 3-Fluoro-4-(methylsulfonyl)benzoate A B

Caption: Molecular structures of Isomer A and Isomer B.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides the most definitive data for distinguishing these isomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Tale of Two Splitting Patterns

The aromatic region of the ¹H NMR spectrum will show distinct patterns for each isomer. Both will exhibit signals for the three aromatic protons, the methyl ester protons (singlet, ~3.9 ppm), and the methylsulfonyl protons (singlet, ~3.2 ppm). The key difference lies in the coupling patterns of the aromatic protons.

  • Isomer A (4-Fluoro-3-sulfonyl): We predict a doublet for H-5, a doublet of doublets for H-6, and a doublet for H-2. The coupling between the ortho protons H-5 and H-6 will be large (~8-9 Hz). The coupling between the meta proton H-2 and H-6 will be smaller (~2-3 Hz). Crucially, H-5 will also show a smaller coupling to the fluorine at C-4.

  • Isomer B (3-Fluoro-4-sulfonyl): This isomer will present a different picture. H-2 and H-6 will be doublets, while H-5 will be a doublet of doublets. The key differentiator is the coupling to fluorine. H-2 will show a significant meta coupling to fluorine, and H-5 will show a smaller para coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Isomer A (Predicted δ, ppm) Multiplicity & J (Hz) Isomer B (Predicted δ, ppm) Multiplicity & J (Hz)
H-28.45d, J ≈ 2.5 Hz7.90dd, J ≈ 8.0, 2.0 Hz
H-57.35d, J ≈ 8.5 Hz7.75d, J ≈ 8.0 Hz
H-68.20dd, J ≈ 8.5, 2.5 Hz8.30d, J ≈ 8.0 Hz
-OCH₃3.95s3.96s
-SO₂CH₃3.25s3.30s
¹⁹F NMR Spectroscopy: The Unambiguous Differentiator

Given that fluorine is present in both molecules, ¹⁹F NMR is a powerful and straightforward technique for differentiation.[1][2] The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the substituent pattern.[3]

  • Isomer A: The fluorine at C-4 is flanked by a proton (H-5) and a bulky, electron-withdrawing methylsulfonyl group (at C-3). This will result in a specific chemical shift.

  • Isomer B: The fluorine at C-3 has two ortho protons (H-2 and H-4) and is adjacent to the ester group (at C-1) and the sulfonyl group (at C-4). This distinct electronic environment will lead to a different chemical shift compared to Isomer A.

The coupling patterns in the proton-coupled ¹⁹F NMR spectrum will also be revealing. For Isomer A, the ¹⁹F signal will be a doublet of doublets due to coupling with H-5 (ortho) and H-2 (meta). For Isomer B, it will be a doublet of doublets due to coupling with H-2 (ortho) and H-4 (ortho).

¹³C NMR and 2D NMR (HSQC/HMBC): Confirming Connectivity

While ¹H and ¹⁹F NMR are often sufficient, ¹³C NMR and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide irrefutable proof of the atomic connectivity.[4][5]

  • HSQC: This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.[4][6]

  • HMBC: This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[5][7] The crucial correlations to look for are:

    • Isomer A: A 3-bond correlation between the methylsulfonyl protons (-SO₂CH ₃) and the fluorine-bearing carbon (C -4).

    • Isomer B: A 2-bond correlation between the methylsulfonyl protons (-SO₂CH ₃) and the fluorine-bearing carbon (C -3).

hmbc_comparison cluster_A Isomer A: Key HMBC Correlation cluster_B Isomer B: Key HMBC Correlation A H₃C-SO₂ → C4-F B H₃C-SO₂ → C3-F nmr_workflow prep Sample Preparation h1 ¹H NMR Acquisition prep->h1 ~5 mg in 0.6 mL CDCl₃ f19 ¹⁹F NMR Acquisition h1->f19 c13 ¹³C{¹H} NMR Acquisition f19->c13 hsqc HSQC Acquisition c13->hsqc hmbc HMBC Acquisition hsqc->hmbc process Data Processing & Analysis hmbc->process

Caption: General NMR experimental workflow.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a proton spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours may be necessary to achieve a good signal-to-noise ratio for all carbons, including quaternary carbons.

  • 2D NMR (HSQC/HMBC): Use standard pulse sequences (e.g., hsqcedetgpsp for edited HSQC and hmbcgplpndqf for HMBC on Bruker instruments). Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe both 2-bond and 3-bond correlations.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or KBr pellet.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

  • High-Resolution MS (HRMS): To confirm the elemental composition, perform analysis on a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Conclusion

While this compound and Methyl 3-Fluoro-4-(methylsulfonyl)benzoate are challenging to distinguish due to their structural similarity, a systematic application of modern spectroscopic techniques provides a clear path to their unambiguous identification. ¹H and ¹⁹F NMR spectroscopy serve as the primary tools for differentiation , revealing distinct chemical shifts and coupling patterns rooted in the unique electronic environment of each isomer. 2D NMR experiments, particularly HMBC, provide the ultimate confirmation of connectivity , acting as a self-validating system for the structural assignment. By understanding the principles behind these techniques and following rigorous experimental protocols, researchers can confidently characterize these critical intermediates, ensuring the integrity and success of their research and development programs.

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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from promising in vitro activity to demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess the efficacy of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate derivatives, a class of compounds holding potential as therapeutic agents. By delving into the causality behind experimental choices and emphasizing self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translational research.

The core structure of these derivatives, featuring a benzoate backbone with fluoro and methylsulfonyl substitutions, suggests a potential for diverse biological activities, including anti-inflammatory and anticancer effects, often through the inhibition of specific enzymatic pathways. This guide will, therefore, use these potential applications as a framework for discussing relevant experimental models.

Part 1: The In Vitro Efficacy Landscape: Target Engagement and Cellular Response

In vitro studies represent the foundational step in characterizing the biological activity of a new chemical series. These experiments are designed to be rapid, high-throughput, and cost-effective, allowing for the screening and optimization of numerous candidate molecules. The primary objectives are to confirm target engagement, elucidate the mechanism of action, and establish a preliminary structure-activity relationship (SAR).

Target-Based Assays: Confirming Molecular Interaction

For derivatives of this compound, which may act as enzyme inhibitors, target-based assays are paramount. For instance, related sulfonyl-containing compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.

Experimental Protocol: COX-2 Inhibition Assay

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer (e.g., Tris-HCl), detection reagents (e.g., colorimetric or fluorescent probe), test compounds (dissolved in DMSO), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the COX-2 enzyme to the assay buffer.

    • Add the test compounds or control to the wells and incubate for a predetermined period (e.g., 15 minutes) to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagent to measure the product formation (e.g., prostaglandin E2).

    • Read the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme isolates the interaction between the compound and its direct target, eliminating confounding variables from a complex cellular environment. The inclusion of a known inhibitor validates the assay's performance.

Cell-Based Assays: Assessing Physiological Response

While target-based assays confirm molecular interaction, cell-based assays provide insights into the compound's effects within a biological context. These assays can measure downstream signaling events, cell viability, and other physiological responses.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (a potent inflammatory agent) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the EC50 value (the concentration at which 50% of the maximal effect is observed) for the inhibition of cytokine production.

Trustworthiness Through Self-Validation: A parallel cytotoxicity assay (e.g., MTT or LDH assay) must be run to ensure that the observed reduction in cytokine production is due to the specific anti-inflammatory activity of the compound and not simply because the compound is killing the cells.

G cluster_0 In Vitro Efficacy Workflow Compound Library Compound Library Target-Based Assay Target-Based Assay Compound Library->Target-Based Assay Screening Hit Compounds Hit Compounds Target-Based Assay->Hit Compounds IC50 Determination Cell-Based Assay Cell-Based Assay Hit Compounds->Cell-Based Assay Validation Lead Candidates Lead Candidates Cell-Based Assay->Lead Candidates EC50 & Cytotoxicity

Caption: A streamlined workflow for in vitro efficacy assessment.

Part 2: The In Vivo Challenge: Efficacy in a Complex Biological System

Demonstrating efficacy in vivo is the crucial next step and often the point at which many promising compounds fail. In vivo studies assess not only the compound's interaction with its target in a whole organism but also contend with the complexities of absorption, distribution, metabolism, and excretion (ADME) and potential off-target toxicities.

Pharmacokinetic (PK) Profiling: Getting the Drug to the Target

Before assessing efficacy, it is essential to understand the pharmacokinetic profile of the lead candidates. This involves administering the compound to an animal model (e.g., mouse or rat) and measuring its concentration in the plasma and target tissues over time.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Expertise in Interpretation: A short half-life may necessitate more frequent dosing, while poor oral bioavailability might require formulation development or a different route of administration.

Animal Models of Disease: Testing Efficacy in a Relevant Context

The choice of animal model is critical and should closely mimic the human disease state. For compounds with potential anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Fast the animals overnight.

    • Administer the test compound or vehicle orally at a predetermined time before the inflammatory insult. A positive control, such as indomethacin, should also be included.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Caption: A potential signaling pathway targeted by the derivatives.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, a direct translation is rare, and discrepancies are common.

Data Presentation and Comparison
Compound In Vitro COX-2 IC50 (nM) In Vitro Macrophage TNF-α EC50 (µM) In Vivo Paw Edema Inhibition (%) at 10 mg/kg Oral Bioavailability (%)
Derivative A500.56045
Derivative B250.23010
Derivative C2005.05570
Celecoxib400.46550

This table presents hypothetical data for illustrative purposes.

Analysis of Discrepancies
  • Derivative B: Shows high potency in vitro but poor efficacy in vivo. This discrepancy is likely explained by its very low oral bioavailability, meaning insufficient compound reaches the target site.

  • Derivative C: Exhibits lower potency in vitro but good in vivo efficacy. Its high oral bioavailability ensures that a therapeutic concentration can be achieved and maintained at the site of inflammation.

This highlights the critical importance of considering pharmacokinetic properties when interpreting in vivo efficacy data. A potent compound is of little use if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration.

Conclusion

The evaluation of this compound derivatives, like any novel chemical series, requires a multi-faceted approach that systematically progresses from target-based and cell-based in vitro assays to well-designed in vivo studies in relevant animal models. The key to successfully navigating the translational gap lies not only in generating robust data but also in understanding the underlying principles of pharmacology and physiology that govern the complex interplay between a compound and a biological system. By employing self-validating protocols and critically analyzing both in vitro and in vivo data in the context of pharmacokinetics, researchers can make more informed decisions, increasing the likelihood of advancing truly effective therapeutic agents.

References

  • MySkinRecipes. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. [Link]

  • Hasija, A., et al. (2020). Structural investigation of methyl 3-(4-fluoro-benzo-yl)-7-methyl-2-phenyl-indolizine-1-carboxyl-ate, an inhibitory drug towards Mycobacterium tuberculosis. *Act

A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a key building block in medicinal chemistry, notably in the synthesis of various pharmaceutical agents. Its structural motif, featuring an electron-deficient aromatic ring substituted with a sulfone group, is prevalent in molecules designed for therapeutic intervention. The synthesis of this compound hinges on the efficient formation of an aryl C-S bond, a transformation that has been the subject of extensive research and development. Traditional methods for creating aryl sulfones, such as the oxidation of corresponding sulfides or Friedel-Crafts sulfonylation, often suffer from limitations including harsh reaction conditions, poor functional group tolerance, and lack of regioselectivity.[1]

Modern synthetic chemistry has largely overcome these challenges through the advent of transition-metal-catalyzed cross-coupling reactions. These methods offer a milder, more versatile, and highly regioselective route to aryl sulfones.[2] This guide provides a head-to-head comparison of the leading catalytic systems for the synthesis of this compound, with a focus on palladium, copper, and nickel catalysts. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.

General Synthetic Strategy

The most common and efficient strategy for synthesizing this compound involves the cross-coupling of an aryl electrophile with a methylsulfinate salt. The preferred starting material is typically Methyl 4-fluoro-3-bromobenzoate or the corresponding iodide, which reacts with a methylsulfinate source, such as sodium methanesulfinate (NaSO₂Me).

The core challenge lies in selecting a catalyst that can efficiently mediate this C(sp²)-S bond formation on an electron-deficient aryl halide, ensuring high yield and purity while minimizing side reactions.

cluster_reactants Starting Materials cluster_reaction Core Transformation A Methyl 4-fluoro-3-halobenzoate (X = Br, I) Catalyst Transition Metal Catalyst (Pd, Cu, Ni) A->Catalyst B Sodium Methanesulfinate (CH₃SO₂Na) B->Catalyst Product This compound Catalyst->Product C-S Cross-Coupling Solvent_Base Solvent & Base Solvent_Base->Catalyst

Caption: General workflow for the catalytic synthesis of the target molecule.

Head-to-Head Catalyst Comparison

The choice of metal catalyst—primarily palladium, copper, or nickel—is the most critical parameter influencing the reaction's success. Each metal offers a unique profile of reactivity, cost, and operational complexity.

Palladium-Based Catalysts

Palladium catalysis is the gold standard for many cross-coupling reactions, including C-S bond formation, due to its high efficiency, broad functional group tolerance, and well-understood reaction mechanisms.[3] The development of specialized phosphine ligands, particularly bulky, electron-rich biarylphosphines pioneered by Buchwald and Hartwig, has been instrumental in achieving high catalytic activity.[4][5]

Mechanism & Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl-halide bond. Subsequent coordination of the sulfinate anion and reductive elimination forms the desired C-S bond and regenerates the Pd(0) catalyst.[6][7] The choice of ligand is crucial; bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step, often the rate-limiting step for electron-deficient aryl halides.[8]

pd0 Pd(0)L pd2_complex Ar-Pd(II)(X)L pd0->pd2_complex Oxidative Addition sulfinate_adduct Ar-Pd(II)(SO₂R)L pd2_complex->sulfinate_adduct Ligand Exchange sulfinate_adduct->pd0 Reductive Elimination product Ar-SO₂R sulfinate_adduct->product arx Ar-X arx->pd2_complex rso2na RSO₂Na rso2na->pd2_complex

Caption: Simplified catalytic cycle for Palladium-catalyzed C-S coupling.

Advantages:

  • High Yields & Reliability: Generally provides the highest and most reproducible yields.

  • Mild Conditions: Reactions can often be run at moderate temperatures (80-110 °C).

  • Excellent Functional Group Tolerance: Tolerates sensitive functional groups like esters without hydrolysis.

Disadvantages:

  • Cost: Palladium and its specialized ligands are significantly more expensive than copper or nickel.[9]

  • Toxicity: Residual palladium in the final product is a major concern in pharmaceutical manufacturing and requires extensive purification.

Copper-Based Catalysts

Copper-catalyzed C-S cross-coupling, often referred to as an Ullmann-type condensation, is a cost-effective alternative to palladium.[9][10] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern systems utilizing ligands such as diamines or phenanthrolines have enabled milder and more efficient transformations.[11][12]

Mechanism & Rationale: The mechanism of copper-catalyzed C-S coupling is more debated than its palladium counterpart but is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) salt reacts with the sulfinate to form a copper sulfinate species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient Cu(III) species, which then reductively eliminates the aryl sulfone product.[9] The reaction often requires higher temperatures than palladium-catalyzed versions to drive the oxidative addition step.

Advantages:

  • Low Cost: Copper is an earth-abundant metal, making the catalyst significantly cheaper.[9]

  • Low Toxicity: Copper is generally considered less toxic than palladium, simplifying product purification.

Disadvantages:

  • Harsher Conditions: Often requires higher reaction temperatures (>110 °C) and stronger bases.[10]

  • Substrate Scope: Can be less reliable for complex or sterically hindered substrates compared to palladium systems.

  • Stoichiometric Additives: Some protocols require stoichiometric or super-stoichiometric amounts of copper salts.[10]

Nickel-Based Catalysts

Nickel catalysis has emerged as a powerful and economical alternative, combining some of the reactivity benefits of palladium with the low cost of a first-row transition metal.[13] Nickel catalysts can be particularly effective for activating challenging substrates like aryl chlorides and can operate via different mechanistic pathways, including photocatalytic cycles.[14][15]

Mechanism & Rationale: Similar to palladium, nickel-catalyzed cross-coupling typically proceeds through a Ni(0)/Ni(II) catalytic cycle. However, nickel has a lower barrier to oxidative addition, which can be advantageous.[7] Recently, dual catalytic systems combining a nickel catalyst with a photoredox catalyst have gained prominence. In these systems, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) to facilitate the generation of radical intermediates, enabling the reaction to proceed under very mild conditions.[14][16][17]

Advantages:

  • Cost-Effective: Nickel is significantly cheaper than palladium.[9]

  • High Reactivity: Can activate less reactive aryl chlorides and bromides effectively.

  • Novel Reactivity: Enables access to photocatalytic pathways under mild, visible-light conditions.[16]

Disadvantages:

  • Air and Moisture Sensitivity: Ni(0) complexes can be sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

  • Toxicity Concerns: Nickel is a known carcinogen, and its removal from the final product is critical.

  • Mechanistic Complexity: The potential for multiple oxidation states and radical pathways can sometimes lead to more side products.

Performance Data Summary

The following table summarizes typical experimental conditions and outcomes for the synthesis of aryl sulfones using different catalytic systems, providing a basis for comparison. The data is compiled from representative literature procedures for C-S cross-coupling of aryl halides with sulfinates.[14][18][19][20]

Catalyst SystemAryl HalideCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Palladium Ar-Br / Ar-I1 - 2XantPhos[1]K₂CO₃Toluene11012 - 2485 - 98
Copper Ar-I10 - 20TMEDAK₂CO₃DMF120 - 1402470 - 90
Copper (Nanoparticle) Ar-Br / Ar-I25 mg (CuFe₂O₄)NoneKOHWater60590 - 96[20]
Nickel (Photoredox) Ar-Br2 - 5dtbpyOrganic BaseDMA25 (Room Temp)1275 - 92[14]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is adapted from established methods for palladium-catalyzed sulfonylation of aryl halides.[1][19]

Materials:

  • Methyl 4-fluoro-3-bromobenzoate (1.0 mmol)

  • Sodium methanesulfinate (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.025 mmol, 2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Methyl 4-fluoro-3-bromobenzoate, sodium methanesulfinate, and potassium carbonate.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in 2 mL of toluene. Add this catalyst solution to the Schlenk tube via syringe.

  • Add the remaining 3 mL of toluene to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Copper-Nanoparticle-Catalyzed Synthesis in Water

This protocol utilizes a heterogeneous and recyclable magnetic nanoparticle catalyst, offering a greener alternative.[20]

Materials:

  • Methyl 4-fluoro-3-bromobenzoate (1.0 mmol)

  • Sodium methanesulfinate (1.5 mmol)

  • CuFe₂O₄ nanoparticles (25 mg)

  • Potassium Hydroxide (KOH) (2.0 mmol)

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine Methyl 4-fluoro-3-bromobenzoate, sodium methanesulfinate, CuFe₂O₄ nanoparticles, and potassium hydroxide.

  • Add 5 mL of water to the flask.

  • Attach a reflux condenser and place the flask in a preheated oil bath at 60 °C.

  • Stir the mixture vigorously for 5 hours.

  • After cooling to room temperature, add ethyl acetate (15 mL) to the mixture.

  • Use an external magnet to hold the CuFe₂O₄ catalyst at the bottom of the flask and decant the liquid phase.

  • Wash the catalyst with ethyl acetate (2 x 5 mL), combining the organic layers.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the product via column chromatography as described in Protocol 1. The catalyst can be washed with ethanol and water, dried, and reused.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved using a variety of transition-metal catalysts. The optimal choice depends on the specific priorities of the researcher or organization.

  • For Highest Yield and Reliability: Palladium catalysis with a suitable biarylphosphine ligand like Xantphos remains the most robust and dependable method. It is the recommended choice for small-scale, high-value synthesis where cost is a secondary concern.[1]

  • For Cost-Effectiveness and Scalability: Copper catalysis , particularly with modern ligand systems or heterogeneous nanoparticle catalysts, presents a compelling option. The CuFe₂O₄ nanoparticle system is especially attractive due to its mild conditions, use of water as a solvent, and catalyst recyclability, aligning with the principles of green chemistry.[20]

  • For Mild Conditions and Novelty: Nickel-based photoredox catalysis offers a cutting-edge approach that operates at room temperature, preserving sensitive functional groups. This method is ideal for complex syntheses where thermal degradation is a concern.[14][17]

For most laboratory applications focused on producing this compound for drug discovery and development, the reliability of palladium catalysis often justifies the higher cost. However, for process development and large-scale manufacturing, the economic and environmental benefits of copper or nickel systems warrant serious investigation.

References

  • Willis, M. C. (2014). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Organic Letters, 16(1), 150-153*. Available at: [Link]

  • Procter, D. J., et al. (2013). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Organic Letters, 15(24), 6226-9*. Available at: [Link]

  • Manolikakes, G., et al. (2019). A Redox‐neutral Nickel‐catalysed Sulfonylation of (Hetero)aryl Boronic Acids with 2‐Chlorothiazoles. Chemistry – A European Journal, 25(57), 13178-13182*. Available at: [Link]

  • Wang, L., & Zhang, L. -f. (2022). Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers, 9, 4145-4165*. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2020). Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers, 7, 2331-2351*. Available at: [Link]

  • Peng, C.-C., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of Arylsulfonyl Radicals with Diazo Compounds: Assembly of Arylsulfones. The Journal of Organic Chemistry, 87(18), 12282–12291*. Available at: [Link]

  • Nolan, S. P., et al. (2018). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Journal of the American Chemical Society, 140(4), 1485-1495*. Available at: [Link]

  • Beletskaya, I. P., et al. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Organic Letters, 15(24), 6226-9*. Available at: [Link]

  • Novartis Institutes for BioMedical Research. (2015). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. OAK Open Access Archive. Available at: [Link]

  • Liu, X., et al. (2015). Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 291-314*. Available at: [Link]

  • Willis, M. C., et al. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science, 5(2), 654-658*. Available at: [Link]

  • Manabe, K., et al. (2013). Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate. Chemistry Letters, 42(7), 760-762*. Available at: [Link]

  • Tu, T., et al. (2019). Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides for the Synthesis of Various Functionalized Aryl Sulfones. Organic Letters, 21(4), 974-979*. Available at: [Link]

  • Yang, C., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules, 29(14), 3418*. Available at: [Link]

  • Yang, C., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Semantic Scholar. Available at: [Link]

  • Liu, J.-B., et al. (2015). Copper-catalyzed synthesis of aryldiazo sulfones from arylhydrazines and sulfonyl chlorides under mild conditions. RSC Advances, 5(92), 75239-75242*. Available at: [Link]

  • Various Authors. (2021). Palladium-catalyzed α-arylation/β-elimination of sulfones. New Journal of Chemistry, 45, 10398-10402*. Available at: [Link]

  • Oestreich, M., et al. (2024). Nickel-Catalyzed Cross-Coupling of Cyclic Sulfones and Grignard Reagents. Synfacts, 20(10), 1156*. Available at: [Link]

  • Mauléon, P., et al. (2022). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ACS Catalysis, 12(5), 2829–2871*. Available at: [Link]

  • Wang, J., et al. (2020). Nickel-catalyzed asymmetric reductive arylation of α-chlorosulfones with aryl halides. Nature Communications, 11, 4410*. Available at: [Link]

  • Various Authors. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry, 2023(1), 130-140*. Available at: [Link]

  • Yang, C., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. Available at: [Link]

  • Various Authors. (2020). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2014). Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. Chemical Society Reviews, 44(1), 291-314*. Available at: [Link]

  • Various Authors. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis, 11(7), 4356–4389*. Available at: [Link]

  • Various Authors. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. Chemistry – A European Journal, 28(46), e202200845*. Available at: [Link]

  • Gómez Arrayás, R., & Mauléon, P. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(15), 6525-6575*. Available at: [Link]

  • Various Authors. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry, 32(10), 2397-2406*. Available at: [Link]

  • Okada, Y., et al. (2021). Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. The Journal of Organic Chemistry, 86(14), 9535–9542*. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Various Authors. (n.d.). SULFOXIDES AND SULFONES: REVIEW. OUCI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sanford, M. S. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 142(28), 12024–12039*. Available at: [Link]

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A Senior Application Scientist's Guide to Comparing Antibody Cross-Reactivity for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of Small Molecule Immunoassays

In the realm of drug development and clinical diagnostics, the ability to specifically quantify small molecules is paramount. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate and its derivatives represent a class of compounds where precise measurement is critical, yet challenging. Due to their low molecular weight, these molecules act as haptens, meaning they must be conjugated to larger carrier proteins to elicit an immune response and generate antibodies. This very process, however, introduces the risk of generating antibodies that recognize not only the target molecule but also structurally similar analogs, metabolites, or even precursors. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results, compromising experimental validity.[1][2]

This guide provides a comprehensive framework for objectively evaluating and comparing the cross-reactivity profiles of antibodies raised against this compound. We will delve into the core experimental methodologies, data interpretation, and best practices required to select an antibody with the highest specificity for your application. The principles and protocols described herein are designed to be self-validating systems, ensuring the trustworthiness and reproducibility of your findings.[3][4]

Understanding the Analytes: The Basis of Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarities between the target analyte and other molecules. An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution (epitope). Minor chemical modifications may not be sufficient to prevent antibody binding. For our target, this compound, key areas for potential cross-reactivity include:

  • The Benzoate Ring: Substitution or removal of the fluorine atom.

  • The Sulfonyl Group: Oxidation state of the sulfur or substitution of the methyl group.

  • The Methyl Ester: Hydrolysis to a carboxylic acid or conversion to a different ester.

A robust validation plan must therefore include testing against a panel of rationally selected, structurally related compounds.

Caption: Target analyte and examples of structurally similar derivatives.

Core Methodologies for Cross-Reactivity Assessment

Two primary techniques form the cornerstone of antibody specificity analysis: Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic characterization.

Competitive ELISA: The Workhorse for Specificity Profiling

The competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for quantifying small molecules.[5] Its principle relies on the competition between the free analyte in the sample and a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6][7] This format is ideal for assessing cross-reactivity by determining how effectively different analogs can compete with the primary antigen.

Caption: Principle of the Competitive ELISA for small molecule detection.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a self-validating system that includes necessary controls for robust data generation.[8][9]

  • Plate Coating:

    • Coat wells of a 96-well microtiter plate with 100 µL of a hapten-carrier protein conjugate (e.g., Target-BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate, pH 9.6).

    • Cover the plate and incubate overnight at 4°C.[10]

    • Causality: This step immobilizes the target antigen, creating the competitive surface.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[11]

    • Causality: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.

  • Competition Reaction:

    • Prepare standard curves for the target analyte and each potential cross-reactant. Use serial dilutions in assay buffer.

    • In a separate dilution plate, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 1 hour at room temperature.[11]

    • Transfer 100 µL of this mixture to the washed and blocked assay plate.

    • Include controls:

      • Maximum Signal (B₀): Antibody + assay buffer (no competitor).

      • Blank: Assay buffer only (no antibody).

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[10]

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of substrate (e.g., TMB) and incubate in the dark until sufficient color develops (15-30 minutes).[11]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 0.2M H₂SO₄).

  • Data Acquisition & Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve for the target analyte and each cross-reactant (Absorbance vs. log[Concentration]).

    • Determine the IC₅₀ value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

SPR is a powerful, label-free technology that provides real-time data on molecular interactions.[12] It is considered a benchmark technique for characterizing antibody-antigen binding kinetics, measuring both the association rate (kₐ or kₒₙ) and the dissociation rate (kₐ or kₒff).[13][14] This level of detail allows you to distinguish between antibodies that may have similar affinities (Kₐ) but achieve them through different kinetic profiles—for example, a fast-on/fast-off interaction versus a slow-on/slow-off one. For specificity testing, a highly specific antibody should exhibit fast association and very slow dissociation only with the intended target, and significantly weaker and/or faster-dissociating interactions with related analogs.

Experimental Workflow: SPR for Specificity Analysis

Sources

Comparative Benchmarking of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate Against Known Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Potency, Selectivity, and Cellular Target Engagement

Abstract

In the landscape of modern drug discovery, the serine hydrolase superfamily represents a rich source of therapeutic targets for a multitude of pathologies, including pain, inflammation, and neurodegenerative disorders.[1] Within this family, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL) have emerged as critical regulators of the endocannabinoid system, primarily through their catabolism of the signaling lipids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[2][3][4] Pharmacological inhibition of these enzymes offers a nuanced therapeutic strategy, enhancing endogenous cannabinoid signaling in a localized and activity-dependent manner.[5] This guide presents a comprehensive benchmarking analysis of a novel compound, Methyl 4-Fluoro-3-(methylsulfonyl)benzoate (M4FMSB), against well-characterized, selective inhibitors: URB597 for FAAH and JZL-184 for MGL. We will delineate the experimental rationale, provide detailed protocols for biochemical and cell-based assays, and interpret the resulting data to build a robust profile of M4FMSB's potency and selectivity.

Introduction: The Rationale for Targeting FAAH and MGL

FAAH and MGL are the principal enzymes responsible for terminating the biological actions of AEA and 2-AG. By hydrolyzing these endocannabinoids, they control the activation of cannabinoid receptors CB1 and CB2, which are pivotal in modulating neurotransmission, immune responses, and pain perception.[4][6]

  • FAAH Inhibition: Blocking FAAH elevates AEA levels, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5][7]

  • MGL Inhibition: MGL inactivation leads to a significant accumulation of 2-AG, a primary ligand for both CB1 and CB2 receptors.[8] This produces profound analgesic and anti-inflammatory responses.[6] Furthermore, MGL inhibition reduces brain levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins, providing a dual mechanism for therapeutic benefit.[1][9]

The distinct physiological outcomes of inhibiting FAAH versus MGL underscore the critical need for developing highly selective inhibitors to achieve desired therapeutic effects and minimize off-target activity. This guide will establish a rigorous framework for evaluating where M4FMSB fits within this landscape.

Signaling Pathway Overview

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MGL MGL TwoAG 2-AG MGL->TwoAG TwoAG->MGL Hydrolysis CB1R CB1 Receptor TwoAG->CB1R Activates FAAH FAAH AEA Anandamide (AEA) FAAH->AEA AEA->CB1R Activates AEA->FAAH Hydrolysis Membrane Lipid Precursors Membrane->TwoAG On-demand Synthesis Membrane->AEA On-demand Synthesis

Caption: The Endocannabinoid Signaling Cascade.

Comparative Physicochemical Properties

Before delving into biological activity, understanding a compound's fundamental physicochemical properties is essential for interpreting its behavior in aqueous assay buffers and complex cellular environments.

PropertyThis compound (M4FMSB)URB597 (FAAH Inhibitor)JZL-184 (MGL Inhibitor)
Molecular Formula C₉H₁₀FNO₃SC₂₄H₂₅N₃O₃C₂₄H₂₁N₃O₃
Molecular Weight 231.25 g/mol [10]419.5 g/mol 411.5 g/mol
Structure Aromatic esterBiphenyl carboxamideBis-oxadiazole piperidine
Predicted LogP ~1.8 - 2.4~4.5~4.2
Hydrogen Bond Donors 020
Hydrogen Bond Acceptors 446

Data for URB597 and JZL-184 are derived from their respective PubChem entries.

In Vitro Biochemical Potency and Selectivity

The cornerstone of inhibitor characterization is the direct measurement of enzyme inhibition to determine the half-maximal inhibitory concentration (IC₅₀). We employ fluorescence-based assays, which are highly sensitive and suitable for comparative screening.[11][12]

Experimental Protocol: Fluorescence-Based Inhibition Assay

This protocol is adaptable for both FAAH and MGL with minor modifications to the enzyme and substrate used.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (50 mM, pH 8.0), EDTA (1 mM), BSA (0.05%). Rationale: This buffer system maintains stable pH and minimizes non-specific protein binding.

    • Enzyme Stock: Recombinant human FAAH or MGL is diluted in Assay Buffer to a working concentration of 2X the final assay concentration (e.g., 20 nM for a 10 nM final concentration).[13]

    • Substrate Stock: A fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH[14][15] or 7-hydroxycoumarinyl-arachidonate for MGL[12]) is dissolved in DMSO to a 10 mM stock, then diluted in Assay Buffer to 2X the final concentration (typically near its Kₘ value).

    • Inhibitor Plates: Test compounds (M4FMSB, URB597, JZL-184) are serially diluted in DMSO, then further diluted in Assay Buffer to a 4X final concentration. Rationale: A multi-point dilution series is crucial for accurately determining the IC₅₀ value.[16]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X inhibitor solution (or DMSO vehicle control) to each well.

    • Add 10 µL of 2X enzyme solution to each well.

    • Incubate the plate for 30 minutes at 30°C. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent or irreversible inhibitors.

    • Initiate the reaction by adding 5 µL of 2X substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 350 nm, Emission: 460 nm) for 30-60 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence-over-time curve for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Workflow for Biochemical IC₅₀ Determination

cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis P1 Serially Dilute Inhibitors (4X) A1 Add Inhibitor/ Vehicle (5 µL) P1->A1 P2 Prepare Enzyme Solution (2X) A2 Add Enzyme (10 µL) Pre-incubate 30 min P2->A2 P3 Prepare Substrate Solution (2X) A3 Add Substrate (5 µL) Initiate Reaction P3->A3 A1->A2 A2->A3 D1 Kinetic Fluorescence Reading A3->D1 D2 Calculate Velocity & % Inhibition D1->D2 D3 Dose-Response Curve (IC50 Calculation) D2->D3

Caption: Workflow for the fluorescence-based enzyme inhibition assay.

Comparative Inhibition Data (Hypothetical)

The following table summarizes the expected outcomes from the biochemical assays, providing a clear comparison of potency and selectivity.

CompoundFAAH IC₅₀ (nM)MGL IC₅₀ (nM)Selectivity Ratio (MGL IC₅₀ / FAAH IC₅₀)
M4FMSB 15>10,000>667
URB597 (Control) 5[17]>10,000>2000
JZL-184 (Control) >5,0008<0.002

Interpretation: In this hypothetical scenario, M4FMSB demonstrates potent inhibition of FAAH with an IC₅₀ of 15 nM. Crucially, it shows negligible activity against MGL at concentrations up to 10,000 nM. This profile indicates that M4FMSB is a potent and highly selective FAAH inhibitor, comparable to the well-established control, URB597. The selectivity ratio is a key metric; a high ratio confirms that the inhibitor's activity is specific to the intended target, reducing the likelihood of off-target effects mediated by MGL inhibition.

Cellular Target Engagement and Selectivity Profiling

While biochemical assays are essential for determining potency, they do not confirm that an inhibitor can engage its target in a complex biological environment. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to visualize the engagement of an inhibitor with its target enzyme within a native proteome and simultaneously assess its selectivity against other active enzymes.[9][18]

Experimental Protocol: Competitive ABPP in Mouse Brain Proteome
  • Proteome Preparation: Mouse brain tissue is homogenized in phosphate-buffered saline (PBS) and the membrane fraction is isolated by ultracentrifugation. Protein concentration is quantified via a BCA assay.

  • Competitive Labeling:

    • Aliquots of the brain proteome (e.g., 50 µg protein) are pre-incubated with varying concentrations of M4FMSB (or control inhibitors) for 30 minutes at 37°C. Rationale: This allows the inhibitor to bind to its target(s) within the complex mixture of proteins.

    • A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., TAMRA-FP), is added to the samples at a final concentration of 1 µM.[18] The reaction proceeds for another 30 minutes. Rationale: The probe will covalently label the active site of all accessible serine hydrolases that were not blocked by the inhibitor.

  • Analysis:

    • The labeling reaction is quenched by adding a 2X SDS-PAGE loading buffer and boiling.

    • Proteins are separated by size using SDS-PAGE.

    • The gel is scanned on a fluorescence gel scanner to visualize the labeled enzymes. Labeled enzymes will appear as fluorescent bands.

  • Interpretation:

    • In the vehicle-treated lane, fluorescent bands corresponding to active FAAH, MGL, and other serine hydrolases will be visible.

    • In lanes treated with an effective inhibitor, the intensity of the corresponding enzyme's band will decrease in a concentration-dependent manner.

    • By comparing the disappearance of the FAAH band versus the MGL band (and other off-target bands), we can visually confirm the potency and selectivity of M4FMSB in a native biological system.

Workflow for Activity-Based Protein Profiling (ABPP)

cluster_prep Sample Preparation cluster_labeling Competitive Labeling cluster_analysis Analysis P1 Homogenize Tissue & Isolate Proteome L1 Pre-incubate Proteome with Inhibitor P1->L1 L2 Add Broad-Spectrum Fluorescent Probe (e.g., TAMRA-FP) L1->L2 A1 Quench Reaction & Separate by SDS-PAGE L2->A1 A2 Scan Gel for Fluorescence A1->A2 A3 Analyze Band Intensity (Target vs. Off-targets) A2->A3

Caption: The competitive Activity-Based Protein Profiling (ABPP) workflow.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound this compound against established inhibitors of FAAH and MGL. Based on our (hypothetical) data, M4FMSB emerges as a potent and highly selective FAAH inhibitor.

  • Biochemical assays established its high potency against FAAH (IC₅₀ = 15 nM) and its lack of activity against MGL, yielding a favorable selectivity profile.

  • Activity-Based Protein Profiling would serve to validate these findings in a native biological context, confirming on-target engagement in the brain proteome and providing a broader view of its selectivity against the entire active serine hydrolase family.

The promising profile of M4FMSB warrants further investigation. Subsequent steps should include determining its mechanism of inhibition (e.g., reversible vs. irreversible), assessing its pharmacokinetic properties, and ultimately, evaluating its efficacy in preclinical models of pain and anxiety where FAAH inhibition has shown therapeutic promise.[5][7] This structured, data-driven benchmarking process is fundamental to identifying and validating novel chemical entities for progression in the drug development pipeline.

References

  • Cravatt, B. F., & Lichtman, A. H. (2004). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). AAPS Journal, 6(3), e25. [Link]

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  • Zhou, Y., & Piomelli, D. (2023). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology, 2617, 363–370. [Link]

  • Savinainen, J. R., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmacologica Sinica, 41(1), 11–25. [Link]

  • Saario, S. M., et al. (2006). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 49(20), 5971–5976. [Link]

  • XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. [Link]

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  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12934–12939. [Link]

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"inter-laboratory study on Methyl 4-Fluoro-3-(methylsulfonyl)benzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparative Guide to the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Introduction

This compound is a key building block in modern medicinal chemistry and drug development. Its unique trifunctionalized structure—featuring a fluorine atom, a methylsulfonyl group, and a methyl ester on an aromatic ring—makes it an invaluable intermediate for synthesizing complex pharmaceutical agents, including novel anti-inflammatory and anticancer compounds.[1][2] The electron-withdrawing nature of the fluoro and methylsulfonyl substituents significantly influences the electronic properties of the benzene ring, while the methyl ester provides a versatile handle for further chemical modification.[2]

Given its strategic importance, the development of efficient, scalable, and reliable synthetic routes is of paramount interest to researchers in both academic and industrial laboratories. This guide presents a comparative analysis of two prominent synthetic strategies for this compound. We provide an in-depth examination of the underlying chemical principles, detailed step-by-step experimental protocols, and a quantitative comparison of performance metrics. This objective analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic pathway that aligns with their specific laboratory capabilities, scale, and project goals.

Overview of Synthetic Strategies

The synthesis of this target molecule can be approached from several angles. The core challenge lies in the precise installation of three different substituents onto the aromatic ring with correct regiochemistry. Our investigation consolidates the various possibilities into two primary, logical strategies, differentiated by the sequence of key bond-forming events.

  • Strategy A: The Diazotization-Thiolation-Oxidation Pathway. This route commences with a commercially available aminobenzoate derivative. It leverages a classical Sandmeyer-type reaction to introduce a methylthio (-SCH₃) group, which is subsequently oxidized to the target methylsulfonyl (-SO₂CH₃) group in the final step. This pathway offers a predictable and well-established method for introducing sulfur functionality.

  • Strategy B: The Copper-Catalyzed Thiolation-Oxidation Pathway. This alternative begins with a halogenated benzoic acid derivative. A copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation, is employed to install the methylthio group.[3][4] Similar to the first strategy, the synthesis concludes with the oxidation of the resulting thioether. This approach is advantageous when halo-aromatic precursors are more readily available or cost-effective.

Below, we delve into the technical specifics of each route.

Strategy A: Diazotization-Thiolation-Oxidation Pathway

This synthetic plan is built upon the transformation of an amino group into the desired sulfonyl moiety via a thioether intermediate. The starting material, Methyl 3-Amino-4-fluorobenzoate, provides unambiguous regiocontrol for the subsequent functionalization steps.

Causality and Experimental Choices

The choice of a Sandmeyer-type reaction is rooted in its reliability for converting anilines into a wide variety of functional groups. The diazotization of the aromatic amine creates a highly reactive diazonium salt, an excellent electrophile. The subsequent introduction of a sulfur nucleophile, such as that derived from dimethyl disulfide, allows for the formation of the C-S bond. The final oxidation step from a sulfide to a sulfone is a high-yielding and generally clean transformation.[5] This sequence ensures that the sensitive sulfone group is introduced at the end of the synthesis, avoiding potential complications in earlier steps.

Experimental Workflow

Strategy_A_Workflow start Methyl 3-Amino- 4-fluorobenzoate step1 Diazotization start->step1 NaNO₂, aq. HCl 0-5 °C intermediate1 Diazonium Salt (in situ) step1->intermediate1 step2 Thiolation intermediate1->step2 Dimethyl Disulfide (CH₃)₂S₂ intermediate2 Methyl 4-Fluoro-3- (methylthio)benzoate step2->intermediate2 step3 Oxidation intermediate2->step3 H₂O₂, Acetic Acid or NaClO₂, HCl product Methyl 4-Fluoro-3- (methylsulfonyl)benzoate step3->product

Caption: Workflow for Strategy A: Diazotization-Thiolation-Oxidation.

Detailed Experimental Protocol

Step 1: Diazotization and Thiolation of Methyl 3-Amino-4-fluorobenzoate

  • To a stirred solution of Methyl 3-Amino-4-fluorobenzoate (1.0 eq) in a 1:1 mixture of acetonitrile and 3M aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of dimethyl disulfide (2.0 eq) in acetonitrile.

  • Slowly add the cold diazonium salt solution to the dimethyl disulfide solution. The reaction mixture may evolve nitrogen gas.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-Fluoro-3-(methylthio)benzoate .

Step 2: Oxidation to this compound

  • Dissolve Methyl 4-Fluoro-3-(methylthio)benzoate (1.0 eq) in glacial acetic acid.[6]

  • Slowly add 30% aqueous hydrogen peroxide (3.0 eq) to the solution at room temperature.[6] An exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium sulfite to quench excess peroxide.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, This compound . The product can be further purified by recrystallization if necessary.

Strategy B: Copper-Catalyzed Thiolation-Oxidation Pathway

This approach utilizes a halogenated starting material, such as Methyl 3-Bromo-4-fluorobenzoate, and employs a copper-catalyzed Ullmann condensation to form the critical C-S bond.[3] This method avoids the use of potentially unstable diazonium intermediates.

Causality and Experimental Choices

The Ullmann condensation is a powerful tool for forming bonds between aryl halides and nucleophiles (N, O, S).[3][7] While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols allow the reaction to proceed at lower temperatures.[4] Copper is chosen due to its lower cost and toxicity compared to palladium, which is used in similar Buchwald-Hartwig couplings.[3][7] The starting aryl bromide is typically more reactive than the corresponding chloride in these couplings. The subsequent oxidation of the thioether to the sulfone follows the same well-established and efficient chemistry described in Strategy A.

Experimental Workflow

Strategy_B_Workflow start Methyl 3-Bromo- 4-fluorobenzoate step1 Ullmann C-S Coupling start->step1 Sodium Thiomethoxide CuI, Ligand, Base High Temp. intermediate1 Methyl 4-Fluoro-3- (methylthio)benzoate step1->intermediate1 step2 Oxidation intermediate1->step2 H₂O₂, Acetic Acid or NaClO₂, HCl product Methyl 4-Fluoro-3- (methylsulfonyl)benzoate step2->product

Caption: Workflow for Strategy B: Ullmann Coupling-Oxidation.

Detailed Experimental Protocol

Step 1: Ullmann Condensation for C-S Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add Methyl 3-Bromo-4-fluorobenzoate (1.0 eq) and sodium thiomethoxide (1.5 eq).

  • Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove the polar solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-Fluoro-3-(methylthio)benzoate .

Step 2: Oxidation to this compound

This step is identical to Step 2 in Strategy A.

  • Dissolve Methyl 4-Fluoro-3-(methylthio)benzoate (1.0 eq) in glacial acetic acid.[6]

  • Slowly add 30% aqueous hydrogen peroxide (3.0 eq) to the solution at room temperature.[6]

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Cool, quench with aqueous sodium sulfite, neutralize with sodium bicarbonate, and extract with dichloromethane (3x).

  • Dry and concentrate the organic layers to yield the final product.

Quantitative and Qualitative Comparison

The choice between these two strategies depends on a multitude of factors specific to the laboratory and project. The following table provides a comparative summary to guide this decision-making process.

MetricStrategy A: Diazotization PathwayStrategy B: Ullmann Coupling PathwayJustification
Number of Steps 22Both routes effectively synthesize the target in two principal steps from their respective starting materials.
Overall Yield Moderate to GoodModerate to GoodYields for both routes are highly dependent on optimization. Sandmeyer reactions can have variable yields, while Ullmann couplings can suffer from side reactions.[7] Oxidation is typically high-yielding for both.
Starting Material Methyl 3-Amino-4-fluorobenzoateMethyl 3-Bromo-4-fluorobenzoateAvailability and cost of these precursors can vary. A cost analysis of commercial suppliers is recommended.
Safety & Hazards High (Diazonium Salts)Moderate (High Temperatures)Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. Ullmann reactions often require high temperatures and inert atmosphere techniques.[3]
Reagent Toxicity Moderate (NaNO₂, (CH₃)₂S₂)Moderate (Copper salts, DMF/DMSO)Sodium nitrite is toxic. Copper salts have moderate toxicity, and high-boiling polar solvents like DMF can be difficult to remove.
Scalability ChallengingModerateThe thermal instability of diazonium salts makes scaling up Strategy A challenging. Strategy B is generally more amenable to scale-up, though it requires specialized equipment for high-temperature reactions.
Purification ModerateModerate to DifficultBoth routes require chromatographic purification of the thioether intermediate. The removal of copper catalyst residues in Strategy B can sometimes add complexity.

Conclusion and Recommendations

Both Strategy A and Strategy B represent viable and effective pathways for the synthesis of this compound. Neither route is universally superior; the optimal choice is contingent on the specific context of the research.

Strategy A (Diazotization Pathway) is recommended for:

  • Small-scale laboratory synthesis where the necessary equipment and expertise for handling diazonium salts are readily available.

  • Situations where the amino-substituted starting material is significantly more accessible or affordable than the halogenated counterpart.

Strategy B (Ullmann Coupling Pathway) is recommended for:

  • Larger-scale synthesis or process development due to its superior scalability and avoidance of diazonium intermediates.

  • Laboratories where high-temperature, inert-atmosphere reaction setups are standard.

  • Cases where the bromo-substituted precursor is the more economical starting point.

Ultimately, this guide provides the foundational data and protocols for an informed decision. It is advised that researchers conduct small-scale trials of both routes to determine which performs best under their specific laboratory conditions before committing to a larger-scale campaign.

References

  • BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)
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  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Confirming the Purity of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key building block in the synthesis of various pharmaceutical agents. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable approach for your analytical needs.

The Critical Role of Purity Analysis

This compound's utility in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer compounds, necessitates stringent quality control. Even minute impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a cornerstone of good science.[1][2]

This guide will compare a standard, widely applicable RP-HPLC method utilizing a C18 stationary phase with an alternative method employing a polar-embedded column. The comparison will focus on key performance parameters such as resolution, peak shape, and analytical run time.

Understanding the Analyte and Potential Impurities

This compound is a moderately polar aromatic compound. Its structure, featuring an ester, a sulfonyl group, and a fluorine atom, dictates its chromatographic behavior. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation. Common impurities could include the corresponding carboxylic acid (from hydrolysis of the methyl ester), isomers, or precursors from the synthetic route. A successful HPLC method must be able to separate the main compound from these potential impurities.

Comparative HPLC Methodologies

Reversed-phase HPLC is the technique of choice for the analysis of many aromatic compounds due to its versatility and robustness.[3][4] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. By modifying the composition of the polar mobile phase, we can modulate the retention and achieve separation.

Method A: The Workhorse - C18 Reversed-Phase HPLC

The C18 (octadecyl) bonded silica column is the most common stationary phase in reversed-phase HPLC.[4][5] Its high hydrophobicity provides excellent retention for a wide range of organic molecules.

Rationale for Method A: This method is a reliable starting point for most aromatic compounds. The use of a simple acetonitrile-water mobile phase is cost-effective and provides good separation efficiency. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

Method B: The Alternative - Polar-Embedded Reversed-Phase HPLC

Polar-embedded columns, such as those with amide or carbamate groups embedded in the alkyl chain, offer a different selectivity compared to traditional C18 columns. These columns can be operated in highly aqueous mobile phases without the risk of phase collapse, which can be an issue with some C18 columns.[6]

Rationale for Method B: The polar-embedded phase can offer enhanced retention and selectivity for more polar analytes and may provide better peak shapes for certain compounds due to interactions with the embedded polar group. This can be particularly useful for separating impurities that are structurally very similar to the main compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC methods. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.[7][8]

General Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Spiked Sample Solution: To assess specificity, a sample solution can be spiked with known impurities or potential degradation products.

HPLC Purity Determination Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard & Sample prep_sample->inject_samples system_suitability->inject_samples If passes acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Method A: C18 Reversed-Phase HPLC Protocol
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Method B: Polar-Embedded Reversed-Phase HPLC Protocol
ParameterCondition
Column Polar-Embedded (e.g., Amide), 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-12 min: 30-70% B; 12-14 min: 70% B; 14-15 min: 70-30% B; 15-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Comparative Data and Performance

The following tables summarize the expected performance of the two HPLC methods based on typical results for similar aromatic compounds.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18)Method B (Polar-Embedded)
Retention Time (Main Peak) ~12.5 min~10.8 min
Resolution (Main Peak vs. Closest Impurity) 2.22.8
Tailing Factor (Main Peak) 1.11.0
Theoretical Plates (Main Peak) > 8000> 9500

Table 2: Purity Analysis Results (Hypothetical Sample)

MethodMain Peak Area %Impurity 1 Area %Impurity 2 Area %Total Purity %
Method A (C18) 99.580.250.1799.58
Method B (Polar-Embedded) 99.600.230.1799.60

Discussion and Recommendations

Both Method A and Method B are capable of providing accurate and reliable purity determination for this compound.

Method A (C18) is a robust and widely used method that provides good separation for the main compound and its potential impurities. The longer run time is a minor drawback, but its reliability and the ubiquity of C18 columns make it an excellent choice for routine quality control.

Method B (Polar-Embedded) offers several advantages, including a shorter run time and potentially better resolution and peak shape. The different selectivity of the polar-embedded phase may be beneficial for resolving challenging impurity profiles. This method is recommended when higher throughput is required or when specific impurities are difficult to separate using a standard C18 column.

Ultimately, the choice of method will depend on the specific requirements of the laboratory, including the available instrumentation, the need for high throughput, and the complexity of the impurity profile of the samples being analyzed. It is always recommended to perform a full method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.[1][9]

References

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • World Journal of Pharmaceutical and Medical Research. HPLC Method Development and Validation: A Review.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.

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A Researcher's Guide to the Comparative Cellular Analysis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative analysis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate across various cell lines. While primarily recognized as a chemical intermediate, its structural motifs—a fluorinated benzene ring and a methylsulfonyl group—are present in numerous bioactive compounds, suggesting a potential for unexplored biological activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the cytotoxic and apoptotic potential of this compound. We present a structured approach for researchers in drug discovery and cell biology to generate robust and reproducible data, thereby elucidating the compound's cellular effects and identifying potential therapeutic applications.

Introduction: Unveiling the Potential of a Chemical Intermediate

This compound is a small organic molecule characterized by a benzoate core, a fluorine atom, and a methylsulfonyl group. While its primary utility has been in synthetic chemistry, the presence of these functional groups warrants a deeper investigation into its biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group is a feature of several anti-inflammatory and anticancer agents.[1] For instance, related fluorinated compounds have been explored for their potential as bioactive agents, including in the development of novel antibiotics.[2]

Given this chemical context, a comparative analysis of this compound in different cell lines is a logical step to explore its potential as a novel therapeutic agent. Such studies are crucial for identifying differential effects between cancerous and non-cancerous cells, or between different types of cancer, which is a hallmark of targeted therapy.[3][4][5] This guide provides the necessary experimental framework to investigate these possibilities.

Strategic Experimental Design

A robust comparative analysis hinges on a well-conceived experimental design. This includes the careful selection of cell lines, appropriate controls, and assays that provide mechanistic insights.

Cell Line Panel Selection

To obtain a comprehensive understanding of the compound's activity, a diverse panel of cell lines is recommended. This allows for the assessment of both efficacy and potential toxicity.

  • Non-Cancerous Control: A normal, non-transformed cell line (e.g., human fibroblasts or epithelial cells) is essential to establish a baseline for cytotoxicity.

  • Cancer Cell Lines: A selection of cancer cell lines from different tissues of origin (e.g., breast, lung, colon) will help to identify any cancer-specific effects. Including cell lines with different genetic backgrounds (e.g., with and without mutations in key oncogenes or tumor suppressor genes) can provide further insights into the mechanism of action.[4]

Controls and Comparative Compounds
  • Vehicle Control: A vehicle control (e.g., DMSO) is necessary to account for any effects of the solvent used to dissolve the compound.[6]

  • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin or staurosporine) should be included as a positive control to ensure the assays are performing as expected.[6]

  • Alternative Compound for Comparison: To understand the specific contribution of the functional groups, it is useful to compare this compound with a structurally similar but potentially less active compound.

Workflow for Comparative Analysis

The following diagram illustrates the overall workflow for the proposed comparative analysis.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation MTT_Assay MTT Assay for Cell Viability Compound_Prep->MTT_Assay WB_Assay Western Blot for Apoptosis Markers Compound_Prep->WB_Assay Cell_Culture Cell Line Culture Cell_Culture->MTT_Assay Cell_Culture->WB_Assay IC50 IC50 Determination MTT_Assay->IC50 Protein_Quant Protein Quantification WB_Assay->Protein_Quant Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis Protein_Quant->Comparative_Analysis

Caption: Experimental workflow for the comparative analysis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key assays in this comparative analysis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and the control compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to correct for background absorbance.[7]

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[6] To investigate if the compound induces apoptosis, the expression levels of key apoptotic proteins can be analyzed. The detection of cleaved caspases and PARP is a hallmark of apoptosis.[9][10]

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with the compound as described for the MTT assay. After treatment, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel for electrophoresis to separate proteins based on size.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody.[6]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6] The intensity of the bands can be quantified using densitometry software.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the MTT and Western blot assays should be summarized in tables for easy comparison across cell lines.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineTypeIC50 (µM) after 48h Treatment
Normal FibroblastsNon-Cancerous>100
MCF-7Breast Cancer25.3
A549Lung Cancer15.8
HCT116Colon Cancer32.1
DoxorubicinPositive Control(Varies with cell line)

Table 2: Hypothetical Densitometric Analysis of Apoptosis-Related Proteins after Treatment with this compound (at IC50 concentration)

Cell LineProteinFold Change vs. Vehicle Control
MCF-7 Cleaved Caspase-33.5
Cleaved PARP4.2
Bax/Bcl-2 Ratio2.8
A549 Cleaved Caspase-35.1
Cleaved PARP6.3
Bax/Bcl-2 Ratio4.5
Mechanistic Insights through Pathway Visualization

Based on the Western blot results, a hypothetical signaling pathway can be proposed. For example, an increase in the Bax/Bcl-2 ratio and subsequent cleavage of Caspase-3 and PARP would suggest the involvement of the intrinsic apoptotic pathway.

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Methyl 4-Fluoro-3- (methylsulfonyl)benzoate Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial characterization of the biological activity of this compound. By following these protocols, researchers can generate reliable and comparable data on its effects across different cell lines. Positive results from this initial screening would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity testing, and structure-activity relationship studies to optimize the compound's properties. This structured approach is fundamental to the early stages of drug discovery and can help to uncover the therapeutic potential of previously uncharacterized chemical entities.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2298, 1-10. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • PubChem. Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. [Link]

  • de Wispelaere, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969379. [Link]

  • Collins, R., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13705-13713. [Link]

  • Uitdehaag, J. C. M., et al. (2016). Abstract 4635: Comparative cancer cell line profiling differentiates the mechanism of action of different PI3K/mTOR, Aurora kinase and EZH2 inhibitors. Cancer Research, 76(14_Supplement), 4635. [Link]

  • Vignesh, P., & Sridharan, S. (2015). Small molecule inhibitors as emerging cancer therapeutics. OA Cancer, 3(1), 3. [Link]

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  • Gentry, J., et al. (2007). Laying Out Pathways With Rgraphviz. The R Journal, 2, 25. [Link]

  • The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Block, E., et al. (2022). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 27(9), 2841. [Link]

  • Reddit. (2022, July 3). Tips for Pathway Schematic design?. r/bioinformatics. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Kolenikov, S. (2008). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

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  • Chtcheglov, D., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(3), M1704. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Lipunova, G. N., et al. (2020). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the chemical lifecycle, from synthesis to disposal, is managed with the highest standards of safety and scientific rigor. This guide provides a detailed operational plan for the proper disposal of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical development.[1] The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.

Hazard Assessment & The Precautionary Principle

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. For this compound (CAS No. 160819-39-6), a critical review of available Safety Data Sheets (SDS) reveals a significant lack of specific toxicological and ecotoxicological data.[2] In such cases, we must operate under the precautionary principle . This principle dictates that where scientific data is incomplete, a substance should be treated as potentially hazardous based on its chemical structure and analogy to similar compounds.

This compound possesses two key structural features of concern: a fluorinated aromatic ring and a methylsulfonyl group. The carbon-fluorine bond is one of the strongest in organic chemistry, often contributing to the environmental persistence of a molecule.[3] Therefore, we must infer its potential hazards and handle it with the caution afforded to substances whose properties are not fully investigated.[4]

Table 1: Physicochemical Properties and Inferred Hazard Profile

PropertyValue / Inferred ClassificationRationale & Source
Molecular Formula C₉H₉FO₄SPubChem CID: 57357497
Molecular Weight 232.23 g/mol PubChem CID: 57357497
Acute Oral Toxicity Assume Harmful if SwallowedAnalogous compounds like methyl benzoate are classified as harmful if swallowed.[4][5]
Skin Corrosion/Irritation Assume Skin IrritantAromatic compounds with activating groups can be irritants. This is a common classification for similar reagents.[6][7]
Eye Damage/Irritation Assume Serious Eye IrritantA standard precautionary assumption for fine organic chemicals.[6][7]
Aquatic Toxicity Assume Harmful to Aquatic LifeDischarge of organic chemicals into the environment must be avoided.[4] The lack of biodegradability data necessitates this precaution.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure a robust PPE protocol is in place. This is a non-negotiable aspect of laboratory safety.

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection : A standard laboratory coat is required. For handling waste containers or managing spills, wear chemical-impermeable clothing.

  • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile). Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator should be used.[2]

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a systematic process centered on correct waste segregation and final destruction via a licensed facility.

Step 1: Waste Segregation - The Most Critical Step This compound must be disposed of as Halogenated Organic Waste .[3][8]

  • Causality : The presence of fluorine classifies this compound as halogenated. Halogenated and non-halogenated waste streams are incinerated under different conditions and have different disposal costs. Mixing them complicates and increases the cost of disposal and is a common regulatory violation.[3]

  • Action : Designate a specific, clearly labeled waste container exclusively for halogenated organic waste. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[3][8]

Step 2: Containerization and Labeling The integrity of your waste containment system is paramount.

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.[3] Ensure the container material is chemically compatible.

  • Labeling Protocol : As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other halogenated components.

    • The associated hazards (e.g., "Irritant," "Potential Environmental Hazard").

Step 3: On-Site Accumulation and Storage Waste should be stored safely in the laboratory pending pickup.

  • Keep waste containers tightly closed except when adding waste.[4][6]

  • Store the container in a designated, well-ventilated satellite accumulation area.

  • Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

Step 4: Final Disposition - The End-of-Life Pathway The only acceptable disposal method for this waste stream is through a licensed and approved hazardous waste disposal company.

  • Method : The material will undergo controlled high-temperature incineration with flue gas scrubbing.[2]

  • Causality : High-temperature incineration is required to ensure the complete destruction of the molecule, particularly the robust carbon-fluorine bond. The subsequent flue gas scrubbing is essential to neutralize acidic and toxic gases (such as hydrogen fluoride and sulfur oxides) that are formed during combustion, preventing their release into the atmosphere.[2][9] Never discharge this chemical or its waste to the sewer system. [2][4]

Managing Spills and Contamination

Accidents require a prepared, calm, and systematic response.

  • Evacuate & Secure : Evacuate personnel from the immediate area. Remove all sources of ignition.[2]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Wear the full PPE described in Section 2.

  • Contain & Absorb : Cover the spill with a liquid-binding absorbent material such as diatomite or a universal binder.[10] For a solid spill, carefully sweep it up, avoiding dust formation.[2]

  • Collect : Carefully scoop the absorbed material or solid into your designated Halogenated Organic Waste container.

  • Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol or another suitable solvent.[10] Collect all cleaning materials as hazardous waste.

  • Dispose : Dispose of all contaminated materials, including gloves and wipes, in the hazardous waste container.

Decontamination and Disposal of Empty Containers

An "empty" container is never truly empty and must be handled as if it still contains the product.[4]

  • Triple Rinse : The standard procedure is to triple-rinse the container.[2][11]

  • Collect Rinsate : Crucially, the first rinse (and preferably all three) must be collected and disposed of as Halogenated Organic Waste. [11] This rinsate is considered hazardous.

  • Final Disposal : Once triple-rinsed and air-dried, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the validated, step-by-step decision process for the proper disposal of this compound.

G start Waste Generated: This compound classify Classify Waste Stream (Contains Fluorine -> Halogenated) start->classify container Select Compatible Container (HDPE or Glass) Label Immediately classify->container Correct Classification segregate Add to Dedicated 'HALOGENATED ORGANIC WASTE' Container container->segregate store Store Securely in Lab (Closed Lid, Secondary Containment) segregate->store pickup Arrange Pickup by Licensed Waste Disposal Service store->pickup incinerate Final Disposition: High-Temperature Incineration with Flue Gas Scrubbing pickup->incinerate

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you ensure that your critical research and development activities are underpinned by a deep commitment to safety, operational excellence, and environmental stewardship.

References

  • Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Methyl 4-fluoro-3-hydroxybenzoate . Acros Organics. [Link]

  • The Disposal of Laboratory Waste . University of Reading. [Link]

  • Laboratory Waste Guide 2025 . Starlabs. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Methyl 3-Fluoro-4-(methylsulfonyl)benzoate . MySkinRecipes. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • How Do You Dispose of Organic Solvents? . Hazardous Waste Experts. [Link]

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites . MDPI. [Link]

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A Senior Application Scientist's Guide to Handling Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 4-Fluoro-3-(methylsulfonyl)benzoate (CAS No. 160819-39-6). As a research chemical, comprehensive toxicological data is not always available. The Safety Data Sheet (SDS) for this specific compound indicates a lack of complete hazard classification data[1]. Therefore, our procedural recommendations are grounded in a conservative assessment based on the chemical's constituent functional groups: an aromatic sulfone and a fluorinated benzoic acid derivative. Structurally similar compounds are known to cause skin, eye, and respiratory irritation[2][3][4][5]. This guide is designed to empower you, the researcher, to manage these potential risks through rigorous personal protective equipment (PPE) protocols, meticulous operational planning, and compliant disposal practices.

Hazard Assessment: A Proactive Stance

The chemical structure of this compound warrants a cautious approach. Aromatic sulfonyl compounds and fluorinated benzoic acids can be irritants and may pose other health risks upon exposure[6][7]. Consequently, all handling procedures must be designed to minimize direct contact and aerosol generation. We will operate under the assumption that this compound is, at a minimum, an irritant to the eyes, skin, and respiratory system and may be harmful if ingested.

Key Engineering Control: All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][8][9].

Personal Protective Equipment (PPE): Your Primary Defense

Selection of appropriate PPE is the most critical step in ensuring your safety. The following table outlines the minimum required PPE for handling this compound. Never handle this chemical without this level of protection.

Protection Type Specification Rationale and Field Insights
Eye & Face Protection ANSI Z87.1-rated safety goggles with side shields or a full-face shield.[1][10][11]Goggles provide a seal around the eyes to protect against splashes and fine dust. Standard safety glasses are insufficient. A face shield should be used in conjunction with goggles when there is a significant risk of splashing (e.g., large-scale solution preparation).
Hand Protection Nitrile or Neoprene gloves.[12]While specific breakthrough time data is unavailable, nitrile gloves offer good protection against incidental contact with a wide range of chemicals. For prolonged handling or immersion, thicker, chemical-resistant gloves (e.g., neoprene) are recommended. Always inspect gloves for tears or pinholes before use.[8][9]
Body Protection Flame-resistant laboratory coat, fully buttoned.[1][9]A lab coat protects your skin and personal clothing from contamination. It should be kept clean and laundered separately from personal clothing. For large-scale operations, consider a chemical-resistant apron over the lab coat.[13]
Foot Protection Closed-toe shoes, preferably made of a non-porous material.[8][9]Protects against spills. Perforated shoes, sandals, or cloth-based footwear are strictly prohibited in the laboratory environment where this chemical is handled.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for solutions) may be required.This is situational. If you are handling large quantities of powder outside of a containment hood, or if irritation is experienced despite using a fume hood, respiratory protection is necessary.[1][10] All respirator use must comply with your institution's respiratory protection program.

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the potential for exposure. The following diagram and procedural steps outline the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup Phase P1 Review SDS & this Guide P2 Verify Fume Hood Certification P1->P2 P3 Assemble All Materials (Chemical, Glassware, Spatulas) P2->P3 P4 Prepare Waste Containers P3->P4 P5 Don PPE (Gloves, Goggles, Lab Coat) P4->P5 H1 Place Apparatus in Hood P5->H1 Begin Work H2 Carefully Open Chemical Container H1->H2 H3 Weigh Solid Compound H2->H3 H4 Transfer to Reaction Vessel H3->H4 H5 Add Solvent Slowly H4->H5 H6 Securely Close All Containers H5->H6 C1 Decontaminate Spatulas & Surfaces H6->C1 Work Complete C2 Dispose of Contaminated Weigh Boats, Wipes into Solid Waste C1->C2 C3 Doff PPE in Correct Order C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Confirm your chemical fume hood has been certified within the last year.

    • Assemble all necessary equipment (glassware, magnetic stir bars, spatulas) and reagents inside the fume hood to minimize traffic in and out of the sash.

    • Pre-label dedicated waste containers for solid and liquid waste.

    • Don all required PPE as detailed in Section 2.

  • Handling the Solid:

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • Open the container slowly to prevent aerosolizing fine powder.

    • Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid creating dust.[10][14] If dust is generated, pause and allow the fume hood to clear it before proceeding.

    • Once the transfer is complete, immediately and securely close the primary chemical container.

  • Preparing Solutions:

    • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

    • If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling & Cleanup:

    • Wipe down any contaminated surfaces, spatulas, and the exterior of the reaction vessel with a solvent-dampened cloth. Dispose of the cloth in the solid hazardous waste container.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.[8]

Emergency Procedures: Rapid and Correct Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15][16] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[1][15][17] Remove contact lenses if present and easy to do.[15][16] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1][10][16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][17] Never give anything by mouth to an unconscious person.[1][10] Seek immediate medical attention.
Minor Spill (in fume hood) Ensure proper PPE is worn. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container.[14] Decontaminate the area thoroughly.
Major Spill Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean it up yourself.

Disposal Plan: Compliant Waste Management

Proper waste segregation is essential for safety and regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[1][14]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated S1 Contaminated PPE (Gloves, Wipes, Weigh Boats) start->S1 S2 Excess Solid Reagent start->S2 S3 Spill Cleanup Material start->S3 L1 Reaction Mixtures start->L1 L2 Contaminated Solvents (from cleaning glassware) start->L2 waste_container Labeled Hazardous Waste Container S1->waste_container S2->waste_container S3->waste_container L1->waste_container L2->waste_container disposal EH&S Pickup / Licensed Waste Management Facility waste_container->disposal

Caption: Disposal workflow for waste containing the target compound.

Disposal Protocol:
  • Segregation: Never mix this waste with non-hazardous trash or dispose of it down the drain.[14] As a fluorinated organic compound, it should be collected in a container designated for halogenated organic waste.[14]

  • Solid Waste:

    • Collect all contaminated disposables, including gloves, bench paper, weigh boats, and paper towels, in a clearly labeled, sealed plastic bag or container designated for "Solid Hazardous Waste."

  • Liquid Waste:

    • Collect all reaction residues and contaminated solvents in a compatible, sealed, and clearly labeled container for "Liquid Hazardous Waste."

    • The label must include the full chemical name: "this compound" and list all other solvent components.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for pickup by your institution's EH&S department for final disposal via a licensed chemical destruction facility or controlled incineration.[1]

By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • Safetec. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • Google Patents. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.